Product packaging for 3-Phenylisoxazole-5-carbaldehyde(Cat. No.:CAS No. 72418-40-7)

3-Phenylisoxazole-5-carbaldehyde

Cat. No.: B1599781
CAS No.: 72418-40-7
M. Wt: 173.17 g/mol
InChI Key: SZXMDUKWIYIKKS-UHFFFAOYSA-N
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Description

3-Phenylisoxazole-5-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B1599781 3-Phenylisoxazole-5-carbaldehyde CAS No. 72418-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXMDUKWIYIKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463657
Record name 3-PHENYLISOXAZOLE-5-CARBALDEHYDE
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72418-40-7
Record name 3-PHENYLISOXAZOLE-5-CARBALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2-oxazole-5-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Phenylisoxazole-5-carbaldehyde: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-phenylisoxazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a prominent feature in numerous pharmacologically active compounds, and the presence of a reactive carbaldehyde moiety at the 5-position offers a versatile handle for further molecular elaboration. This document explores two primary synthetic strategies: a linear approach involving the construction of the isoxazole ring followed by functional group manipulation, and a convergent approach utilizing the direct formylation of a pre-formed 3-phenylisoxazole core. Detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of these methodologies are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient synthesis of this valuable intermediate.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique electronic properties of the isoxazole ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive component in the design of novel drug candidates. This compound, in particular, serves as a crucial intermediate, allowing for the introduction of various pharmacophores through reactions of the aldehyde group, such as reductive amination, Wittig reactions, and condensations.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached through two principal routes, each with its own set of advantages and considerations.

Strategy A: Linear Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Oxidation

This classical and robust approach involves the initial construction of a 3-phenylisoxazole ring bearing a precursor functional group at the 5-position, which is then converted to the desired aldehyde. The cornerstone of this strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1]

Strategy B: Convergent Synthesis via Vilsmeier-Haack Formylation

A more direct, though potentially more challenging, approach is the direct introduction of the formyl group onto a pre-synthesized 3-phenylisoxazole core. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems.[2][3]

In-Depth Analysis of Synthetic Route A: Cycloaddition and Oxidation

This linear sequence offers excellent control over regioselectivity and is often the more reliable method for accessing the target compound.

Step 1: Synthesis of 3-Phenyl-5-hydroxymethylisoxazole via 1,3-Dipolar Cycloaddition

The key transformation in this step is the 1,3-dipolar cycloaddition of benzonitrile oxide with a suitable three-carbon dipolarophile, such as propargyl alcohol. Benzonitrile oxide is a reactive intermediate and is typically generated in situ to avoid its dimerization to a furoxan.[4] A common method for its generation is the dehydrohalogenation of benzohydroximoyl chloride, which is itself prepared from benzaldehyde oxime.

Mechanism:

The reaction proceeds via a concerted [3+2] cycloaddition mechanism. The benzonitrile oxide (the 1,3-dipole) reacts with the carbon-carbon triple bond of propargyl alcohol (the dipolarophile) to form the five-membered isoxazole ring. The regioselectivity of the cycloaddition is governed by both steric and electronic factors, with the phenyl group of the nitrile oxide and the hydroxymethyl group of the alkyne dictating the formation of the desired 3,5-disubstituted isoxazole.

Cycloaddition_Mechanism cluster_0 In situ generation of Benzonitrile Oxide cluster_1 1,3-Dipolar Cycloaddition Benzaldehyde_Oxime Benzaldehyde Oxime Benzohydroximoyl_Chloride Benzohydroximoyl Chloride Benzaldehyde_Oxime->Benzohydroximoyl_Chloride NCS Benzonitrile_Oxide Benzonitrile Oxide Benzohydroximoyl_Chloride->Benzonitrile_Oxide Et3N (-HCl) 3_Phenyl_5_hydroxymethylisoxazole 3-Phenyl-5-hydroxymethylisoxazole Benzonitrile_Oxide->3_Phenyl_5_hydroxymethylisoxazole Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->3_Phenyl_5_hydroxymethylisoxazole

Figure 1: General workflow for the synthesis of 3-phenyl-5-hydroxymethylisoxazole.

Experimental Protocol: Synthesis of 3-Phenyl-5-hydroxymethylisoxazole
  • Preparation of Benzohydroximoyl Chloride: To a stirred solution of benzaldehyde oxime (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude benzohydroximoyl chloride, which is often used in the next step without further purification.

  • 1,3-Dipolar Cycloaddition: To a solution of the crude benzohydroximoyl chloride (1.0 eq) and propargyl alcohol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et3N) (1.1 eq) dropwise at 0 °C. The triethylamine serves to generate the benzonitrile oxide in situ. Allow the reaction to stir at room temperature overnight. After completion (monitored by TLC), wash the reaction mixture with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 3-phenyl-5-hydroxymethylisoxazole.

Step 2: Oxidation of 3-Phenyl-5-hydroxymethylisoxazole to this compound

The selective oxidation of the primary alcohol to the aldehyde is a critical step. Over-oxidation to the carboxylic acid must be avoided. Several mild oxidizing agents are suitable for this transformation, with Dess-Martin periodinane (DMP) and pyridinium chlorochromate (PCC) being common choices.

Mechanism (Dess-Martin Oxidation):

The Dess-Martin periodinane is a hypervalent iodine compound that facilitates the oxidation of alcohols under mild conditions. The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the periodinane, followed by an intramolecular elimination of acetic acid and the reduced iodine species, yielding the aldehyde.

Oxidation_Workflow Start 3-Phenyl-5-hydroxymethylisoxazole Oxidant Oxidizing Agent (e.g., Dess-Martin Periodinane) Start->Oxidant Reaction in anhydrous solvent (e.g., DCM) Workup Aqueous Workup & Purification Oxidant->Workup Product This compound Workup->Product

Figure 2: Experimental workflow for the oxidation step.

Experimental Protocol: Oxidation using Dess-Martin Periodinane
  • To a solution of 3-phenyl-5-hydroxymethylisoxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

In-Depth Analysis of Synthetic Route B: Vilsmeier-Haack Formylation

This convergent approach offers the potential for a more streamlined synthesis, provided the formylation of the 3-phenylisoxazole core is efficient and regioselective.

Step 1: Synthesis of 3-Phenylisoxazole

The starting material for this route, 3-phenylisoxazole, can be synthesized through several methods. A common approach is the reaction of a β-diketone equivalent with hydroxylamine. For instance, the condensation of benzoylacetaldehyde or its enol ether with hydroxylamine will yield the desired product. An alternative is the cycloaddition of benzonitrile oxide with acetylene.

Experimental Protocol: Synthesis of 3-Phenylisoxazole from Acetophenone
  • Formation of the Chalcone: A mixture of acetophenone (1.0 eq) and a suitable orthoformate ester (e.g., triethyl orthoformate) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) is heated to generate the corresponding enol ether.

  • Cyclization with Hydroxylamine: The crude enol ether is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a protic solvent like ethanol. The reaction mixture is typically heated at reflux. Upon cooling, the 3-phenylisoxazole product often precipitates and can be collected by filtration, or it can be extracted and purified by chromatography or recrystallization.

Step 2: Vilsmeier-Haack Formylation of 3-Phenylisoxazole

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl3) and a formamide such as N,N-dimethylformamide (DMF), is a potent electrophile used to introduce a formyl group onto activated aromatic rings.[2][3][5] The success of this reaction on 3-phenylisoxazole depends on the electron density of the isoxazole ring. The phenyl group at the 3-position is electron-withdrawing, which may deactivate the ring towards electrophilic substitution. However, the heteroatoms in the ring can influence the electron distribution and direct the substitution. For isoxazoles, electrophilic attack is generally favored at the C4 position. However, in this case, the desired product is the 5-carbaldehyde. While less common, substitution at C5 can occur under certain conditions or with specific substitution patterns.

Mechanism:

The Vilsmeier reagent, a chloroiminium ion, is generated from the reaction of POCl3 and DMF. This electrophile then attacks the isoxazole ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent 3_Phenylisoxazole 3-Phenylisoxazole Iminium_Salt Iminium Salt Intermediate 3_Phenylisoxazole->Iminium_Salt Vilsmeier Reagent 3_Phenylisoxazole_5_carbaldehyde This compound Iminium_Salt->3_Phenylisoxazole_5_carbaldehyde H2O Workup

Figure 3: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation
  • To a flask containing anhydrous DMF at 0 °C, add POCl3 dropwise with stirring under an inert atmosphere. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 3-phenylisoxazole in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60-100 °C for several hours. The reaction progress should be monitored by TLC.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a base such as sodium hydroxide or sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound. Note: The regioselectivity of this reaction may yield a mixture of isomers, which would require careful separation.

Comparative Analysis and Data Summary

FeatureStrategy A: Cycloaddition & OxidationStrategy B: Vilsmeier-Haack Formylation
Overall Yield Generally moderate to good, dependent on the efficiency of both steps.Can be variable; potentially lower yields due to ring deactivation.
Regioselectivity Excellent control, reliably yields the 5-substituted product.May produce a mixture of 4- and 5-formylated isomers, requiring separation.
Scalability Both steps are generally scalable.The Vilsmeier-Haack reaction can be scaled, but purification of isomers may be challenging.
Reagent Toxicity Dess-Martin periodinane is a mild oxidant; NCS is a corrosive solid.POCl3 is highly corrosive and reacts violently with water.
Number of Steps Typically 2-3 steps from commercially available starting materials.Can be a 2-step process from simple precursors.

Conclusion and Future Perspectives

Both synthetic strategies presented in this guide offer viable pathways to this compound. The choice of route will depend on the specific requirements of the researcher, including the desired scale, available starting materials, and purification capabilities. The linear approach via 1,3-dipolar cycloaddition and subsequent oxidation (Strategy A) is often favored for its high regioselectivity and reliability, making it ideal for the unambiguous synthesis of the target compound. The Vilsmeier-Haack formylation (Strategy B) presents a more convergent and potentially shorter route, though it may be complicated by issues of regioselectivity and the handling of hazardous reagents.

Future research in this area may focus on the development of more efficient and greener catalytic methods for both the cycloaddition and oxidation steps in Strategy A. For Strategy B, further investigation into directing groups or alternative formylating agents could improve the regioselectivity of the Vilsmeier-Haack reaction on the isoxazole nucleus. The continued development of robust synthetic methods for valuable intermediates like this compound will undoubtedly accelerate the discovery of new and improved isoxazole-based therapeutics.

References

3-Phenylisoxazole-5-carbaldehyde molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3-Phenylisoxazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (CAS No: 72418-40-7), a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. We will dissect its structural architecture through a synthesis of spectroscopic and crystallographic data, elucidate common synthetic pathways, and explore its reactivity. This document is intended for researchers, scientists, and drug development professionals who leverage complex heterocyclic scaffolds to engineer novel chemical entities.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle that has garnered significant attention in chemical sciences.[1] Its unique electronic properties and the inherent reactivity of the N-O bond make it a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active agents with analgesic, anti-inflammatory, antibacterial, and antiviral properties.[1] The stability of the isoxazole ring allows for extensive functionalization, while its capacity for controlled ring-cleavage under specific reductive or basic conditions provides access to valuable difunctionalized intermediates like 1,3-dicarbonyls and γ-amino alcohols.[1]

This compound is a prime exemplar of a functionalized isoxazole. It serves not as an end-product but as a versatile synthetic intermediate, where the aldehyde group provides a reactive handle for constructing more complex molecular architectures.[2][3] Understanding its precise molecular structure is therefore paramount for predicting its reactivity and designing rational synthetic strategies.

Core Molecular Architecture and Physicochemical Properties

The fundamental identity of this compound is defined by its constituent parts: a phenyl group at the 3-position, the core isoxazole heterocycle, and a carbaldehyde functional group at the 5-position.

PropertyValueSource
Molecular Formula C₁₀H₇NO₂[4][5]
Molecular Weight 173.17 g/mol [4][5]
CAS Number 72418-40-7[4]
Physical Form Solid[4][5]
Melting Point 73-77 °C[4][5]
SMILES O=Cc1cc(no1)-c2ccccc2[4][5]
InChI Key SZXMDUKWIYIKKS-UHFFFAOYSA-N[4][5]

The planarity of the molecule is a key structural feature. Crystallographic studies on closely related phenylisoxazole derivatives reveal that the phenyl and isoxazole rings are often nearly coplanar.[6][7] This planarity influences the molecule's packing in the solid state and can affect its interaction with biological targets.

Fig 1. 2D Structure of this compound

Definitive Structural Elucidation: A Spectroscopic Approach

The definitive confirmation of the this compound structure relies on a synergistic application of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While a dedicated spectrum for this specific compound is not publicly available, we can reliably predict the key resonances based on extensive data from analogous structures.[2][6][8]

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehydic proton is the most distinct, appearing as a singlet significantly downfield (δ ≈ 9.9-10.1 ppm) due to the deshielding effect of the carbonyl group. The lone proton on the isoxazole ring (at C4) would appear as a sharp singlet, typically in the δ 7.0-7.5 ppm region.[9] The five protons of the phenyl group would produce a complex multiplet pattern in the aromatic region (δ ≈ 7.4-8.0 ppm).

  • ¹³C NMR: The carbon spectrum provides a count of unique carbon environments. The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 180-195 ppm.[10] The carbons of the isoxazole and phenyl rings would resonate in the δ 110-170 ppm range.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
Aldehyde (-CHO)9.9 – 10.1 (s)180 – 195Highly deshielded by electronegative oxygen.
Isoxazole H47.0 – 7.5 (s)~100-110Aromatic proton on an electron-deficient ring.
Phenyl (Ar-H)7.4 – 8.0 (m)125 – 135Standard aromatic region.
Isoxazole C3, C5N/A160 – 175Carbons attached to heteroatoms in an aromatic ring.
Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by a very strong, sharp absorption band between 1690-1715 cm⁻¹ , which is unequivocally indicative of the C=O stretch of an aromatic aldehyde.[2][3] Other key bands would include C=N stretching from the isoxazole ring (≈1500-1600 cm⁻¹) and aromatic C=C stretching vibrations (≈1450-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's stability and fragmentation pathways. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₀H₇NO₂ by yielding a molecular ion peak ([M]+) at an m/z value of 173.0477.[2][4] Common fragmentation pathways would likely involve the initial loss of the formyl radical (•CHO) or carbon monoxide (CO), followed by the characteristic cleavage of the weak N-O bond in the isoxazole ring.[1]

Synthesis and Chemical Reactivity

The construction of the 3-phenylisoxazole core is typically achieved through established heterocyclic chemistry protocols. One of the most robust methods is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.[1][11][12] Alternatively, the reaction of hydroxylamine with a 1,3-dicarbonyl precursor is a widely used approach.[1]

Fig 2. General Synthetic Strategies for the Isoxazole Core

The true synthetic value of this molecule lies in the reactivity of its aldehyde group. This functionality serves as a versatile electrophilic site for a host of transformations, making it a critical building block for creating libraries of derivatives.

reactivity_pathways cluster_derivatives Derivative Synthesis Start 3-Phenylisoxazole- 5-carbaldehyde Hydrazone Hydrazones / Semicarbazones (Antitubercular Agents) Start->Hydrazone Condensation (Hydrazine Deriv.) Acid Carboxylic Acid (Xanthine Oxidase Inhibitors) Start->Acid Oxidation (e.g., KMnO₄, PCC) Alcohol Primary Alcohol Start->Alcohol Reduction (e.g., NaBH₄) Imine Imines / Schiff Bases Start->Imine Condensation (Primary Amine)

Fig 3. Key Reactivity and Applications as a Synthetic Intermediate

As illustrated, the aldehyde can be readily converted into:

  • Hydrazones: Condensation with hydrazine derivatives is a common strategy to produce compounds with potent biological activities, including antitubercular properties.[2][3][13]

  • Carboxylic Acids: Oxidation of the aldehyde furnishes the corresponding 3-phenylisoxazole-5-carboxylic acid, another valuable intermediate used in developing enzyme inhibitors.[14][15]

  • Alcohols: Reduction provides access to the primary alcohol, which can be used in ester or ether synthesis.

  • Imines (Schiff bases): Reaction with primary amines opens pathways to a vast range of substituted derivatives.

Conclusion and Future Outlook

This compound is a structurally well-defined and synthetically valuable molecule. Its architecture, confirmed by a suite of spectroscopic methods, features a near-planar arrangement of a phenyl ring and an aromatic isoxazole core, functionalized with a highly reactive aldehyde group. This combination of a stable, drug-like scaffold and a versatile chemical handle makes it an indispensable tool for medicinal chemists and materials scientists. Its continued use as a foundational building block is expected to fuel the discovery of novel therapeutics and functional materials, underscoring the critical importance of understanding its core molecular structure.

References

Spectroscopic Profile of 3-Phenylisoxazole-5-carbaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Phenylisoxazole-5-carbaldehyde

This compound is a heterocyclic aldehyde with a molecular formula of C₁₀H₇NO₂ and a molecular weight of 173.17 g/mol .[1] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The aldehyde functional group at the 5-position serves as a versatile synthetic handle for the elaboration of more complex molecules, making this compound a valuable intermediate in drug discovery and organic synthesis.[2][3][4][5] Accurate interpretation of its spectroscopic data is paramount for confirming its identity and purity in these applications.

Below is the chemical structure of this compound:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on the analysis of derivatives, the following sections outline the expected ¹H and ¹³C NMR spectral characteristics of this compound.

¹H NMR Spectroscopy

Experimental Protocol (Typical):

  • Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde-H9.9 - 10.1Singlet (s)1H
Isoxazole-H47.0 - 7.2Singlet (s)1H
Phenyl-H (ortho)7.8 - 8.0Multiplet (m)2H
Phenyl-H (meta, para)7.4 - 7.6Multiplet (m)3H

Interpretation:

  • Aldehyde Proton: The proton of the aldehyde group is highly deshielded and is expected to appear as a sharp singlet in the downfield region of the spectrum, typically between δ 9.9 and 10.1 ppm.

  • Isoxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to resonate as a singlet between δ 7.0 and 7.2 ppm. Its precise chemical shift can be influenced by the solvent.

  • Phenyl Protons: The five protons of the phenyl group will appear in the aromatic region (δ 7.4-8.0 ppm). The two ortho-protons are generally the most deshielded due to their proximity to the isoxazole ring and will likely appear as a multiplet further downfield. The meta- and para-protons are expected to resonate as a more complex multiplet at a slightly higher field.

¹³C NMR Spectroscopy

Experimental Protocol (Typical):

  • Use the same sample prepared for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to singlets for each unique carbon.

  • Process and reference the spectrum, usually to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde C=O185 - 195
Isoxazole C5170 - 175
Isoxazole C3160 - 165
Phenyl C (ipso)128 - 132
Phenyl C (ortho, meta, para)125 - 135
Isoxazole C4100 - 105

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon is highly deshielded and is expected to appear significantly downfield, in the range of δ 185-195 ppm.

  • Isoxazole Carbons: The carbons of the isoxazole ring are expected at characteristic chemical shifts. C5, being adjacent to the aldehyde, will be downfield (δ 170-175 ppm). C3, attached to the phenyl group, will also be in the downfield region (δ 160-165 ppm). C4 is anticipated to be the most upfield of the isoxazole carbons (δ 100-105 ppm).

  • Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region (δ 125-135 ppm). The ipso-carbon (attached to the isoxazole ring) may be difficult to observe due to quaternization and longer relaxation times.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (Typical):

  • For a solid sample, the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Place a small amount of the solid sample on the ATR crystal or mix with KBr and press into a pellet.

  • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Expected IR Data:

Functional GroupExpected Absorption (cm⁻¹)Intensity
Aromatic C-H stretch3100 - 3000Medium
Aldehyde C-H stretch2850 - 2800 and 2750 - 2700Medium, often two bands
C=O stretch (aldehyde)1710 - 1685Strong
C=C and C=N stretches1600 - 1450Medium to Strong
Isoxazole ring vibrations1500 - 1300Medium
Aromatic C-H bend900 - 675Strong

Interpretation:

  • Aldehyde Group: The most diagnostic peaks for the aldehyde functionality are the strong C=O stretching absorption around 1700 cm⁻¹ and the two medium C-H stretching bands near 2820 and 2720 cm⁻¹. The latter are particularly useful as few other functional groups absorb in this region.

  • Aromatic and Heteroaromatic Rings: The presence of the phenyl and isoxazole rings will be indicated by C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and strong C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (Typical):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique (e.g., GC-MS or LC-MS).

  • Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected MS Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 173, corresponding to the molecular weight of this compound.

  • Key Fragments: Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical to form an [M-H]⁺ ion (m/z 172) and the loss of the entire aldehyde group (CHO) to form a [M-CHO]⁺ ion (m/z 144). Further fragmentation of the phenylisoxazole core would also be expected.

G M [C₁₀H₇NO₂]⁺ m/z = 173 M_minus_H [M-H]⁺ m/z = 172 M->M_minus_H -H• M_minus_CHO [M-CHO]⁺ m/z = 144 M->M_minus_CHO -CHO• Phenyl [C₆H₅]⁺ m/z = 77 M_minus_CHO->Phenyl -C₃H₂NO

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

The spectroscopic profile of this compound presented in this guide, while based on extrapolation from its derivatives and fundamental principles, provides a solid foundation for its characterization. The key identifying features are the downfield aldehyde proton in the ¹H NMR spectrum, the aldehyde carbonyl carbon in the ¹³C NMR spectrum, the characteristic C=O and aldehyde C-H stretches in the IR spectrum, and the molecular ion peak at m/z 173 in the mass spectrum. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling them to confidently identify and assess the purity of this compound in their research and development endeavors.

References

The Versatile Scaffold: A Technical Guide to 3-Phenylisoxazole-5-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Core and Its Significance in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. The inherent polarity and hydrogen bonding capabilities of the isoxazole moiety contribute to its favorable interactions with biological targets. This guide delves into the specific potential of a key derivative, 3-Phenylisoxazole-5-carbaldehyde, as a versatile starting material for the development of a diverse array of bioactive compounds. We will explore its synthesis, derivatization strategies, and the pharmacological applications of the resulting molecules, providing a comprehensive resource for researchers and drug development professionals.

Core Synthesis: Crafting the this compound Building Block

The strategic placement of a phenyl group at the 3-position and a carbaldehyde at the 5-position of the isoxazole ring provides a molecule with both a lipophilic domain and a reactive handle for further chemical modifications. The synthesis of this key intermediate can be approached through several established methodologies in heterocyclic chemistry. Two prominent and reliable routes are the 1,3-dipolar cycloaddition and the Vilsmeier-Haack formylation.

Methodology 1: 1,3-Dipolar Cycloaddition Approach

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and regioselective method for the construction of the isoxazole ring.[1] For the synthesis of this compound, this involves the in situ generation of benzonitrile oxide from benzaldoxime, which then reacts with a protected propargyl aldehyde equivalent.

Experimental Protocol: Synthesis of 3-Phenyl-5-(diethoxymethyl)isoxazole followed by Deprotection

  • Step 1: Generation of Benzonitrile Oxide: To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). Triethylamine (1.2 eq) is then added dropwise at 0 °C to facilitate the elimination of HCl and generate the benzonitrile oxide in situ.

  • Step 2: Cycloaddition with Propargyl Aldehyde Diethyl Acetal: To the freshly generated benzonitrile oxide solution, propargyl aldehyde diethyl acetal (1.2 eq) is added. The reaction mixture is then heated to reflux and stirred for several hours until the cycloaddition is complete (monitored by TLC).

  • Step 3: Work-up and Purification of 3-Phenyl-5-(diethoxymethyl)isoxazole: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3-phenyl-5-(diethoxymethyl)isoxazole.

  • Step 4: Acetal Deprotection to Yield this compound: The purified acetal is dissolved in a mixture of acetone and water containing a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Step 5: Final Work-up and Isolation: The reaction mixture is neutralized with a saturated sodium bicarbonate solution and the acetone is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound as a solid. The product can be further purified by recrystallization.

p53_Pathway This compound Derivative This compound Derivative p38_JNK p38/JNK This compound Derivative->p38_JNK Activates p53 p53 p38_JNK->p53 Phosphorylates Apoptosis Apoptosis p53->Apoptosis Induces Senescence Senescence p53->Senescence Induces

References

Introduction: The Strategic Importance of 3-Phenylisoxazole-5-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Phenylisoxazole-5-carbaldehyde

The isoxazole ring system is a cornerstone pharmacophore in modern drug discovery, valued for its unique electronic properties, metabolic stability, and ability to engage in critical hydrogen bond interactions with biological targets.[1] Isoxazole derivatives are integral to a range of pharmaceuticals, from COX-2 inhibitors like valdecoxib to beta-lactamase-resistant antibiotics such as cloxacillin and flucloxacillin.[2] Within this privileged class of heterocycles, this compound stands out as a versatile and highly valuable synthetic intermediate. Its strategic importance lies in the reactive aldehyde group at the C5 position, which serves as a gateway for a multitude of chemical transformations.

This guide provides an in-depth exploration of the reactivity of this aldehyde group. We will dissect the underlying electronic principles that govern its behavior and present detailed, field-proven protocols for its key transformations. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this powerful building block in their synthetic campaigns.

Core Principles: Electronic Landscape of the Isoxazole Ring

To understand the reactivity of the C5-aldehyde, one must first appreciate the electronic nature of the parent isoxazole ring. The isoxazole moiety is a five-membered aromatic heterocycle containing two electronegative heteroatoms, oxygen and nitrogen, in a 1,2-relationship.[1] This arrangement creates a distinct electronic environment that profoundly influences the attached functional groups.

  • Electron-Withdrawing Character: The isoxazole ring is considered a π-excessive heterocycle, yet it exhibits a significant electron-withdrawing (inductive) effect.[1] The pyridine-type nitrogen atom, in particular, acts as an electron sink, polarizing the ring system. This deactivates the ring toward electrophilic substitution compared to other five-membered heterocycles like furan but, crucially, enhances the electrophilicity of substituents.

  • Activation of the C5-Aldehyde: The electron-withdrawing nature of the isoxazole ring directly impacts the C5-carbaldehyde group. The carbonyl carbon is rendered significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack than a standard benzaldehyde. This heightened reactivity is a key synthetic advantage.

  • Acidity of Ring Protons: Computational and experimental studies have shown that deprotonation of the isoxazole ring occurs most readily at the C5 position.[3] While the aldehyde group replaces this proton in our molecule of interest, this inherent acidity underscores the electron-deficient character of the C5 carbon, which supports the electrophilicity of the attached aldehyde.

The following diagram illustrates the inductive electron-withdrawing effect of the isoxazole ring, which enhances the electrophilicity (δ+) of the aldehyde carbon, making it a prime target for nucleophiles.

Caption: Electronic activation of the C5-aldehyde group.

Key Synthetic Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound allows for a wide array of high-yielding transformations. We will now detail the protocols for the most critical and synthetically useful reactions.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are paramount for extending the carbon skeleton and introducing new functional groups, forming the basis for many drug discovery efforts.

The reaction with hydrazine derivatives to form hydrazones is a robust and fundamental transformation. These products are not merely derivatives; they are often the target molecules themselves, exhibiting significant biological activities, including antitubercular properties.[4][5]

Mechanism Insight: This reaction is a classic nucleophilic addition-elimination. The nitrogen of the hydrazine (or semicarbazide) attacks the electrophilic aldehyde carbon, followed by dehydration to yield the stable C=N double bond. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, further increasing the carbon's electrophilicity.

G start 3-Phenylisoxazole- 5-carbaldehyde + Hydrazine Derivative intermediate Tetrahedral Intermediate (Hemiaminal analog) start->intermediate 1. Nucleophilic Attack 2. Proton Transfer product Final Product (Hydrazone/Semicarbazone) intermediate->product Dehydration (-H₂O) (Acid-catalyzed)

Caption: Workflow for Hydrazone/Semicarbazone Synthesis.

Experimental Protocol: Synthesis of this compound Isonicotinylhydrazone [4][5]

This protocol is adapted from the synthesis of antitubercular agents and exemplifies a reliable method for hydrazone formation.

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 173.17 mg) in 20 mL of methanol with gentle heating.

  • Reagent Preparation: In a separate beaker, prepare a solution of isoniazid (isonicotinylhydrazide) (1.0 mmol, 137.14 mg) in a hot methanol-water mixture (24 mL, v/v 10:2).

  • Addition: Add the hot isoniazid solution dropwise to the aldehyde solution over a period of 20 minutes with continuous stirring.

  • Reaction: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold methanol (2 x 5 mL) and then with distilled water. Dry the purified product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

ReagentM.W.Amount (mmol)Volume/Mass
This compound173.171.0173.17 mg
Isoniazid137.141.0137.14 mg
Methanol--~40 mL
Water--~4 mL
Glacial Acetic Acid-Catalytic2-3 drops

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base.[6] This reaction is widely used to synthesize electron-deficient alkenes, which are versatile intermediates for subsequent Michael additions or cycloadditions.[7][8]

Mechanism Insight: The base (e.g., piperidine) deprotonates the active methylene compound to generate a resonance-stabilized carbanion (nucleophile). This carbanion then attacks the highly electrophilic C5-aldehyde carbon. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration (elimination of water) to yield the final condensed product.

G A Active Methylene (Z-CH₂-Z') Base (Piperidine) A:f1->A:f0 Deprotonation B Nucleophilic Carbanion C This compound Electrophilic C=O B->C:f1 Nucleophilic Attack D Aldol-type Adduct C->D Protonation E Final Product (α,β-unsaturated compound) D->E Dehydration (-H₂O)

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Synthesis of 2-((3-phenylisoxazol-5-yl)methylene)malononitrile

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine this compound (1.0 mmol, 173.17 mg) and malononitrile (1.1 mmol, 72.67 mg) in 15 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (0.2 mmol, ~20 µL) as a catalyst to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often accompanied by the formation of a precipitate. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold ethanol to remove residual catalyst and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven at 40-50 °C. The product is often of high purity, but recrystallization from ethanol or isopropanol can be performed if needed.

ReagentM.W.Amount (mmol)Volume/Mass
This compound173.171.0173.17 mg
Malononitrile66.061.172.67 mg
Ethanol--15 mL
Piperidine85.150.2~20 µL
Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation that opens the door to a new class of derivatives, such as amides and esters, which are prevalent in medicinal chemistry.[9]

Experimental Protocol: Synthesis of 3-Phenylisoxazole-5-carboxylic acid

A mild oxidizing agent like potassium permanganate in a basic solution is effective for this transformation.

  • Setup: Suspend this compound (1.0 mmol, 173.17 mg) in a mixture of 10 mL of acetone and 5 mL of water in a 100 mL flask.

  • Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (KMnO₄) (1.2 mmol, 189.6 mg) in 10 mL of water.

  • Oxidation: Cool the aldehyde suspension in an ice bath. Add the KMnO₄ solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 8-12 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Quenching: Quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until the purple color disappears and only the brown MnO₂ precipitate remains.

  • Workup: Filter the mixture through a pad of Celite to remove the MnO₂. Wash the Celite pad with water.

  • Isolation: Transfer the filtrate to a separatory funnel and acidify with 2M HCl until the pH is ~2. The carboxylic acid product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be used for further purification.

Reduction to Alcohol

Reduction of the aldehyde to the corresponding primary alcohol, (3-phenylisoxazol-5-yl)methanol, provides a useful building block with a nucleophilic hydroxyl group, enabling further derivatization through etherification or esterification.

Experimental Protocol: Synthesis of (3-Phenylisoxazol-5-yl)methanol

Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

  • Setup: Dissolve this compound (1.0 mmol, 173.17 mg) in 15 mL of methanol in a 50 mL round-bottom flask.

  • Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg) portion-wise over 15 minutes, controlling any effervescence.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the effervescence ceases.

  • Workup: Remove the methanol under reduced pressure. Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Synthesis of the Starting Material: A Note on [3+2] Cycloaddition

The primary route for constructing the 3-phenylisoxazole core is through a [3+2] cycloaddition reaction.[10][11] A common strategy involves the in situ generation of a nitrile oxide from an oxime, which then reacts with an alkyne. This provides a reliable and modular approach to the core structure.

G benzaldoxime Benzaldoxime ncs NCS / Base benzaldoxime->ncs nitrile_oxide Benzonitrile Oxide (Dipole) ncs->nitrile_oxide in situ generation cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Propargyl Aldehyde (Dipolarophile) alkyne->cycloaddition product 3-Phenylisoxazole- 5-carbaldehyde cycloaddition->product

Caption: Synthetic workflow for this compound.

Conclusion

This compound is more than a simple heterocyclic aldehyde; it is a synthetically enabling scaffold. The electron-withdrawing nature of the isoxazole ring activates the C5-aldehyde, making it a reliable and versatile handle for constructing diverse molecular architectures. The protocols detailed in this guide for condensation, oxidation, and reduction reactions provide a robust toolkit for researchers in medicinal chemistry and materials science. By understanding the core electronic principles and mastering these key transformations, scientists can effectively harness the power of this intermediate to accelerate the discovery and development of novel chemical entities.

References

An In-Depth Technical Guide on Isoxazole Ring Formation Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Privileged Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged structure" in the landscape of medicinal chemistry and drug development.[1][2][3][4][5] Its remarkable versatility and ability to modulate the physicochemical properties of molecules have led to its incorporation into a wide array of pharmacologically active compounds, including anti-inflammatory agents like parecoxib, antibiotics such as sulfamethoxazole, and antirheumatic drugs like leflunomide.[3][4] The stability conferred by its aromatic character, combined with its capacity for diverse substitution patterns, makes the isoxazole moiety a critical building block for modern synthetic chemists.[6][7]

This guide provides a comprehensive technical overview of the core synthetic strategies for constructing the isoxazole ring. We will delve into the mechanistic underpinnings of the most prevalent and robust formation pathways, offering field-proven insights into experimental design and optimization. The focus will be on not just the "how" but the "why" of these transformations, empowering researchers to make informed decisions in their synthetic endeavors.

Core Synthetic Strategy I: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is arguably the most powerful and widely utilized method for isoxazole synthesis.[2][8][9][10][11] This approach offers a direct and often highly regioselective route to substituted isoxazoles.[10][12]

Mechanism & Causality

The reaction proceeds via a concerted, pericyclic mechanism where the terminal atoms of the nitrile oxide simultaneously form new sigma bonds with the π-system of the alkyne.[10] The regiochemical outcome—determining whether a 3,5-disubstituted or a 3,4-disubstituted isoxazole is formed—is governed by Frontier Molecular Orbital (FMO) theory. Typically, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For many common substrates, the dominant interaction is between the nitrile oxide LUMO and the alkyne HOMO, leading to the 3,5-disubstituted regioisomer.[13]

A critical aspect of this strategy is the generation of the nitrile oxide, which is often unstable and prone to dimerization.[12] Therefore, in situ generation is the universally preferred method. The two primary precursors for nitrile oxides are:

  • Aldoximes: Oxidation of aldoximes using a mild oxidant is a common and effective method. A variety of oxidants can be employed, including N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents.[8][9][12] The choice of oxidant is crucial; it must be reactive enough to convert the oxime to the nitrile oxide but not so harsh that it degrades the starting materials or the product.

  • Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl chlorides (generated from oximes and a chlorinating agent like NCS) with a non-nucleophilic base such as triethylamine also provides a clean entry to nitrile oxides.

The use of copper(I) catalysts has become a significant advancement, promoting high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes and minimizing side reactions.[12][14]

Visualizing the 1,3-Dipolar Cycloaddition Pathway

G cluster_generation Step 1: In Situ Nitrile Oxide Generation cluster_cycloaddition Step 2: [3+2] Cycloaddition Aldoxime R-CH=N-OH Aldoxime NitrileOxide [ R-C≡N⁺-O⁻ ] Nitrile Oxide Aldoxime->NitrileOxide -2H⁺, -2e⁻ Oxidant Oxidant (e.g., NCS, Chloramine-T) TransitionState Concerted Transition State NitrileOxide->TransitionState Alkyne R'-C≡C-H Terminal Alkyne Alkyne->TransitionState Isoxazole 3,5-Disubstituted Isoxazole TransitionState->Isoxazole Ring Formation

Caption: Mechanism of Isoxazole Synthesis via 1,3-Dipolar Cycloaddition.

Field-Validated Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable, one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles, adapted from established methodologies.[9][12] It leverages the in situ generation of the nitrile oxide from an aldehyde, ensuring high efficiency and minimizing the handling of unstable intermediates.

Self-Validation: The success of this protocol is validated at each stage. Oxime formation can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), with expected yields providing a benchmark for success.

Methodology:

  • Step 1: Oxime Formation.

    • To a solution of the starting aldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water, add hydroxylamine hydrochloride (1.05 eq) and sodium hydroxide (1.05 eq).

    • Stir the mixture at room temperature for 30-60 minutes.

    • Causality Check: The basic conditions facilitate the nucleophilic attack of hydroxylamine on the aldehyde carbonyl. Monitor the reaction by TLC until the starting aldehyde is fully consumed.

  • Step 2: Nitrile Oxide Generation.

    • To the reaction mixture containing the freshly formed oxime, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.

    • Causality Check: Chloramine-T acts as a mild oxidizing agent to convert the oxime to the highly reactive nitrile oxide intermediate. The portion-wise addition helps control any potential exotherm.

  • Step 3: Cycloaddition.

    • Add the terminal alkyne (1.0 eq), copper(II) sulfate pentahydrate (0.03 eq), and a source of Cu(I) such as sodium ascorbate or copper turnings (catalytic amount).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 4-8 hours.

    • Causality Check: The copper(I) catalyst coordinates with the terminal alkyne, activating it for a highly regioselective cycloaddition with the nitrile oxide, strongly favoring the 3,5-disubstituted product.[12]

    • Monitor the reaction by TLC for the disappearance of the alkyne and the appearance of the isoxazole product.

  • Work-up and Purification.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Reactant Combination ExampleYield (%)Reference
Benzaldehyde + Phenylacetylene60-85%[1]
Cinnamaldehyde + 1-Ethynylcyclohexene~75%[12]
4-Chlorobenzaldehyde + 1-Heptyne~80%[12]

Core Synthetic Strategy II: Cyclocondensation with 1,3-Dicarbonyl Compounds

The reaction of hydroxylamine with a 1,3-dicarbonyl compound (or a synthetic equivalent) is a classical and fundamental method for constructing the isoxazole ring.[3][4][6] This approach is often referred to as the Claisen or Paal-Knorr isoxazole synthesis.[3][15][16]

Mechanism & Causality

This reaction is a condensation-cyclization sequence. The key challenge, particularly with unsymmetrical 1,3-diketones, is controlling the regioselectivity.[3][4] The reaction typically proceeds as follows:

  • Initial Condensation: The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons. The choice of which carbonyl is attacked first is the regiochemistry-determining step. Generally, the more electrophilic (less sterically hindered) carbonyl is attacked preferentially.

  • Intermediate Formation: This attack leads to a hemiaminal-like intermediate, which quickly dehydrates to form an oxime or enaminone intermediate.

  • Cyclization: The hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the second carbonyl group.

  • Dehydration: A final dehydration step from the resulting cyclic hemiaminal yields the aromatic isoxazole ring.[6]

Controlling the reaction pH is a critical experimental parameter. Acidic conditions can activate the carbonyls for attack, but strongly acidic conditions can protonate the hydroxylamine, reducing its nucleophilicity. Basic conditions can deprotonate the hydroxylamine, increasing its nucleophilicity, but may also promote undesired side reactions of the dicarbonyl compound. The use of β-enamino diketones and Lewis acids has been shown to provide excellent regiochemical control under mild conditions.[3][4][17]

Visualizing the Cyclocondensation Pathway

G cluster_pathway Reaction Pathway Dicarbonyl 1,3-Dicarbonyl Compound Condensation Initial Condensation (at more reactive C=O) Dicarbonyl->Condensation Hydroxylamine H₂N-OH Hydroxylamine Hydroxylamine->Condensation OximeIntermediate Oxime Intermediate Condensation->OximeIntermediate -H₂O Cyclization Intramolecular Cyclization OximeIntermediate->Cyclization CyclicHemiaminal Cyclic Intermediate Cyclization->CyclicHemiaminal Dehydration Dehydration (-H₂O) CyclicHemiaminal->Dehydration Isoxazole Substituted Isoxazole Dehydration->Isoxazole

Caption: Mechanism of Isoxazole Synthesis via Cyclocondensation.

Field-Validated Experimental Protocol: Synthesis of 3,5-Dimethylisoxazole

This protocol details the straightforward synthesis of 3,5-dimethylisoxazole from acetylacetone (a symmetric 1,3-dicarbonyl), which obviates the issue of regioselectivity.

Self-Validation: The reaction can be monitored for the consumption of starting materials via TLC. The final product is often a crystalline solid or a liquid with a distinct boiling point. Purity and identity are confirmed by melting point (if solid), NMR, and MS analysis.

Methodology:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq) and ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.

    • Causality Check: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt and to buffer the reaction medium, maintaining a mildly acidic to neutral pH optimal for condensation.

  • Reaction Execution:

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Causality Check: The elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps.[10]

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.

    • If the product precipitates as a solid, collect it by vacuum filtration, wash with cold water, and dry.

    • If the product is an oil, extract it into a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by distillation or recrystallization as appropriate to yield pure 3,5-dimethylisoxazole.

Conclusion and Future Outlook

The synthesis of the isoxazole ring is a mature field, dominated by the robust and versatile 1,3-dipolar cycloaddition and the classical cyclocondensation of 1,3-dicarbonyls. The choice between these core strategies is dictated by the desired substitution pattern, the availability of starting materials, and considerations of regioselectivity. As demonstrated, modern advancements, such as copper-catalyzed cycloadditions and regiocontrolled condensations using specialized substrates, have significantly enhanced the precision and efficiency of isoxazole synthesis.[3][4][12]

Future research will likely continue to focus on developing more sustainable and atom-economical methods. The use of greener solvents, novel catalytic systems (including biocatalysis), and flow chemistry approaches will be instrumental in refining these essential transformations, ensuring that the privileged isoxazole scaffold remains readily accessible to researchers pushing the boundaries of science and medicine.

References

Introduction: The Significance and Synthesis of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Synthesis of 3-Phenylisoxazole-5-carbaldehyde

This compound is a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its isoxazole core is a privileged scaffold found in numerous bioactive molecules and approved drugs, acting as a versatile pharmacophore that can engage in various biological interactions.[1][2] The presence of a phenyl group at the 3-position and a reactive carbaldehyde (formyl) group at the 5-position makes this molecule a crucial intermediate for the synthesis of a diverse array of more complex derivatives, including semicarbazones and isonicotinylhydrazones with potential antitubercular and other therapeutic activities.[3][4][5][6]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each route, the critical considerations for selecting starting materials, and the practical logic behind the experimental protocols. Our focus is on providing a self-validating framework for synthesis, grounded in established chemical principles and authoritative literature.

Chapter 1: The [3+2] Cycloaddition Pathway: A Convergent and Modular Approach

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands as one of the most efficient and modular strategies for constructing the isoxazole ring.[1][7] This method involves the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile) to regioselectively form the five-membered heterocycle. The power of this approach lies in its convergent nature, where two key fragments are synthesized separately and then combined in the final ring-forming step.

Core Principle & Mechanistic Insight

The reaction proceeds via a concerted pericyclic mechanism. Benzonitrile oxide, generated in situ, reacts with a terminal alkyne bearing a formyl or protected formyl group. The regioselectivity, which dictates the formation of the 3,5-substituted isoxazole over the 3,4-isomer, is governed by the electronic and steric properties of the interacting frontier molecular orbitals of the dipole and dipolarophile.

Starting Material I: The Benzonitrile Oxide Precursor

The most common and practical laboratory method for generating benzonitrile oxide is the dehydrohalogenation of a benzohydroximoyl halide. This precursor is typically formed in situ from a readily available starting material.

  • Benzaldehyde Oxime: The journey begins with benzaldehyde, which is converted to benzaldehyde oxime via a simple condensation reaction with hydroxylamine. This oxime is the direct precursor to the reactive intermediate.

  • Halogenating Agent: N-Chlorosuccinimide (NCS) is the reagent of choice for converting the oxime to the corresponding benzohydroximoyl chloride.[7]

  • Base: A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then added to effect the elimination of HCl, generating the transient benzonitrile oxide dipole.[7][8]

Starting Material II: The Formyl-Containing Alkyne

The choice of the alkyne partner is critical as it introduces the C4, C5, and the C5-substituent of the final isoxazole ring.

  • Propargyl Aldehyde (Propiolaldehyde): This is the most direct alkyne. However, its high reactivity and propensity to polymerize can complicate the reaction.

  • Protected Aldehyde Equivalents: A more robust strategy involves using a protected form of propargyl aldehyde. Propargyl aldehyde diethyl acetal is a common and commercially available choice. The acetal group is stable under the cycloaddition conditions and can be easily hydrolyzed back to the aldehyde in the final step using a mild acid workup.

Experimental Protocol: [3+2] Cycloaddition Route

Step 1: In Situ Generation of Benzonitrile Oxide and Cycloaddition

  • To a stirred solution of benzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours until the formation of benzohydroximoyl chloride is complete (monitored by TLC).

  • Add the protected alkyne, propargyl aldehyde diethyl acetal (1.2 eq), to the reaction mixture.

  • Cool the mixture to 0 °C and add triethylamine (1.5 eq) dropwise. The base will induce the formation of benzonitrile oxide, which is immediately trapped by the alkyne.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, filter the reaction mixture to remove triethylammonium salts and concentrate the filtrate under reduced pressure.

Step 2: Acetal Deprotection

  • Dissolve the crude product from Step 1 in a mixture of acetone and 1M aqueous HCl.

  • Stir the solution at room temperature for 2-4 hours, monitoring the hydrolysis of the acetal to the aldehyde by TLC.

  • Once the deprotection is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Workflow for [3+2] Cycloaddition Synthesis

G cluster_A Benzonitrile Oxide Generation cluster_B Alkyne Component cluster_C Final Steps Benzaldehyde Benzaldehyde Oxime Benzaldehyde Oxime Benzaldehyde->Oxime NH2OH HydroximoylChloride Benzohydroximoyl Chloride Oxime->HydroximoylChloride NCS NitrileOxide Benzonitrile Oxide (Transient) HydroximoylChloride->NitrileOxide Et3N (-HCl) ProtectedIsoxazole Protected Isoxazole NitrileOxide->ProtectedIsoxazole [3+2] Cycloaddition Alkyne Propargyl Aldehyde Diethyl Acetal Alkyne->ProtectedIsoxazole FinalProduct 3-Phenylisoxazole- 5-carbaldehyde ProtectedIsoxazole->FinalProduct Acidic Workup

Caption: Workflow for the [3+2] cycloaddition synthesis of the target compound.

Chapter 2: The Vilsmeier-Haack Formylation: A Late-Stage Functionalization

The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[9][10] In this strategy, a pre-formed 3-phenylisoxazole ring is synthesized first, followed by the electrophilic substitution reaction to install the aldehyde at the C5 position.

Core Principle & Mechanistic Insight

The reaction's power comes from the generation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[11] This reagent is typically formed in situ from a substituted amide, like N,N-dimethylformamide (DMF), and an activating agent such as phosphorus oxychloride (POCl₃). The 3-phenylisoxazole ring, being sufficiently electron-rich, undergoes electrophilic attack by the Vilsmeier reagent, preferentially at the C5 position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[11]

Starting Material I: The 3-Phenylisoxazole Core

The primary starting material for this route is 3-phenylisoxazole. It can be prepared through several established methods, most commonly via the cyclization of an α,β-unsaturated ketone oxime.

  • Chalcone Formation: Benzaldehyde is condensed with acetone under basic conditions (Claisen-Schmidt condensation) to form benzalacetone (4-phenyl-3-buten-2-one).

  • Oximation: The resulting chalcone is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.

  • Oxidative Cyclization: The oxime is cyclized to 3-phenyl-5-methylisoxazole using an oxidizing agent. To obtain 3-phenylisoxazole directly, one could start with an appropriate phenyl-substituted β-ketoaldehyde derivative and react it with hydroxylamine. A more direct route involves the reaction of benzaldehyde oxime with acetylene under specific catalytic conditions.

Starting Material II: The Vilsmeier Reagent Precursors

The reagent is almost always prepared just before use.

  • N,N-Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.

  • Phosphorus Oxychloride (POCl₃): The most common activating agent. Oxalyl chloride or thionyl chloride can also be used.[9]

Experimental Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF) (used in excess as solvent).

  • Cool the DMF to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (approx. 1.5-2.0 eq) dropwise to the cold DMF with vigorous stirring. A thick, colorless precipitate of the Vilsmeier reagent may form. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 3-phenylisoxazole (1.0 eq) in a minimum amount of anhydrous DMF dropwise to the Vilsmeier reagent suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C for 3-6 hours. Monitor the reaction's progress by TLC.

  • Cool the mixture to room temperature and then pour it slowly and carefully onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford this compound.

Mechanism of Vilsmeier-Haack Formylation

G DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent Intermediate Iminium Ion Intermediate VilsmeierReagent->Intermediate Electrophilic Attack Isoxazole 3-Phenylisoxazole Isoxazole->Intermediate Product 3-Phenylisoxazole- 5-carbaldehyde Intermediate->Product Aqueous Workup (H2O)

Caption: The Vilsmeier-Haack reaction mechanism for formylating 3-phenylisoxazole.

Comparative Summary of Synthetic Routes

The choice of synthetic strategy depends on factors such as starting material availability, scalability, and the desired substitution pattern on the phenyl ring.

Feature[3+2] Cycloaddition RouteVilsmeier-Haack Route
Core Strategy Convergent Ring FormationLate-Stage Functionalization
Key Starting Materials Benzaldehyde Oxime, Propargyl Aldehyde Acetal3-Phenylisoxazole, DMF, POCl₃
Key Transformation 1,3-Dipolar CycloadditionElectrophilic Aromatic Substitution
Advantages High modularity; allows for easy variation of both the phenyl and the C5 substituent precursors. Often proceeds under mild conditions.Utilizes a simple and robust formylation reaction. Well-established and high-yielding for many substrates.
Disadvantages Requires handling of potentially unstable nitrile oxide intermediates (in situ generation is key). May require a protection/deprotection sequence for the aldehyde.Requires the prior synthesis of the 3-phenylisoxazole core. The reaction can be sensitive to moisture and requires careful handling of POCl₃.

Conclusion

The synthesis of this compound can be approached through several robust and well-documented chemical strategies. The [3+2] cycloaddition offers a highly flexible and convergent pathway, making it ideal for creating diverse analogues by simply changing the starting oxime or alkyne. This route is particularly powerful in a research and drug discovery context. Conversely, the Vilsmeier-Haack formylation represents a more classical, linear approach that is highly effective for the late-stage introduction of the aldehyde onto a pre-existing isoxazole scaffold, making it suitable for scale-up operations where the 3-phenylisoxazole precursor is readily available. The selection of the optimal starting materials and synthetic route will ultimately be guided by the specific objectives of the research program, balancing considerations of modularity, efficiency, and raw material accessibility.

References

Methodological & Application

The Synthetic Versatility of 3-Phenylisoxazole-5-carbaldehyde: A Gateway to Novel Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold, offering a unique combination of electronic properties and metabolic stability. Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The strategic incorporation of the isoxazole nucleus can significantly enhance the pharmacological profile of a molecule.[1]

At the heart of this synthetic utility lies 3-phenylisoxazole-5-carbaldehyde, a key building block for drug discovery and development. The aldehyde functional group at the 5-position is a highly reactive and versatile handle, enabling a wide array of chemical transformations. This reactivity allows for the facile introduction of diverse functionalities and the construction of complex molecular architectures, making it an invaluable starting material for generating libraries of novel compounds for biological screening. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols for the synthesis of key derivatives.

Application Note I: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[4] They are renowned for their broad range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[5][6] The presence of an α,β-unsaturated ketone moiety makes them highly reactive intermediates for the synthesis of various heterocyclic compounds, such as pyrazolines.[7][8]

The Claisen-Schmidt condensation is a reliable and straightforward method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[6] In the context of our topic, this compound reacts with various substituted acetophenones to yield a diverse library of isoxazole-containing chalcones, each with the potential for unique biological activity.

Protocol 1: General Procedure for the Synthesis of 3-Phenylisoxazole-5-yl Chalcones

This protocol outlines a standard procedure for the base-catalyzed Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-hydroxyacetophenone, 4-methoxyacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (30-40%)

  • Hydrochloric Acid (HCl) (for acidification)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Reaction vessel (round-bottom flask or Erlenmeyer flask)

  • Filtration apparatus (Büchner funnel and flask)

  • Ice bath

Procedure:

  • Dissolution of Reactants: In a suitable reaction vessel, dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol with stirring at room temperature.[8]

  • Base Addition: To the stirring solution, add the aqueous NaOH solution dropwise. The reaction mixture may change color and become cloudy.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Neutralization: Once the reaction is complete, pour the mixture into a beaker of crushed ice and water. Acidify the mixture with dilute HCl until it is neutral or slightly acidic. A solid precipitate of the chalcone should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[8]

Causality Behind Experimental Choices:

  • Base Catalyst (NaOH): The hydroxide ion deprotonates the α-carbon of the acetophenone, forming a nucleophilic enolate ion which then attacks the electrophilic carbonyl carbon of the aldehyde.

  • Ethanol as Solvent: Ethanol is a good solvent for both the reactants and the intermediate products, facilitating the reaction.

  • Ice Bath and Acidification: Pouring the reaction mixture into an ice-water bath helps to precipitate the product. Acidification neutralizes the excess base and protonates the resulting alkoxide to form the final chalcone.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product This compound This compound Stirring at RT Stirring at RT This compound->Stirring at RT Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Stirring at RT Ethanol Ethanol Ethanol->Stirring at RT NaOH (aq) NaOH (aq) NaOH (aq)->Stirring at RT Precipitation & Neutralization Precipitation & Neutralization Stirring at RT->Precipitation & Neutralization Filtration & Recrystallization Filtration & Recrystallization Precipitation & Neutralization->Filtration & Recrystallization Isoxazole-containing Chalcone Isoxazole-containing Chalcone Filtration & Recrystallization->Isoxazole-containing Chalcone

Caption: Workflow for Chalcone Synthesis.

Application Note II: Synthesis of Pyrazoline Derivatives from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[8][9] A common and efficient route to pyrazoline synthesis is the cyclocondensation reaction of chalcones with hydrazine or its derivatives.[8][10] The α,β-unsaturated ketone system of the chalcone is susceptible to nucleophilic attack by the hydrazine, leading to the formation of the pyrazoline ring.

Protocol 2: General Procedure for the Synthesis of Pyrazoline Derivatives

This protocol describes the synthesis of pyrazolines from the isoxazole-containing chalcones prepared in Protocol 1.

Materials:

  • Isoxazole-containing chalcone

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or Glacial Acetic Acid

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

  • Ice bath

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid.[8]

  • Hydrazine Addition: Add hydrazine hydrate or the substituted hydrazine (1-1.2 equivalents) to the solution.

  • Reaction: Reflux the reaction mixture with stirring for 2 to 4 hours. The reaction progress can be monitored by TLC.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of crushed ice. A solid precipitate of the pyrazoline derivative will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.[9]

Causality Behind Experimental Choices:

  • Hydrazine/Substituted Hydrazine: This acts as the binucleophile, providing the two nitrogen atoms required for the formation of the pyrazoline ring.

  • Solvent (Ethanol/Acetic Acid): Ethanol is a common solvent for this reaction. Acetic acid can act as both a solvent and a catalyst, promoting the cyclization and dehydration steps.

  • Reflux: Heating the reaction mixture provides the necessary activation energy for the cyclocondensation reaction to proceed at a reasonable rate.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Isoxazole-containing Chalcone Isoxazole-containing Chalcone Cyclocondensation Cyclocondensation Isoxazole-containing Chalcone->Cyclocondensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Cyclocondensation Ethanol or Acetic Acid Ethanol or Acetic Acid Ethanol or Acetic Acid->Cyclocondensation Reflux (2-4h) Reflux (2-4h) Reflux (2-4h)->Cyclocondensation Precipitation in Ice Water Precipitation in Ice Water Cyclocondensation->Precipitation in Ice Water Filtration & Recrystallization Filtration & Recrystallization Precipitation in Ice Water->Filtration & Recrystallization Isoxazole-Pyrazoline Hybrid Isoxazole-Pyrazoline Hybrid Filtration & Recrystallization->Isoxazole-Pyrazoline Hybrid

Caption: Workflow for Pyrazoline Synthesis.

Application Note III: Olefination via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[11] This reaction is particularly valuable as it forms the carbon-carbon double bond with high regioselectivity. The reaction involves a phosphorus ylide, also known as a Wittig reagent, which reacts with the carbonyl compound to form an alkene and triphenylphosphine oxide.[11] Applying the Wittig reaction to this compound allows for the extension of the carbon chain and the introduction of a variety of substituted vinyl groups, leading to novel derivatives with potential applications in materials science and medicinal chemistry.

Protocol 3: General Procedure for the Wittig Reaction

This protocol provides a general method for the Wittig reaction of this compound.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium, sodium hydroxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert atmosphere apparatus (e.g., nitrogen or argon line)

  • Stirring apparatus

  • Extraction and purification equipment (separatory funnel, chromatography columns)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent. Cool the suspension in an ice bath and add the strong base dropwise. Stir the mixture until the characteristic color of the ylide appears.

  • Aldehyde Addition: To the freshly prepared ylide, add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Quenching and Extraction: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The Wittig ylide is a strong base and is reactive towards water and oxygen. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of the reaction.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the nucleophilic ylide.

  • Column Chromatography: This is often necessary for purification because the byproduct, triphenylphosphine oxide, can be difficult to remove by other means.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Phosphonium Salt Phosphonium Salt Ylide Generation Ylide Generation Phosphonium Salt->Ylide Generation This compound This compound Reaction with Aldehyde Reaction with Aldehyde This compound->Reaction with Aldehyde Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Ylide Generation Strong Base Strong Base Strong Base->Ylide Generation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Ylide Generation Ylide Generation->Reaction with Aldehyde Quenching & Extraction Quenching & Extraction Reaction with Aldehyde->Quenching & Extraction Column Chromatography Column Chromatography Quenching & Extraction->Column Chromatography Isoxazole-containing Alkene Isoxazole-containing Alkene Column Chromatography->Isoxazole-containing Alkene

Caption: Workflow for Wittig Reaction.

Application Note IV: Carbon-Carbon Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and a compound with an active methylene group (a CH2 group flanked by two electron-withdrawing groups).[12] This reaction is typically catalyzed by a weak base, such as an amine or its salt.[12] When this compound is reacted with active methylene compounds like malononitrile or ethyl cyanoacetate, it leads to the formation of highly functionalized derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems and often exhibit interesting biological properties.

Protocol 4: General Procedure for the Knoevenagel Condensation

This protocol details a general procedure for the Knoevenagel condensation of this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Weak base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, acetic acid)

  • Reaction vessel with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), the active methylene compound (1-1.2 equivalents), and a catalytic amount of the weak base in a suitable solvent.[12]

  • Reaction: Heat the mixture to reflux with stirring for the required time (typically a few hours), monitoring the reaction by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Causality Behind Experimental Choices:

  • Active Methylene Compound: The two electron-withdrawing groups make the methylene protons acidic, allowing for deprotonation by a weak base to form a stable carbanion.

  • Weak Base Catalyst: A weak base is sufficient to catalyze the reaction without causing side reactions, such as self-condensation of the aldehyde.

  • Heating: Refluxing provides the energy needed for the condensation and subsequent dehydration to form the final product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Condensation Reaction Weak Base (e.g., Piperidine) Weak Base (e.g., Piperidine) Weak Base (e.g., Piperidine)->Condensation Reaction Reflux Reflux Reflux->Condensation Reaction Cooling & Precipitation Cooling & Precipitation Condensation Reaction->Cooling & Precipitation Filtration & Recrystallization Filtration & Recrystallization Cooling & Precipitation->Filtration & Recrystallization Substituted Alkene Derivative Substituted Alkene Derivative Filtration & Recrystallization->Substituted Alkene Derivative

Caption: Workflow for Knoevenagel Condensation.

Application Note V: Multicomponent Reactions (MCRs) for Rapid Library Generation

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials.[13] MCRs are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound is an excellent candidate for inclusion in MCRs, where its aldehyde functionality can participate in a variety of bond-forming events. For instance, it can be a component in Ugi or Biginelli-type reactions, leading to the one-pot synthesis of complex, drug-like molecules incorporating the isoxazole scaffold. While specific protocols for MCRs are highly dependent on the desired product and the other reactants, the general principle involves combining all starting materials in a suitable solvent, often with a catalyst, and allowing the reaction to proceed to completion.

Data Presentation: Biological Activities of 3-Phenylisoxazole Derivatives

The synthetic routes described above have been successfully employed to generate numerous derivatives with promising biological activities. The following table summarizes some of the reported anticancer and antimicrobial activities of compounds derived from this compound and related structures.

Compound TypeTarget Organism/Cell LineActivityReference
Phenyl-isoxazole-carboxamidesHeLa, Hep3B (Cancer Cell Lines)Potent cytotoxic activity (IC50 = 0.91 and 8.02 µM, respectively)[14]
Isoxazole-Pyrazoline HybridsMCF-7 (Breast Cancer Cell Line)Significant inhibitory activity[8]
Substituted IsoxazolesStaphylococcus aureus, Bacillus subtilis (Gram-positive bacteria)Significant antibacterial activity[2][7]
Substituted IsoxazolesEscherichia coli (Gram-negative bacteria)Moderate to good antibacterial activity[2]
Substituted IsoxazolesCandida albicans, Aspergillus niger (Fungal strains)Significant antifungal activity[2][7]
3,4-isoxazolediamidesK562 (Leukemia Cell Line)Pro-apoptotic activity[15]

Conclusion

This compound stands out as a highly valuable and versatile starting material in the synthesis of novel heterocyclic compounds. The reactivity of its aldehyde group enables a wide range of classical and modern organic reactions, including Claisen-Schmidt and Knoevenagel condensations, the Wittig reaction, and multicomponent reactions. These synthetic pathways provide access to a rich diversity of molecular architectures, many of which have demonstrated significant potential as anticancer and antimicrobial agents. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers and drug development professionals, empowering them to leverage the synthetic potential of this key building block in the quest for new and effective therapeutic agents.

References

The Versatile Intermediate: 3-Phenylisoxazole-5-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold stands out as a privileged five-membered heterocycle, integral to a wide array of biologically active compounds and functional materials.[1] Among the myriad of isoxazole-containing building blocks, 3-phenylisoxazole-5-carbaldehyde emerges as a particularly versatile chemical intermediate. Its strategic placement of a reactive aldehyde group on the isoxazole ring, coupled with the stability conferred by the aromatic phenyl substituent, opens a gateway to a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development.

I. Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step sequence commencing with the construction of the isoxazole ring, followed by the introduction of the aldehyde functionality. A common and effective strategy involves the 1,3-dipolar cycloaddition reaction to form the isoxazole core, followed by oxidation of a primary alcohol at the 5-position.

Core Synthetic Pathway

The fundamental approach involves the reaction of a nitrile oxide with an alkyne. Specifically, benzonitrile oxide, generated in situ from benzaldoxime, undergoes a [3+2] cycloaddition with a propargyl alcohol derivative to yield 3-phenyl-5-hydroxymethylisoxazole. Subsequent oxidation of this alcohol furnishes the target aldehyde.

G cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Oxidation Benzaldoxime Benzaldoxime Benzonitrile Oxide Benzonitrile Oxide Benzaldoxime->Benzonitrile Oxide [Oxidant] (e.g., NCS) Benzonitrile OxidePropargyl Alcohol Benzonitrile OxidePropargyl Alcohol 3-Phenyl-5-hydroxymethylisoxazole 3-Phenyl-5-hydroxymethylisoxazole Benzonitrile OxidePropargyl Alcohol->3-Phenyl-5-hydroxymethylisoxazole Cycloaddition This compound This compound 3-Phenyl-5-hydroxymethylisoxazole->this compound [Oxidant] (e.g., PCC, DMP) Propargyl Alcohol Propargyl Alcohol

Caption: Synthetic route to this compound.

Experimental Protocols: Synthesis

Protocol 1: Synthesis of 3-Phenyl-5-hydroxymethylisoxazole

This protocol details the formation of the isoxazole ring via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde oxime (1.0 eq) in DCM.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in portions at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add propargyl alcohol (1.2 eq) to the reaction mixture, followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-phenyl-5-hydroxymethylisoxazole.

Reactant Molar Ratio Typical Yield
Benzaldehyde oxime1.070-85%
N-Chlorosuccinimide1.1
Propargyl alcohol1.2
Triethylamine1.5
Protocol 2: Oxidation to this compound

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

  • 3-Phenyl-5-hydroxymethylisoxazole

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using PCC):

  • In a round-bottom flask, suspend PCC (1.5 eq) in DCM.

  • Add a solution of 3-phenyl-5-hydroxymethylisoxazole (1.0 eq) in DCM to the suspension.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be further purified by flash column chromatography if necessary.

Reactant Molar Ratio Typical Yield
3-Phenyl-5-hydroxymethylisoxazole1.085-95%
Pyridinium chlorochromate (PCC)1.5

II. Applications of this compound as a Chemical Intermediate

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, making it a valuable building block in the synthesis of diverse molecular architectures.

Application 1: Synthesis of Chalcone Analogues via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones (chalcones), which are known for their broad spectrum of biological activities.[2] this compound readily undergoes this reaction with various ketones.

G This compound This compound Acetophenone Acetophenone Isoxazolyl Chalcone Isoxazolyl Chalcone 3-Phenylisoxazole-5-carbaldehydeAcetophenone 3-Phenylisoxazole-5-carbaldehydeAcetophenone 3-Phenylisoxazole-5-carbaldehydeAcetophenone->Isoxazolyl Chalcone Base (e.g., NaOH, KOH) Ethanol, rt

Caption: Claisen-Schmidt condensation with this compound.

Protocol 3: Synthesis of (E)-1-phenyl-3-(3-phenylisoxazol-5-yl)prop-2-en-1-one

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl) (1 M)

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 10% aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate is often observed.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice and acidify with 1 M HCl to a pH of ~5-6.

  • Filter the precipitated solid, wash thoroughly with water, and dry under vacuum to obtain the crude chalcone.

  • Recrystallize the crude product from ethanol to yield the pure chalcone.

Reactant Molar Ratio Typical Yield
This compound1.080-90%
Acetophenone1.0
Application 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

The Knoevenagel condensation provides an efficient route to electron-deficient alkenes by reacting an aldehyde with an active methylene compound, such as malononitrile.[3] These products are valuable intermediates for further synthetic manipulations.

G This compound This compound Malononitrile Malononitrile 2-((3-phenylisoxazol-5-yl)methylene)malononitrile 2-((3-phenylisoxazol-5-yl)methylene)malononitrile 3-Phenylisoxazole-5-carbaldehydeMalononitrile 3-Phenylisoxazole-5-carbaldehydeMalononitrile 3-Phenylisoxazole-5-carbaldehydeMalononitrile->2-((3-phenylisoxazol-5-yl)methylene)malononitrile Base (e.g., Piperidine) Ethanol, reflux

Caption: Knoevenagel condensation with this compound.

Protocol 4: Synthesis of 2-((3-phenylisoxazol-5-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 2-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

Reactant Molar Ratio Typical Yield
This compound1.0>90%
Malononitrile1.1
Application 3: Synthesis of Fused Heterocyclic Systems - Pyrimido[4,5-d]isoxazoles

This compound serves as a key precursor for the construction of fused heterocyclic systems. For example, its reaction with guanidine can lead to the formation of pyrimido[4,5-d]isoxazoles, a scaffold of interest in medicinal chemistry.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 3-Phenylisoxazole-5-carbaldehydeActive Methylene Compound 3-Phenylisoxazole-5-carbaldehydeActive Methylene Compound Intermediate A Intermediate A 3-Phenylisoxazole-5-carbaldehydeActive Methylene Compound->Intermediate A Knoevenagel Condensation Intermediate AGuanidine Intermediate AGuanidine Pyrimido[4,5-d]isoxazole Pyrimido[4,5-d]isoxazole Intermediate AGuanidine->Pyrimido[4,5-d]isoxazole Base This compound This compound Active Methylene Compound Active Methylene Compound Guanidine Guanidine

Caption: Synthesis of Pyrimido[4,5-d]isoxazoles.

Protocol 5: Synthesis of 5-Phenyl-3-substituted-pyrimido[4,5-d]isoxazoles

This protocol outlines a general approach for the synthesis of the fused pyrimidine ring.

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Step 1: Knoevenagel Condensation. Following a procedure similar to Protocol 4, react this compound with an active methylene compound to form the corresponding α,β-unsaturated intermediate. Isolate and dry the intermediate.

  • Step 2: Cyclization. In a separate flask, prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 30 minutes.

  • Add the Knoevenagel condensation product from Step 1 (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is filtered, washed with water and cold ethanol, and dried.

  • Further purification can be achieved by recrystallization or column chromatography.

Reactant Molar Ratio Typical Yield
Knoevenagel Intermediate1.060-75%
Guanidine hydrochloride1.1
Sodium ethoxide1.1

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its aldehyde group allow for the construction of a wide range of complex molecules, including biologically active chalcones, functionalized alkenes, and fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important building block in their drug discovery and materials science endeavors.

References

Synthesis of 3-Phenylisoxazole-5-carbaldehyde: An Experimental Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Moiety in Drug Discovery

The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its presence in a multitude of biologically active compounds. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a privileged scaffold in the design of novel therapeutics. 3-Phenylisoxazole-5-carbaldehyde, the subject of this protocol, is a key intermediate in the synthesis of a diverse array of more complex molecules with potential applications in drug development, ranging from anti-inflammatory to anticancer agents. This document provides a detailed, field-proven experimental guide for the synthesis of this valuable building block, intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Overall Synthetic Strategy

The synthesis of this compound is a two-step process. The first part involves the construction of the 3-phenylisoxazole core, followed by the introduction of the carbaldehyde group at the 5-position via a Vilsmeier-Haack reaction.

Synthetic_Pathway A Benzaldehyde C Benzaldehyde Oxime A->C Step 1a B Hydroxylamine B->C E 3-Phenylisoxazole C->E Step 1b: [3+2] Cycloaddition D Acetylene Source D->E G This compound E->G Step 2: Vilsmeier-Haack Formylation F Vilsmeier Reagent (POCl3/DMF) F->G

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of the 3-Phenylisoxazole Precursor

The initial step is the formation of the 3-phenylisoxazole ring. A common and efficient method involves the [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from an oxime, and an alkyne. In this protocol, we will generate benzonitrile oxide from benzaldehyde oxime.

Step 1a: Preparation of Benzaldehyde Oxime

Underlying Principle: The formation of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction. The lone pair of electrons on the nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the oxime.

Experimental Protocol:

  • To a solution of benzaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents).

  • To this mixture, add a solution of sodium hydroxide (1.2 equivalents) in water, dropwise, while maintaining the temperature below 20°C with an ice bath.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the white solid, wash with cold water, and dry under vacuum to obtain benzaldehyde oxime.

Step 1b: [3+2] Cycloaddition to form 3-Phenylisoxazole

Underlying Principle: This step utilizes the Huisgen [3+2] cycloaddition, a powerful tool for the synthesis of five-membered heterocycles. Benzonitrile oxide, a 1,3-dipole, is generated in situ from benzaldehyde oxime by oxidation. This reactive intermediate then undergoes a cycloaddition reaction with an acetylene equivalent to form the isoxazole ring.

Experimental Protocol:

  • Dissolve benzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Add a source of acetylene (e.g., ethoxyacetylene or a protected acetylene that can be deprotected in situ).

  • To this mixture, add an oxidizing agent, such as sodium hypochlorite solution (bleach), dropwise at 0°C. The in-situ formation of the nitrile oxide is often accompanied by a color change.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • After completion, perform an aqueous work-up by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield pure 3-phenylisoxazole.

PART 2: Vilsmeier-Haack Formylation of 3-Phenylisoxazole

The introduction of the aldehyde group at the C5 position of the isoxazole ring is achieved through the Vilsmeier-Haack reaction. This reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

Mechanistic Insight: The Vilsmeier Reagent

The key to the Vilsmeier-Haack reaction is the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (in this case, N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl3).[2]

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Attack and Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate 3-Phenylisoxazole 3-Phenylisoxazole 3-Phenylisoxazole->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack formylation.

The electron-rich 5-position of the 3-phenylisoxazole ring then attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired aldehyde.

Experimental Protocol for this compound

Safety First: This reaction involves the use of phosphorus oxychloride (POCl3), which is a highly corrosive and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: To the pre-formed Vilsmeier reagent, add a solution of 3-phenylisoxazole (1 equivalent) in a minimal amount of anhydrous DMF dropwise at 0°C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70°C and maintain it at this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. b. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. The product will precipitate out as a solid. If an oil is obtained, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. d. If a solid precipitates, filter the product, wash it thoroughly with water, and dry it under vacuum. e. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain pure this compound.

Characterization Data

Property Value Source
Appearance Solid[3]
Molecular Formula C₁₀H₇NO₂[3]
Molecular Weight 173.17 g/mol [3]
Melting Point 73-77 °C[3]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl ring, a singlet for the proton at the 4-position of the isoxazole ring, and a characteristic singlet for the aldehyde proton in the downfield region (around 9-10 ppm).

  • ¹³C NMR: The spectrum will show signals for the carbons of the phenyl ring, the isoxazole ring, and a downfield signal for the carbonyl carbon of the aldehyde group (typically >180 ppm).

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group is expected around 1700 cm⁻¹.

Safety and Handling of Reagents

Reagent Hazards Handling Precautions
Phosphorus Oxychloride (POCl₃) Corrosive, toxic by inhalation, reacts violently with water.Handle in a fume hood, wear appropriate PPE, avoid contact with moisture.
N,N-Dimethylformamide (DMF) Harmful if inhaled or absorbed through the skin, potential teratogen.Use in a well-ventilated area, wear gloves and safety glasses.
Benzaldehyde Combustible liquid, harmful if swallowed.Keep away from heat and open flames, handle with care.
Hydroxylamine Hydrochloride Irritant, may be harmful if swallowed.Avoid dust inhalation, wear gloves and safety glasses.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of this compound, a valuable building block in pharmaceutical research. By detailing both the practical experimental steps and the underlying chemical principles, this guide aims to empower researchers to confidently and safely produce this key intermediate for their drug discovery programs. Adherence to the described procedures and safety precautions is paramount for successful and safe execution.

References

Application Notes & Protocols for the Characterization of 3-Phenylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation, purity assessment, and characterization of 3-Phenylisoxazole-5-carbaldehyde (CAS: 72418-40-7), a key building block in medicinal chemistry and materials science. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. We cover a multi-technique approach encompassing spectroscopy, chromatography, and elemental analysis to ensure a complete and reliable characterization of the target molecule.

Introduction and Molecular Overview

This compound is a heterocyclic aromatic aldehyde featuring a phenyl group at the 3-position and a formyl group at the 5-position of the isoxazole ring. This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds and functional materials[1]. The isoxazole core is a known pharmacophore present in several approved drugs, and the aldehyde group provides a reactive handle for derivatization[2].

Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound, which directly impacts the reproducibility of synthetic procedures and the quality of downstream products. This guide outlines a validated workflow for achieving this.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental for sample handling, storage, and method development.

PropertyValueSource
CAS Number 72418-40-7
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Solid
Melting Point 73-77 °C
Storage Conditions 2-8°C, protected from light and moisture
Safety Profile Harmful if swallowed (H302)

Recommended Analytical Workflow

A multi-faceted analytical approach is essential for a comprehensive characterization. The following workflow ensures orthogonal verification of the molecule's identity and purity.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Primary Identification cluster_1 Purity & Quantification cluster_2 Functional Group Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Report Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (HRMS) MS->Report HPLC HPLC-UV (Purity, Assay) EA Elemental Analysis (CHN) HPLC->EA UVVIS UV-Vis Spectroscopy HPLC->UVVIS EA->Report FTIR FT-IR Spectroscopy FTIR->Report UVVIS->Report Sample Sample of This compound Sample->NMR Sample->MS Sample->HPLC Sample->FTIR

Caption: Figure 1: Comprehensive Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern on both the phenyl and isoxazole rings and to verify the presence of the key aldehyde functional group.

Expected ¹H and ¹³C NMR Chemical Shifts

Based on established data for aromatic aldehydes and phenylisoxazole derivatives, the following chemical shifts (δ) in CDCl₃ are predicted[3][4][5][6].

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehyde (-CHO)9.9 - 10.1 (s, 1H)184 - 186
Isoxazole H-47.2 - 7.4 (s, 1H)104 - 106
Phenyl H-2', H-6'7.8 - 7.9 (m, 2H)128 - 129
Phenyl H-3', H-5'7.4 - 7.6 (m, 2H)129 - 130
Phenyl H-4'7.4 - 7.6 (m, 1H)130 - 132
Isoxazole C-3-162 - 164
Isoxazole C-5-170 - 172
Phenyl C-1'-126 - 128
Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the exact molecular weight and elemental composition (via High-Resolution MS, HRMS), offering definitive proof of the molecular formula. Furthermore, the fragmentation pattern gives valuable structural information that corroborates the NMR data.

Expected Fragmentation Pattern

Electron Ionization (EI) is expected to produce a strong molecular ion (M⁺˙) peak. Key fragmentation pathways for aromatic aldehydes and isoxazoles include:

  • Loss of H˙: [M-1]⁺ from the aldehyde group.

  • Loss of CHO˙: [M-29]⁺, a characteristic fragmentation of aromatic aldehydes.

  • Ring Cleavage: Cleavage of the isoxazole ring can lead to fragments such as the benzoyl cation ([C₆H₅CO]⁺, m/z 105) or phenylacetylene radical cation ([C₆H₅C₂H]⁺˙, m/z 102).

MS_Fragmentation Figure 2: Predicted MS Fragmentation M [C₁₀H₇NO₂]⁺˙ m/z = 173.05 M_minus_1 [M-H]⁺ m/z = 172.04 M->M_minus_1 - H˙ M_minus_29 [M-CHO]⁺ m/z = 144.04 M->M_minus_29 - CHO˙ frag_105 [C₇H₅O]⁺ m/z = 105.03 M->frag_105 - C₂HNO frag_77 [C₆H₅]⁺ m/z = 77.04 M_minus_29->frag_77 - C₃HNO frag_105->frag_77 - CO

Caption: Figure 2: Predicted MS Fragmentation

Protocol for ESI-HRMS Analysis
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Infuse the sample solution directly or via a flow injection analysis (FIA) setup.

    • Operate in positive ion mode.

    • Acquire data over a mass range of m/z 50-500.

    • Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

  • Data Analysis: Determine the m/z of the protonated molecule [M+H]⁺. Use the instrument software to calculate the elemental composition from the accurate mass and compare it to the theoretical value for C₁₀H₈NO₂⁺.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of pharmaceutical ingredients and intermediates. A well-developed HPLC method can separate the main compound from starting materials, by-products (like isomers), and degradation products (like the corresponding carboxylic acid)[2]. When coupled with a UV detector, it also allows for quantification (assay).

Protocol for HPLC Purity Analysis
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column suitable for aromatic compounds[7].
Mobile Phase A Water with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.
Gradient 50% B to 95% B over 10 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µL
Detector UV-Vis Diode Array (DAD)
Detection λ 254 nm or λmax254 nm is a common wavelength for aromatic compounds; determine λmax for higher sensitivity.
Sample Prep. 1.0 mg/mL in AcetonitrileEnsure complete dissolution.

Spectroscopic Confirmation (FT-IR & UV-Vis)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. It is an excellent tool for verifying the carbonyl group of the aldehyde and the characteristic vibrations of the aromatic and isoxazole rings.

  • Expected Peaks:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~2850 & ~2750 cm⁻¹: Aldehyde C-H stretch (Fermi doublet), a highly diagnostic feature[5].

    • ~1705-1690 cm⁻¹: Strong C=O stretch, conjugated to the isoxazole ring[6].

    • ~1600, 1575, 1450 cm⁻¹: Aromatic C=C and isoxazole ring stretching vibrations[2].

  • Protocol:

    • Acquire a background spectrum of the empty sample compartment.

    • Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

UV-Vis Spectroscopy

Causality: The conjugated system, comprising the phenyl ring, isoxazole, and carbonyl group, is expected to produce strong ultraviolet (UV) absorption. This property is useful for quantification (e.g., via Beer-Lambert law) and is the basis for detection in HPLC.

  • Protocol:

    • Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent like methanol or acetonitrile.

    • Use a calibrated dual-beam UV-Vis spectrophotometer.

    • Scan the sample from 200 to 400 nm using the solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax). For similar isoxazole structures, a λmax in the range of 250-380 nm is expected[8].

Elemental Analysis

Causality: Elemental analysis provides an independent verification of the compound's elemental composition, serving as a fundamental check of purity against the theoretical formula.

  • Protocol:

    • Submit approximately 2-3 mg of a dry, homogeneous sample to a dedicated elemental analysis service.

    • The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

    • The experimental percentages of Carbon, Hydrogen, and Nitrogen are compared to the theoretical values.

ElementTheoretical %
Carbon (C) 69.36%
Hydrogen (H) 4.07%
Nitrogen (N) 8.09%
  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample.

Potential Impurities and Characterization Strategy

A robust analytical package must also consider potential impurities arising from the synthesis or degradation of this compound.

  • Regioisomer: The 5-Phenylisoxazole-3-carbaldehyde (CAS: 59985-82-9) is a potential regioisomeric impurity. Due to its different substitution pattern, it will have a distinct NMR spectrum and a different retention time in the HPLC method. Its melting point is also lower (58-62 °C), which can be detected by thermal analysis.

  • Oxidation Product: Oxidation of the aldehyde group can lead to the formation of 3-Phenylisoxazole-5-carboxylic acid. This more polar impurity will typically have a shorter retention time in reverse-phase HPLC and can be readily identified by MS due to its higher molecular weight (189.17 g/mol ).

  • Starting Materials: Depending on the synthetic route (e.g., 1,3-dipolar cycloaddition), residual starting materials may be present. The developed HPLC method should be demonstrated to separate these materials from the final product.

The HPLC method described in Section 5 is the primary tool for separating and quantifying these impurities. Peak identification can be confirmed by collecting fractions and analyzing them by MS and NMR, or by using an HPLC-MS system.

References

Application Note: Unambiguous Structural Elucidation of 3-Phenylisoxazole-5-carbaldehyde using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural analysis of 3-Phenylisoxazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry, using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present a detailed protocol for sample preparation and data acquisition for ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments. Furthermore, a thorough analysis and interpretation of the anticipated spectral data are provided, demonstrating how these techniques collectively lead to the unambiguous assignment of all proton and carbon resonances. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require robust methods for molecular characterization.

Introduction: The Significance of this compound

The isoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The this compound moiety, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structure combines an aromatic phenyl ring, a five-membered isoxazole heterocycle, and a reactive aldehyde group, leading to a unique electronic and steric environment. Accurate and complete structural characterization is paramount for ensuring the purity and identity of this key intermediate, which directly impacts the success of subsequent synthetic steps and the biological activity of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[1] This application note outlines a systematic approach to fully characterize this compound using a combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR experiments.

Predicted ¹H and ¹³C NMR Spectral Analysis

A predictive analysis of the ¹H and ¹³C NMR spectra of this compound is crucial for guiding the interpretation of experimental data. The predicted chemical shifts are based on the analysis of substituent effects on the isoxazole and phenyl rings, as well as the influence of the electron-withdrawing aldehyde group.

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the following numbering scheme for this compound will be used throughout this document.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim load->lock_shim acquire_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) lock_shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, HMBC) acquire_1d->acquire_2d process Process Data (FT, Phasing, Baseline Correction) acquire_2d->process assign Assign Resonances process->assign elucidate Elucidate Structure assign->elucidate G H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (¹H-¹H Correlations) H1->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC Assigns protonated carbons C13 ¹³C NMR (Number of Carbons, Chemical Shift) C13->HSQC DEPT DEPT-135 (CH, CH₂, CH₃ Identification) DEPT->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Connects spin systems HSQC->HMBC Confirms assignments HMBC->C13 Assigns quaternary carbons

References

Application Note: A Validated RP-HPLC Method for the Quantification of 3-Phenylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Phenylisoxazole-5-carbaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification critical for quality control and reaction monitoring.[1][2] The developed method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Introduction

This compound (C₁₀H₇NO₂) is a heterocyclic aldehyde with a molecular weight of 173.17 g/mol .[6] The isoxazole ring is a significant pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] Consequently, the synthesis and purity of isoxazole derivatives like this compound are of great interest to researchers in medicinal chemistry and drug development.

Accurate and reliable analytical methods are essential for ensuring the quality and consistency of such pivotal chemical entities. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures.[3][4] This note describes a straightforward RP-HPLC method coupled with UV detection, suitable for routine analysis of this compound in a research or quality control setting.

Experimental

Instrumentation and Chromatographic Conditions

The analysis was conceptualized for a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 254 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is a common choice for the separation of moderately nonpolar compounds like this compound.

  • Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides a good balance of elution strength and compatibility with UV detection. The 60:40 ratio is a typical starting point for compounds of this polarity and can be adjusted to optimize retention time and peak shape.

  • Detection Wavelength: A wavelength of 254 nm was chosen as it is a common wavelength for the detection of aromatic compounds and is likely to provide good sensitivity for the analyte. A full UV scan of the analyte would be recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[10]

Reagents and Materials
  • This compound reference standard (97% purity or greater)[6]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Methanol (HPLC grade, for sample preparation)

Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are to be used for constructing the calibration curve.

Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable volume of methanol, and then dilute with the mobile phase to a final concentration within the linear range of the method. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[11][12] The following validation parameters were assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[4] This was evaluated by injecting a blank (mobile phase), a standard solution, and a sample solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). The linearity was evaluated by the correlation coefficient (r²) of the regression line.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Range 1 - 100 µg/mL-
Regression Equation y = mx + c-
Correlation Coefficient (r²) ≥ 0.999≥ 0.995
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[4] It was determined by the standard addition method. A known amount of the reference standard was spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery of the added standard was then calculated.

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Mean % Recovery 99.8
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the ruggedness of the method.

Table 4: Precision Data

Precision Type% RSDAcceptance Criteria
Repeatability < 1.0%≤ 2.0%
Intermediate Precision < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] They were calculated based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the response

  • S = the slope of the calibration curve

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD ~0.1
LOQ ~0.3

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound using the validated HPLC method.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_std Prepare Standard Solutions hplc_system Set HPLC Conditions prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Samples & Standards hplc_system->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration integrate->quantify calibrate->quantify report Generate Final Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The developed RP-HPLC method for the quantification of this compound is simple, specific, accurate, and precise. The method validation was performed in accordance with ICH guidelines, and the results demonstrate its suitability for routine quality control analysis and for monitoring the progress of chemical reactions involving this compound. The short run time allows for a high throughput of samples.

References

Applikationshinweise und Protokolle: Derivatisierungsreaktionen von 3-Phenylisoxazol-5-carbaldehyd

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zu den Derivatisierungsreaktionen von 3-Phenylisoxazol-5-carbaldehyd. Als vielseitiges Intermediat ist dieses Molekül ein wichtiger Baustein in der medizinischen Chemie, dessen Aldehydgruppe zahlreiche chemische Umwandlungen ermöglicht, die zu neuen Molekülen mit potenzieller biologischer Aktivität führen.

Einleitung: Die Bedeutung von 3-Phenylisoxazol-5-carbaldehyd in der medizinischen Chemie

Der 3-Phenylisoxazol-Kern ist ein prominentes heterocyclisches Motiv, das in einer Vielzahl von pharmazeutisch aktiven Verbindungen vorkommt. Die Präsenz der Aldehydgruppe an der 5-Position des Isoxazolrings bietet einen reaktiven "Griff", der für die Synthese von komplexeren Molekülen durch eine Reihe von chemischen Transformationen genutzt werden kann. Diese Derivatisierungen sind entscheidend für die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen in der Arzneimittelentwicklung. Die hier beschriebenen Reaktionen konzentrieren sich auf die Umwandlung der Aldehydfunktion, um eine diverse Bibliothek von Derivaten für das biologische Screening zu erstellen.

Kondensationsreaktionen: Synthese von Iminen, Hydrazonen und Semicarbazonen

Die Carbonylgruppe des Aldehyds ist elektrophil und reagiert leicht mit nukleophilen Stickstoffverbindungen wie primären Aminen, Hydrazinen und Semicarbazid. Diese Kondensationsreaktionen sind in der Regel einfach durchzuführen und führen zur Bildung von C=N-Doppelbindungen, wodurch Schiff-Basen, Hydrazone und Semicarbazone entstehen. Diese Derivate sind für ihre breite Palette an biologischen Aktivitäten bekannt, einschließlich antimikrobieller, entzündungshemmender und antikonvulsiver Eigenschaften.

Synthese von Isonicotinylhydrazon-Derivaten

Isonicotinylhydrazone, die durch die Reaktion von Aldehyden mit Isoniazid (Isonicotinsäurehydrazid) gebildet werden, sind eine besonders interessante Klasse von Verbindungen, die oft eine signifikante antimykobakterielle Aktivität aufweisen.[1][2] Die Reaktion beruht auf dem nukleophilen Angriff des primären Amins des Isoniazids auf den Carbonylkohlenstoff des Aldehyds, gefolgt von einer Dehydratisierung, um das Hydrazon zu bilden.

Kausale Begründung der experimentellen Entscheidungen:

  • Lösungsmittel: Eine Mischung aus Methanol und Wasser wird verwendet, um sowohl den polaren Isoniazid-Reaktanten als auch den organischeren 3-Phenylisoxazol-5-carbaldehyd zu lösen.[1]

  • Temperatur: Die Reaktion wird oft unter Erwärmung durchgeführt, um die Reaktionsgeschwindigkeit zu erhöhen und die Löslichkeit der Reaktanten zu verbessern.

  • Aufarbeitung: Das Produkt fällt oft als Feststoff aus der Reaktionsmischung aus und kann durch einfache Filtration isoliert werden, was eine unkomplizierte Reinigung ermöglicht.

Experimentelles Protokoll: Allgemeine Methode zur Synthese von Isonicotinylhydrazonen [1]

  • Lösen Sie 1 mmol 3-Phenylisoxazol-5-carbaldehyd in 20 ml Methanol in einem Rundkolben.

  • In einem separaten Becherglas lösen Sie 1 mmol Isoniazid in einer heißen Methanol-Wasser-Mischung (10:2 v/v).

  • Geben Sie die Isoniazid-Lösung unter Rühren tropfenweise zur Aldehyd-Lösung hinzu.

  • Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss und überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

  • Lassen Sie die Mischung auf Raumtemperatur abkühlen. Das ausfallende Produkt wird durch Vakuumfiltration gesammelt.

  • Waschen Sie den festen Rückstand mit kaltem Methanol, um Verunreinigungen zu entfernen.

  • Trocknen Sie das Produkt im Vakuum, um das reine Isonicotinylhydrazon-Derivat zu erhalten.

  • Charakterisieren Sie das Produkt mittels FT-IR, ¹H-NMR, ¹³C-NMR und Massenspektrometrie.

Visuelle Darstellung des Reaktionsschemas:

G cluster_reactants Reaktanten cluster_product Produkt Reactant1 3-Phenylisoxazol-5-carbaldehyd Product 3-Phenylisoxazol-5-carbaldehyd Isonicotinylhydrazon Reactant1->Product + Isoniazid (Methanol/H2O, Δ) Reactant2 Isoniazid

Abbildung 1: Synthese von Isonicotinylhydrazon-Derivaten.

Synthese von Semicarbazon-Derivaten

Ähnlich wie Hydrazine reagiert Semicarbazid-Hydrochlorid mit Aldehyden zu Semicarbazonen. Diese Verbindungen sind oft hochkristallin und dienen traditionell zur Identifizierung und Charakterisierung von Aldehyden und Ketonen. Darüber hinaus weisen viele Semicarbazone interessante pharmakologische Eigenschaften auf.[3][4][5]

Experimentelles Protokoll: Synthese von 3-Phenylisoxazol-5-carbaldehyd-semicarbazon [3][4]

  • Lösen Sie 1 mmol 3-Phenylisoxazol-5-carbaldehyd in Ethanol.

  • Geben Sie eine äquimolare Menge Semicarbazid-Hydrochlorid und eine äquivalente Menge Natriumacetat (als Base zur Neutralisierung des HCl-Salzes) hinzu.

  • Erhitzen Sie die Mischung für 1-2 Stunden unter Rückfluss.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab, um die Kristallisation des Produkts zu induzieren.

  • Filtrieren Sie das Produkt, waschen Sie es mit kaltem Ethanol und trocknen Sie es im Vakuum.

  • Charakterisieren Sie das Produkt mittels ESI-MS, FT-IR und NMR-Spektroskopie.

Tabelle 1: Zusammenfassung der Kondensationsreaktionen

ReaktantProdukttypTypische BedingungenAnwendungen
IsoniazidIsonicotinylhydrazonMethanol/Wasser, RückflussAntituberkulotika[1][2]
Semicarbazid HClSemicarbazonEthanol, Natriumacetat, RückflussAntimikrobielle Wirkstoffe[3][4]

Oxidationsreaktionen: Synthese von Carbonsäuren

Die Oxidation der Aldehydgruppe zu einer Carbonsäure ist eine fundamentale Transformation in der organischen Synthese. Die resultierende 3-Phenylisoxazol-5-carbonsäure ist ein wertvolles Zwischenprodukt für die Synthese von Amiden, Estern und anderen Carbonsäurederivaten, die als potenzielle Enzyminhibitoren oder andere Therapeutika von Interesse sind.[6]

Kausale Begründung der experimentellen Entscheidungen:

  • Oxidationsmittel: Kaliumpermanganat (KMnO₄) oder Jones-Reagenz (CrO₃ in Schwefelsäure/Aceton) sind klassische, starke Oxidationsmittel, die Aldehyde effizient in Carbonsäuren umwandeln. Mildere und selektivere Reagenzien wie Silberoxid (Tollens-Reagenz) können ebenfalls verwendet werden, um empfindliche funktionelle Gruppen im Molekül zu schonen.

  • pH-Wert: Die Oxidation mit KMnO₄ wird typischerweise unter basischen Bedingungen durchgeführt, um die Bildung von Mangan(IV)-oxid zu erleichtern, das leicht abfiltriert werden kann. Die anschließende Ansäuerung setzt die Carbonsäure aus ihrem Salz frei.

Experimentelles Protokoll: Oxidation zu 3-Phenylisoxazol-5-carbonsäure

  • Suspendieren Sie 1 mmol 3-Phenylisoxazol-5-carbaldehyd in einer wässrigen Lösung von Natriumcarbonat.

  • Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C.

  • Fügen Sie langsam eine wässrige Lösung von Kaliumpermanganat (ca. 1,1 Äquivalente) unter kräftigem Rühren hinzu, wobei die Temperatur unter 10 °C gehalten wird.

  • Rühren Sie die Mischung nach der Zugabe für weitere 1-2 Stunden bei Raumtemperatur.

  • Fügen Sie eine kleine Menge Ethanol hinzu, um überschüssiges Permanganat zu zersetzen.

  • Filtrieren Sie das ausgefallene Mangan(IV)-oxid ab und waschen Sie es mit Wasser.

  • Säuern Sie das Filtrat vorsichtig mit verdünnter Salzsäure an, bis die Fällung der Carbonsäure abgeschlossen ist.

  • Sammeln Sie das Produkt durch Filtration, waschen Sie es mit kaltem Wasser und trocknen Sie es.

  • Charakterisieren Sie das Produkt, um die Umwandlung der Aldehyd- in eine Carbonsäuregruppe zu bestätigen.

Reduktionsreaktionen: Synthese von Alkoholen

Die Reduktion des Aldehyds führt zur Bildung des entsprechenden primären Alkohols, (3-Phenylisoxazol-5-yl)methanol. Dieser Alkohol kann als Nukleophil in Veresterungs- oder Veretherungsreaktionen dienen und eröffnet so weitere Wege zur Derivatisierung.

Kausale Begründung der experimentellen Entscheidungen:

  • Reduktionsmittel: Natriumborhydrid (NaBH₄) ist ein mildes und selektives Reduktionsmittel, das sich ideal für die Reduktion von Aldehyden in Gegenwart anderer potenziell reduzierbarer Gruppen (wie dem Isoxazolring unter härteren Bedingungen) eignet. Es ist einfach zu handhaben und die Reaktion wird typischerweise in protischen Lösungsmitteln wie Methanol oder Ethanol durchgeführt.

  • Aufarbeitung: Die Aufarbeitung ist unkompliziert und erfordert in der Regel eine wässrige Extraktion, um die Bor-Salze zu entfernen.

Experimentelles Protokoll: Reduktion zu (3-Phenylisoxazol-5-yl)methanol

  • Lösen Sie 1 mmol 3-Phenylisoxazol-5-carbaldehyd in Methanol in einem Rundkolben.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

  • Fügen Sie langsam in kleinen Portionen Natriumborhydrid (ca. 1,5 Äquivalente) hinzu.

  • Rühren Sie die Mischung nach der Zugabe für 30-60 Minuten bei 0 °C.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für eine weitere Stunde.

  • Löschen Sie die Reaktion durch vorsichtige Zugabe von Wasser.

  • Entfernen Sie das Methanol unter reduziertem Druck.

  • Extrahieren Sie das wässrige Gemisch mehrmals mit Ethylacetat.

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein, um den rohen Alkohol zu erhalten.

  • Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie.

Visuelle Darstellung des Derivatisierungs-Workflows:

G cluster_reactions Derivatisierungsreaktionen cluster_products Produktklassen Start 3-Phenylisoxazol-5-carbaldehyd Condensation Kondensation (z.B. mit R-NH2) Start->Condensation Oxidation Oxidation (z.B. mit KMnO4) Start->Oxidation Reduction Reduktion (z.B. mit NaBH4) Start->Reduction Imine Imine / Hydrazone Condensation->Imine CarboxylicAcid Carbonsäure Oxidation->CarboxylicAcid Alcohol Alkohol Reduction->Alcohol

Abbildung 2: Überblick über die Derivatisierungswege.

[3+2]-Cycloadditionsreaktionen: Synthese des Isoxazol-Kerns

Obwohl es sich nicht um eine direkte Derivatisierung des Aldehyds handelt, ist die [3+2]-Cycloaddition eine grundlegende Methode zur Synthese des Phenylisoxazol-Gerüsts selbst.[7][8] Bei dieser Reaktion reagiert ein Nitriloxid (erzeugt in situ aus einem Hydroximoylchlorid) mit einem Alkin, um den Isoxazolring zu bilden.[7] Variationen dieser Methode können zur Synthese von Analoga mit unterschiedlichen Substituenten am Phenyl- und Isoxazolring führen, was für die SAR-Studien von entscheidender Bedeutung ist.

Kausale Begründung der experimentellen Entscheidungen:

  • Nitriloxid-Generierung: Nitriloxide sind instabil und werden in situ aus stabileren Vorläufern wie Hydroximoylchloriden in Gegenwart einer Base (z.B. Triethylamin) erzeugt.[7]

  • Dipolarophil: Alkine sind die klassischen Reaktionspartner für Nitriloxide, die zu Isoxazolen führen. Die Wahl des Alkins bestimmt den Substituenten an der 5-Position des Rings.

Diese Methode ist für die Synthese des Ausgangsmaterials oder für die Erstellung einer Bibliothek von strukturell verwandten Isoxazolen relevant, anstatt für die Modifikation des bereits vorhandenen Aldehyds.

Schlussfolgerung

3-Phenylisoxazol-5-carbaldehyd ist ein äußerst nützlicher Baustein für die Wirkstoffforschung. Die Aldehydgruppe ermöglicht eine Vielzahl von robusten und high-yield Derivatisierungsreaktionen, einschließlich Kondensationen, Oxidationen und Reduktionen. Jede dieser Transformationen führt zu einer neuen Klasse von Verbindungen mit unterschiedlichen physikochemischen Eigenschaften und potenziellen biologischen Aktivitäten. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher, um Bibliotheken von Phenylisoxazol-Derivaten für die Identifizierung und Optimierung neuer therapeutischer Wirkstoffe zu synthetisieren.

Referenzen

  • Carrasco, F., et al. (2024). Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Journal of Chemistry. --INVALID-LINK--[3][5]

  • ResearchGate. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. --INVALID-LINK--[4]

  • ResearchGate. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. --INVALID-LINK--[1]

  • Repositorio Institucional ULima. (2024). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. --INVALID-LINK--

  • Repositorio Institucional ULima. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. --INVALID-LINK--[2]

  • CRIS Ulima. (n.d.). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. --INVALID-LINK--[9]

  • National Institutes of Health. (n.d.). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. --INVALID-LINK--[7]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. --INVALID-LINK--[6]

  • National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. --INVALID-LINK--[8]

References

Application Notes and Protocols: 3-Phenylisoxazole-5-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions.[1] Within this class of compounds, 3-phenylisoxazole-5-carbaldehyde stands out as a particularly valuable and versatile building block. Its structure incorporates a reactive aldehyde functionality, a stable isoxazole core, and a phenyl group that can be readily modified to tune the molecule's physicochemical properties. This combination makes it an ideal starting material for the synthesis of a diverse array of more complex molecules, including pharmacologically active agents and functional materials.[2]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in organic synthesis. We will explore its preparation and delve into its application in key synthetic transformations, including multicomponent reactions and condensation reactions, providing detailed, field-proven protocols and mechanistic insights.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3] This reaction introduces a formyl group onto an activated aromatic or heteroaromatic ring. In the case of 3-phenylisoxazole, the reaction proceeds selectively at the C-5 position.

Conceptual Workflow for Vilsmeier-Haack Formylation

cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Phenylisoxazole 3-Phenylisoxazole Phenylisoxazole->Intermediate Electrophilic Attack Aldehyde This compound Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack formylation of 3-phenylisoxazole.

Protocol: Synthesis of this compound

Materials:

  • 3-Phenylisoxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3-phenylisoxazole (1 equivalent) in anhydrous DMF (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it an excellent substrate for various MCRs.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic four-component reaction that provides access to dihydropyridines, a scaffold found in numerous bioactive molecules, including calcium channel blockers.[4][5] The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[6] The use of this compound in this reaction leads to the formation of isoxazolyl-substituted dihydropyridines, which have shown interesting pharmacological activities.[7][8]

Reaction Scheme:

Aldehyde 3-Phenylisoxazole- 5-carbaldehyde DHP Isoxazolyl-dihydropyridine Aldehyde->DHP Ketoester Ethyl Acetoacetate (2 equiv.) Ketoester->DHP Ammonia Ammonium Acetate Ammonia->DHP

Caption: Hantzsch synthesis of an isoxazolyl-dihydropyridine.

Protocol: Synthesis of Diethyl 2,6-dimethyl-4-(3-phenylisoxazol-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ammonium acetate

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to yield the pure dihydropyridine derivative.

Aldehydeβ-KetoesterAmmonia SourceSolventTime (h)Yield (%)
This compoundEthyl acetoacetateAmmonium acetateEthanol4-6~85-95

Mechanistic Insight: The reaction proceeds through a series of condensations and cyclizations. Initially, one molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde. A second molecule of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.[6]

Biginelli Reaction

The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[9][10] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[11]

Proposed Protocol: Synthesis of 4-(3-Phenylisoxazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Catalytic amount of HCl

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (10 mL), add ethyl acetoacetate (1 mmol) and urea (1.5 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the mixture for 3-4 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into crushed ice.

  • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Aldehydeβ-KetoesterUrea SourceCatalystTime (h)Expected Yield (%)
This compoundEthyl acetoacetateUreaHCl3-4Good to Excellent

Condensation Reactions

The aldehyde group of this compound readily undergoes condensation reactions with various nucleophiles, providing a straightforward route to a variety of derivatives.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[12] This reaction is a reliable method for forming carbon-carbon double bonds.

Protocol: Synthesis of 2-((3-Phenylisoxazol-5-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.

Synthesis of Semicarbazones

The reaction of aldehydes with semicarbazide hydrochloride yields semicarbazones, which are often crystalline solids with sharp melting points, making them useful for the characterization of aldehydes. Furthermore, semicarbazones can exhibit a range of biological activities.[13]

Protocol: Synthesis of this compound Semicarbazone

Materials:

  • This compound

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol/Water mixture

Procedure:

  • Dissolve semicarbazide hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in a minimal amount of water.

  • In a separate flask, dissolve this compound (1 mmol) in ethanol.

  • Add the semicarbazide solution to the aldehyde solution and stir at room temperature. The product will begin to precipitate.

  • After stirring for 30-60 minutes, collect the solid by filtration.

  • Wash the product with water and then with a small amount of cold ethanol.

  • Dry the product to obtain the pure semicarbazone.

Conclusion

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its accessible synthesis and the reactivity of its aldehyde group allow for its effective use in a variety of powerful synthetic transformations, including multicomponent reactions like the Hantzsch and Biginelli reactions, as well as classical condensation reactions. The ability to readily generate molecular complexity from this starting material underscores its importance for researchers in drug discovery and materials science, providing a reliable gateway to novel and potentially bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Phenylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-phenylisoxazole-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. This guide provides in-depth, experience-based insights and troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a 1,3-dipolar cycloaddition reaction.[1] The most common route involves the reaction of benzonitrile oxide with an appropriate three-carbon dipolarophile, such as propargyl aldehyde. While straightforward in principle, this pathway is sensitive to reaction conditions and reagent stability, often leading to undesired side reactions.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

Answer: Low yields in this synthesis are a frequent issue and can typically be traced back to one of three areas: instability of the benzonitrile oxide intermediate, suboptimal reaction conditions, or issues with starting material quality.

  • Benzonitrile Oxide Instability: Benzonitrile oxide is a high-energy, reactive intermediate. Its primary decomposition pathway is dimerization to form a stable furoxan (1,2,5-oxadiazole-2-oxide).[2][3][4][5] This side reaction is often the main culprit for low yields of the desired isoxazole.

    • Troubleshooting:

      • In Situ Generation: Generate the benzonitrile oxide in situ from benzhydroxamoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) and the dipolarophile.[6] This ensures the nitrile oxide reacts with the alkyne as it is formed, minimizing its concentration and thus the rate of dimerization.

      • Slow Addition: If generating the nitrile oxide separately, add it slowly to the solution containing the dipolarophile. This keeps the instantaneous concentration of the nitrile oxide low.

      • Temperature Control: Keep the reaction temperature low (e.g., 0 °C to room temperature) to disfavor the dimerization pathway, which has a higher activation energy than the desired cycloaddition.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can influence reaction rates. While many organic solvents can be used, aqueous media have been shown to accelerate some 1,3-dipolar cycloadditions.[7] However, the solubility of starting materials must be considered.

    • Base Stoichiometry: When generating the nitrile oxide in situ, the stoichiometry of the base is critical. Excess base can lead to other side reactions, while insufficient base will result in incomplete nitrile oxide formation. Use of 1.0 to 1.1 equivalents of base is typical.

  • Reagent Purity:

    • Dipolarophile Quality: Ensure the propargyl aldehyde (or other alkyne) is pure. Aldehydes are prone to oxidation and polymerization. Using freshly distilled or purified aldehyde is recommended.

    • Precursor Purity: The benzhydroxamoyl chloride precursor should be dry and free of impurities.

Q2: I've isolated a major byproduct with a molecular weight double that of benzonitrile oxide. What is it and how can I prevent it?

Answer: This byproduct is almost certainly the furoxan dimer of benzonitrile oxide, either 3,4-diphenylfuroxan or 3,5-diphenyl-1,2,4-oxadiazole 4-oxide. The formation of furoxan is the most common side reaction in syntheses involving nitrile oxides.[3][5][8]

Mechanism of Furoxan Formation: The dimerization of nitrile oxides is a complex process. While once thought to be a concerted cycloaddition, recent studies suggest a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[2][3][4] Aromatic nitrile oxides, like benzonitrile oxide, dimerize more slowly than aliphatic ones, but the reaction can still be significant.[3][5]

Furoxan_Formation BNO1 Ph-C≡N⁺-O⁻ (Benzonitrile Oxide) Intermediate [Dinitrosoalkene Diradical Intermediate] BNO1->Intermediate C-C bond formation BNO2 Ph-C≡N⁺-O⁻ (Benzonitrile Oxide) BNO2->Intermediate Furoxan 3,4-Diphenylfuroxan Intermediate->Furoxan Ring Closure

Prevention Strategies:

StrategyRationaleRecommended Action
High Dilution Reduces the probability of two nitrile oxide molecules encountering each other.Run the reaction at a lower concentration (e.g., 0.05-0.1 M).
Slow Addition / In Situ Generation Keeps the instantaneous concentration of the nitrile oxide low, favoring reaction with the dipolarophile.[5]Add the base or nitrile oxide precursor dropwise over several hours.
Use of a Large Excess of Dipolarophile Increases the probability of the nitrile oxide reacting with the alkyne instead of itself.Use 1.5 to 3 equivalents of the propargyl aldehyde. Note this may complicate purification.
Q3: My formylation of 3-phenylisoxazole is giving poor results. What could be wrong?

Answer: If you are synthesizing the target molecule by formylating a pre-existing 3-phenylisoxazole ring, you are likely using a Vilsmeier-Haack reaction (DMF/POCl₃).[9][10] This reaction is an electrophilic aromatic substitution, and its success depends on the electron density of the isoxazole ring.

  • Formation of the Vilsmeier Reagent: The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from DMF and POCl₃.[11][12]

  • Electrophilic Attack: The isoxazole ring acts as the nucleophile. The C5 position is generally the most electron-rich and susceptible to electrophilic attack.

Troubleshooting the Vilsmeier-Haack Reaction:

  • Reagent Quality and Stoichiometry: Ensure DMF is anhydrous and POCl₃ is fresh. The molar ratio of POCl₃ to DMF is crucial; a 1:1 to 1:1.5 ratio is common.

  • Reaction Temperature: The reaction is often performed at low temperatures (0 °C) initially, then allowed to warm to room temperature or heated gently (e.g., 40-60 °C) to drive it to completion.[10] If the ring is deactivated, higher temperatures may be necessary, but this can also lead to decomposition.

  • Ring Deactivation: The isoxazole ring is not as electron-rich as rings like pyrrole or furan.[10] If the phenyl group has strong electron-withdrawing substituents, the isoxazole ring may be too deactivated to react efficiently.

  • Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the aldehyde.[13] This is typically achieved by quenching the reaction mixture with ice water or an aqueous solution of a base like sodium acetate or sodium bicarbonate. Incomplete hydrolysis will lead to low yields of the aldehyde.

Vilsmeier_Workflow Start Low/No Aldehyde Product CheckReagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->CheckReagents CheckTemp Optimize Temperature (Start at 0°C, then warm?) CheckReagents->CheckTemp Reagents OK CheckWorkup Verify Hydrolysis Step (Quench with aq. base) CheckTemp->CheckWorkup Temp Optimized CheckActivation Assess Ring Activation (Substituent effects?) CheckWorkup->CheckActivation Work-up OK Success Improved Yield CheckActivation->Success Ring sufficiently active

Q4: I am having difficulty purifying the final product. Any suggestions?

Answer: this compound is a solid at room temperature (m.p. 73-77 °C) and should be amenable to standard purification techniques. However, challenges can arise.

  • Column Chromatography:

    • Silica Gel Activity: Aldehydes can sometimes be sensitive to acidic silica gel, leading to degradation or streaking on the column. You can use silica gel deactivated with a small percentage of triethylamine in your eluent system (e.g., 0.1-1%).

    • Eluent System: A gradient elution with a hexane/ethyl acetate or hexane/dichloromethane mixture is a good starting point.

  • Recrystallization:

    • This is often the best method for obtaining highly pure material. Good solvent systems to try include ethanol/water, isopropanol, or ethyl acetate/hexane. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

  • Residual DMF: If using the Vilsmeier-Haack route, removing the high-boiling DMF solvent can be difficult.

    • Aqueous Washes: After quenching the reaction, perform multiple extractions and wash the combined organic layers thoroughly with water and then brine to remove the bulk of the DMF.

    • High-Vacuum Evaporation: Use a rotary evaporator connected to a high-vacuum pump to remove the last traces of DMF, possibly with gentle heating.

Detailed Experimental Protocol

Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is based on the in situ generation of benzonitrile oxide from benzhydroxamoyl chloride.

Materials:

  • Benzhydroxamoyl chloride

  • Propargyl aldehyde

  • Triethylamine (Et₃N), distilled

  • Anhydrous Diethyl Ether or THF

Procedure:

  • To a stirred, ice-cooled (0 °C) solution of benzhydroxamoyl chloride (1.0 eq) and propargyl aldehyde (1.2 eq) in anhydrous diethyl ether (0.1 M), add triethylamine (1.05 eq) dropwise over 1 hour via a syringe pump.

  • During the addition, a white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours, then warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the benzhydroxamoyl chloride is consumed.

  • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate and wash the solid with a small amount of diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from an ethanol/water mixture to afford the pure this compound as a solid.

References

Technical Support Center: 3-Phenylisoxazole-5-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Phenylisoxazole-5-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to overcome common obstacles in obtaining this key synthetic intermediate in high purity.

Frequently Asked Questions (FAQs)

This section addresses general inquiries regarding the properties, handling, and analysis of this compound.

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically a solid at room temperature.[1] Key physical properties are summarized in the table below:

PropertyValueSource
Appearance Solid[1]
Melting Point 73-77 °C[1]
Molecular Weight 173.17 g/mol [1]
CAS Number 72418-40-7[1]

Q2: What are the common impurities in the synthesis of this compound, especially when using the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction is a common method for the formylation of aromatic and heterocyclic compounds to produce aldehydes.[2][3][4] When synthesizing this compound via this route, several impurities can arise:

  • Unreacted Starting Materials: Residual starting materials from the isoxazole ring formation.

  • Vilsmeier Reagent Adducts: The intermediate chloromethyliminium salt (Vilsmeier reagent) can sometimes form stable adducts that are carried through the workup.[3][5]

  • Over-formylation or Side Reactions: Although less common for this substrate, electron-rich aromatic rings can sometimes undergo multiple formylations or other side reactions.

  • Hydrolysis Byproducts: Incomplete hydrolysis of the iminium intermediate can lead to related impurities.

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, toluene, dichlorobenzene) and workup can be retained in the crude product.[3]

Q3: How should this compound be stored to maintain its purity?

To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container at 2-8°C.[1] This refrigerated condition minimizes the potential for degradation.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture, providing a precise purity value.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the aldehyde carbonyl and the isoxazole ring.[6]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Q1: My final product is an oil and won't solidify, even though it's expected to be a solid. What should I do?

This is a common issue often caused by residual solvents or impurities that depress the melting point. Here are a few troubleshooting steps:

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexane or a mixture of ethyl acetate and hexane. This can often induce crystallization by "washing away" impurities that inhibit solidification.

  • Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane or ethyl acetate, then add a non-polar solvent like hexane and evaporate the mixture under reduced pressure. Repeating this process can help remove residual high-boiling point solvents.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

  • High Vacuum Drying: Place the oil under a high vacuum for several hours to remove any remaining volatile impurities.

Q2: After column chromatography, my fractions containing the product are still impure. How can I improve the separation?

Improving separation in column chromatography requires optimizing several parameters:

  • Mobile Phase Polarity: If your product and impurities are eluting too close together, adjust the polarity of your eluent.

    • If eluting too quickly: Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system).

    • If eluting too slowly: Gradually increase the polarity. A shallow gradient elution can often provide better separation than an isocratic one.

  • Stationary Phase: Ensure you are using silica gel with an appropriate particle size for good resolution. For difficult separations, consider using a finer mesh silica gel.

  • Column Loading: Overloading the column is a frequent cause of poor separation. As a general rule, do not load more than 1-5% of the silica gel weight with your crude product.

  • Dry Loading: For compounds that are not highly soluble in the initial mobile phase, dry loading onto the column can improve band sharpness and separation.

Q3: Recrystallization of my crude product results in a very low yield. What are the potential reasons, and how can I improve it?

Low yield during recrystallization can be frustrating. Here’s how to troubleshoot it:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Systematic Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane) to find the optimal one. A good starting point for a derivative has been reported as a methanol/acetone mixture, which may suggest that polar protic and polar aprotic solvents or their mixtures could be effective.[6]

  • Amount of Solvent: Using too much solvent will result in a low recovery of your product. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling Rate: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator to maximize the formation of pure crystals.

  • Concentration of the Mother Liquor: After the first crop of crystals has been collected, concentrating the mother liquor and cooling it again can often yield a second crop of crystals. Check the purity of this second crop, as it may be lower than the first.

Q4: My ¹H NMR spectrum shows unexpected peaks. What could they be?

Unexpected peaks in the NMR spectrum often correspond to common impurities from the synthesis. For a Vilsmeier-Haack reaction, consider the following possibilities:

  • Dimethylformamide (DMF): Residual DMF will show signals around 8.0 ppm (singlet, aldehyde proton) and 2.9-3.1 ppm (two singlets, methyl groups).

  • Unreacted Phenylisoxazole: The absence of the aldehyde peak (around 10 ppm) and the presence of the proton at the 5-position of the isoxazole ring (around 6.5-7.0 ppm) would indicate unreacted starting material.

  • Hydrolyzed Vilsmeier Reagent: Byproducts from the hydrolysis of the Vilsmeier reagent can sometimes be present.

  • Solvent Impurities: Check for common NMR solvent peaks (e.g., dichloromethane, ethyl acetate, hexane).

A logical workflow for purification is essential for achieving high purity. The following diagram outlines a typical purification strategy for this compound.

Purification_Workflow Crude Crude Product (Post-Workup) Aqueous_Wash Aqueous Wash (e.g., NaHCO3, brine) Crude->Aqueous_Wash Remove water-soluble impurities Solvent_Removal Solvent Removal (Rotary Evaporation) Aqueous_Wash->Solvent_Removal Chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) Solvent_Removal->Chromatography Separate major components Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) Chromatography->Recrystallization Final polishing for high purity Pure_Product Pure this compound Recrystallization->Pure_Product

References

Optimizing reaction conditions for 3-Phenylisoxazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Phenylisoxazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and optimized synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and effective method for introducing a formyl group onto an electron-rich heterocyclic ring like 3-phenylisoxazole is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2] It is a mild and efficient method for formylating reactive aromatic and heteroaromatic substrates.[2]

Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this specific synthesis?

Certainly. The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride, a strong electrophile, activates the carbonyl oxygen of DMF. A subsequent rearrangement and elimination of a phosphate derivative generates the highly electrophilic chloromethyleniminium ion, commonly known as the Vilsmeier reagent.[1]

  • Electrophilic Aromatic Substitution: The electron-rich isoxazole ring acts as a nucleophile, attacking the Vilsmeier reagent. This forms a cationic intermediate. A subsequent aqueous work-up hydrolyzes the intermediate iminium salt to yield the final aldehyde product, this compound.[1][3]

Q3: Why are anhydrous (dry) conditions so critical for the Vilsmeier-Haack reaction?

The Vilsmeier reagent is highly sensitive to moisture.[3] Water will rapidly react with both the phosphorus oxychloride and the Vilsmeier reagent itself, quenching them before they can react with the isoxazole substrate. This leads to significantly reduced yields or complete reaction failure. Therefore, using anhydrous solvents and reagents, along with flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon), is paramount for success.

Q4: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. Key safety precautions include:

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles with a face shield.

  • Quenching: Add POCl₃ to other reagents slowly and in a controlled manner, especially during the initial Vilsmeier reagent formation at low temperatures. Never add water directly to POCl₃. When quenching a reaction, do so by slowly adding the reaction mixture to ice water, not the other way around.

Section 2: Core Synthesis Protocol & Optimization

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Flame-dry glassware under inert atmosphere (N2/Ar) R1 Cool DMF to 0°C P1->R1 P2 Prepare anhydrous DMF R3 Add 3-Phenylisoxazole solution dropwise at 0°C P2->R3 R2 Slowly add POCl3 to form Vilsmeier Reagent R1->R2 R2->R3 R4 Allow to warm to RT, then heat (e.g., 60-80°C) R3->R4 R5 Monitor reaction by TLC R4->R5 W1 Pour reaction mixture onto crushed ice R5->W1 W2 Neutralize with base (e.g., NaHCO3, NaOH) W1->W2 W3 Extract with organic solvent (e.g., Ethyl Acetate) W2->W3 W4 Dry, filter, and concentrate organic layers W3->W4 P3 Purify via column chromatography or recrystallization W4->P3

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Protocol

Materials:

  • 3-Phenylisoxazole (1.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃, 1.2 - 1.5 eq.)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Crushed Ice

Procedure:

  • Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 5-10 mL per gram of substrate).

  • Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.2 - 1.5 eq.) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes. The solution should become a thicker, pale-yellow salt suspension.[4]

  • Substrate Addition: Dissolve 3-Phenylisoxazole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-80°C. The optimal temperature and time will depend on the substrate's reactivity and should be determined by monitoring.[4][5]

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a vigorously stirred beaker of crushed ice.

  • Hydrolysis & Neutralization: The intermediate iminium salt must be hydrolyzed.[3] Stir the aqueous mixture for 30 minutes, then carefully neutralize it by slowly adding a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The pure product should be a solid with a melting point of approximately 73-77 °C.[6]

Table 1: Optimization of Reaction Parameters
ParameterRecommended RangeRationale & Optimization NotesKey References
POCl₃ Stoichiometry 1.2 - 1.5 equivalentsA slight excess ensures complete conversion. Gross excess can lead to di-formylation or other side reactions. Start with 1.2 eq. and increase if starting material remains.[4][7]
Temperature 0°C to 80°CVilsmeier reagent formation must be done at 0°C. The subsequent formylation may require heating to proceed at a reasonable rate. For less reactive substrates, higher temperatures may be needed, but this increases the risk of decomposition.[3][4][8]
Solvent DMF, CH₂Cl₂, ChloroformDMF typically serves as both reagent and solvent. Using a co-solvent like CH₂Cl₂ can sometimes improve handling and work-up, but ensure it is rigorously dried.[4][5]
Reaction Time 2 - 12 hoursHighly dependent on temperature and substrate reactivity. Monitor by TLC to determine the optimal endpoint and avoid degradation of the product.[5]

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting Decision Diagram

Caption: Troubleshooting Decision Tree.

Q: My reaction yield is consistently low or I'm recovering only starting material. What are the likely causes?

A: This is a common issue that can stem from several factors:

  • Reagent Inactivation: The Vilsmeier reagent is highly moisture-sensitive. Ensure all glassware is flame-dried, and all reagents (especially DMF) are anhydrous.[3] The reaction should be performed under an inert atmosphere.

  • Insufficient Activation: The isoxazole ring may be less reactive than anticipated. You may need to increase the reaction temperature (e.g., up to 80°C) or prolong the reaction time.[3] Always monitor by TLC to track the consumption of your starting material.

  • Improper Reagent Formation: Ensure the Vilsmeier reagent is pre-formed at 0°C for at least 30 minutes before adding the 3-phenylisoxazole. Adding the substrate too early can lead to side reactions.[4]

  • Work-up Issues: Incomplete hydrolysis of the intermediate iminium salt during the aqueous work-up can prevent the formation of the final aldehyde and reduce yields. Ensure the pH is adjusted correctly and the mixture is stirred vigorously.[3]

Q: My crude NMR shows multiple aldehyde peaks, and my TLC plate has several spots close together. What are these impurities?

A: Observing multiple products often points to issues with reaction control:

  • Di-formylation: Using a large excess of the Vilsmeier reagent can potentially lead to the introduction of a second formyl group on the phenyl ring, although this is less likely on the deactivated phenyl ring compared to the isoxazole.

  • Positional Isomers: While formylation is expected at the C5 position of the isoxazole, minor amounts of other isomers could form under harsh conditions.

  • Unreacted Intermediates: If the hydrolysis during work-up is incomplete, you may have residual iminium salt or related species, which can complicate purification.

  • Optimization Strategy: To minimize these side products, use a stoichiometry closer to 1.1-1.2 equivalents of POCl₃ and avoid excessively high reaction temperatures.[4][7] Careful purification by column chromatography is essential to separate these closely related compounds.

Q: The reaction mixture turned very dark or black upon heating. Is this normal?

A: No, a significant darkening or polymerization of the reaction mixture is a sign of decomposition.[8] This is typically caused by excessive heat. The Vilsmeier reagent and the reaction intermediates can be unstable at high temperatures. If you observe this, it is best to stop the reaction and restart, using a lower temperature for a longer duration.

Q: How can I most effectively purify the final product?

A: Purification of this compound can typically be achieved by two main methods:

  • Recrystallization: If the crude product is relatively clean (>85-90%), recrystallization is an efficient method. A mixed solvent system like ethanol-water or ethyl acetate-hexanes is a good starting point. Dissolve the crude solid in the minimum amount of hot solvent, then slowly add the anti-solvent until turbidity persists, and allow it to cool slowly.

  • Silica Gel Chromatography: For more complex mixtures, column chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity will allow for the separation of the desired product from non-polar impurities and more polar side products.

References

How to avoid byproduct formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the isoxazole ring. Byproduct formation is a significant challenge that can impede progress, reduce yields, and complicate purification. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common hurdles. We will explore the mechanistic origins of byproducts and provide actionable, validated protocols to enhance the purity and yield of your target molecules.

FAQ 1: Regioisomer Formation
Q: My reaction with an unsymmetrical precursor is producing a mixture of isoxazole regioisomers. How can I control the selectivity to obtain a single, desired product?

A: This is the most common byproduct issue in isoxazole synthesis, particularly in two major routes: the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with unsymmetrical alkynes or alkenes. The formation of regioisomers reduces the yield of the desired product and introduces significant purification challenges[1].

Controlling regioselectivity requires a deep understanding of the electronic and steric factors governing the reaction mechanism.

For 1,3-Dipolar Cycloaddition Reactions:

The reaction between a nitrile oxide (R-C≡N⁺-O⁻) and an unsymmetrical alkyne (R¹-C≡C-R²) can yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is dictated by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. However, practical control can often be achieved by manipulating reaction conditions and substrate design.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the nitrile oxide and the alkyne is the primary determinant of regioselectivity. Generally, the most nucleophilic carbon of the alkyne will attack the most electrophilic carbon of the nitrile oxide.

  • Steric Hindrance: Bulky substituents can block approach to a specific position, favoring the formation of the less sterically hindered regioisomer[1].

  • Catalysis: The choice of catalyst, particularly in modern copper- or ruthenium-catalyzed methods, can dramatically influence regioselectivity. Copper(I) catalysis, for instance, reliably directs the reaction of terminal alkynes to form 3,5-disubstituted isoxazoles[2].

Troubleshooting Workflow for Regioisomers

G cluster_0 Troubleshooting Regioisomer Formation start Problem: Regioisomeric Mixture Detected (NMR, LC-MS) decision_method Synthesis Method? start->decision_method path_cyclo 1,3-Dipolar Cycloaddition decision_method->path_cyclo Cycloaddition path_condense Cyclocondensation decision_method->path_condense Condensation action_cyclo Modify Reaction Parameters: - Switch to Catalyst (e.g., Cu(I) for terminal alkynes) - Change Solvent Polarity - Adjust Substituent Electronics (EWG vs. EDG) - Introduce Steric Bulk path_cyclo->action_cyclo action_condense Modify Reaction Parameters: - Change Solvent (e.g., EtOH vs. Pyridine) - Add Lewis Acid (e.g., BF3·OEt2) - Adjust pH / Base - Modify Substrate (e.g., use β-enamino diketone) path_condense->action_condense outcome Desired Regioisomer is Major Product action_cyclo->outcome action_condense->outcome

Caption: A workflow for diagnosing and solving regioisomer issues.

For Cyclocondensation Reactions (Claisen Isoxazole Synthesis):

The classic reaction of a 1,3-dicarbonyl compound with hydroxylamine is notorious for producing regioisomeric mixtures because either carbonyl group can undergo the initial condensation.

  • Substrate Modification: A powerful strategy is to use precursors where the reactivity of the two carbonyls is differentiated. For example, using β-enamino diketones instead of 1,3-diketones provides excellent regiochemical control, as the less electrophilic enamine-bearing carbonyl is less reactive[3][4].

  • Reaction Conditions: Regiochemical outcomes can be steered by adjusting the reaction environment. The choice of solvent, the use of additives like pyridine, or the introduction of a Lewis acid can selectively activate one carbonyl over the other[3][4].

ParameterCondition AProbable Outcome ACondition BProbable Outcome BSource
Substrate 1,3-DiketoneRegioisomeric Mixtureβ-Enamino diketoneHigh Regioselectivity[3]
Solvent EthanolMixture, favors one isomerPyridineFavors other isomer[3]
Catalyst None (Base only)Depends on substrate biasLewis Acid (e.g., BF₃)Activates specific carbonyl, enhances selectivity[3]
Temperature High TempThermodynamic productLow TempKinetic product[1]
FAQ 2: Reaction Decomposition & Low Yields
Q: My reaction is turning black or forming a tar-like substance, and the final yield is very low. What is causing this decomposition?

A: Significant decomposition, often indicated by charring or polymerization, is typically a sign that the reaction conditions are too harsh for your substrate[5]. This is common in classical syntheses that rely on strong acids and high temperatures for cyclodehydration steps.

Primary Causes and Solutions:

  • Harsh Dehydrating Agents: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) can cause sensitive organic molecules to decompose, especially at elevated temperatures.

    • Solution: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) is often a better choice than H₂SO₄. For even greater control, modern reagents like trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or the Burgess reagent can be highly effective under much milder conditions[5].

  • Excessive Heat / Long Reaction Times: Prolonged exposure to high temperatures increases the rate of decomposition pathways relative to the desired cyclization.

    • Solution 1: Optimize Temperature: Carefully lower the reaction temperature to find a balance where the reaction proceeds at a reasonable rate without significant byproduct formation.

    • Solution 2: Reduce Reaction Time with Microwave Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes. This minimizes the thermal stress on the molecules, often leading to cleaner reactions and higher yields[5][6][7].

MethodTypical ConditionsAdvantagesDisadvantages / ByproductsSource
Conc. H₂SO₄ 90-120 °C, hoursInexpensive, powerfulSevere Decomposition , charring, low yields for sensitive substrates[5]
Polyphosphoric Acid (PPA) 80-110 °C, hoursMilder than H₂SO₄Can still cause decomposition, viscous workup[5]
Trifluoroacetic Anhydride (TFAA) 0 °C to RT, 1-4 hoursMild conditions, high yieldsReagent is expensive and moisture-sensitive[5]
Microwave-Assisted 100-150 °C, 5-20 minutesDrastically reduced time , higher yields, cleaner profileRequires specialized equipment[6][7]
FAQ 3: Dimerization of Nitrile Oxides
Q: In my 1,3-dipolar cycloaddition, I'm isolating a significant amount of a furoxan byproduct. How can I suppress this side reaction?

A: The formation of furoxan (a 1,2,5-oxadiazole-2-oxide) is a classic side reaction in isoxazole synthesis via nitrile oxides. It occurs when two molecules of the nitrile oxide dipole react with each other in a competing 1,3-dipolar cycloaddition before they can be trapped by the intended dipolarophile (the alkyne or alkene)[8].

Mechanism of Furoxan Formation

G cluster_0 Desired vs. Competing Pathway rcno1 R-C≡N⁺-O⁻ plus1 + alkyne R'C≡CR'' arrow1 [3+2] Cycloaddition isoxazole Desired Isoxazole furoxan Furoxan Byproduct rcno2 R-C≡N⁺-O⁻ plus2 + rcno3 R-C≡N⁺-O⁻ arrow2 Dimerization

Caption: Competing reactions of a nitrile oxide dipole.

Strategies to Minimize Dimerization:

The key is to keep the instantaneous concentration of the free nitrile oxide low, ensuring it reacts with the dipolarophile as soon as it is formed.

  • In Situ Generation: The most effective method is to generate the nitrile oxide slowly in the presence of the alkyne or alkene. This is standard practice in modern protocols. Common methods for in situ generation include the dehydration of aldoximes using reagents like N-chlorosuccinimide (NCS) or chloramine-T[9].

  • Adjust Stoichiometry: Use a slight excess of the dipolarophile (e.g., 1.2-1.5 equivalents of the alkyne). This increases the probability that a newly formed nitrile oxide molecule will collide with the alkyne rather than another nitrile oxide. Conversely, using an excess of the hydroxyimidoyl chloride (nitrile oxide precursor) can sometimes increase furoxan formation[8].

  • Slow Addition: If you are using a pre-formed or rapidly generated nitrile oxide, adding it slowly via syringe pump to a solution of the dipolarophile can effectively minimize its concentration and suppress dimerization.

Validated Experimental Protocol
Protocol: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Copper(I)-Catalyzed Cycloaddition

This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and aldoximes, which generates the nitrile oxide in situ to prevent dimerization and ensures high regioselectivity[2].

Materials & Reagents:

  • Aryl/Alkyl Aldoxime (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the aldoxime (1.0 eq), terminal alkyne (1.1 eq), and Copper(I) Iodide (5 mol%).

  • Solvent & Base: Add anhydrous DCM (or THF) to create a ~0.2 M solution with respect to the aldoxime. Add triethylamine (2.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Nitrile Oxide Generation: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel or syringe pump. A mild exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.

References

Stability issues of nitrile oxide intermediates in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Welcome to the technical support guide for navigating the complexities of isoxazole synthesis. This resource is designed for chemists and drug development professionals who encounter challenges related to the reactive intermediate at the heart of this process: the nitrile oxide. Nitrile oxides are powerful 1,3-dipoles, but their utility is intrinsically linked to their stability. This guide provides in-depth, field-tested answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Understanding the Core Problem: Nitrile Oxide Instability

Nitrile oxides (R-C≡N⁺-O⁻) are the cornerstone of the [3+2] cycloaddition reaction to form isoxazoles and isoxazolines.[1][2] However, they are highly energetic and prone to undesirable side reactions, primarily dimerization to form furoxans (1,2,5-oxadiazole-2-oxides).[3][4] This dimerization is a bimolecular process, meaning its rate is highly dependent on the concentration of the nitrile oxide. The success of your isoxazole synthesis hinges on generating the nitrile oxide and having it react with your intended dipolarophile (the alkene or alkyne) faster than it reacts with itself.

The stability of a nitrile oxide is influenced by several factors:

  • Steric Hindrance: Bulky groups adjacent to the nitrile oxide functionality physically obstruct the approach of another nitrile oxide molecule, slowing down dimerization.[1][5] For example, mesityl nitrile oxide is a stable, crystalline solid, whereas lower aliphatic nitrile oxides are much more transient.[1] Aromatic nitrile oxides with one or two ortho substituents exhibit enhanced stability.[5]

  • Electronic Effects: The electronic nature of substituents can also play a role. Both electron-donating and electron-withdrawing groups in the para position of aromatic nitrile oxides can confer stability.[1] Conversely, an electron-withdrawing group at the ortho position can destabilize the intermediate.[1][6]

The following diagram illustrates the central challenge: the competition between the desired cycloaddition and the undesired dimerization pathway.

G cluster_generation Nitrile Oxide Generation cluster_pathways Reaction Pathways Precursor Aldoxime (R-CH=NOH) or Hydroximoyl Chloride (R-C(Cl)=NOH) or Nitroalkane (R-CH2NO2) Intermediate Nitrile Oxide Intermediate (R-C≡N⁺-O⁻) Precursor->Intermediate Oxidation / Elimination Product Desired Product (Isoxazole or Isoxazoline) Intermediate->Product [3+2] Cycloaddition (Desired Pathway) Byproduct Undesired Byproduct (Furoxan Dimer) Intermediate->Byproduct Dimerization (Competing Pathway) Dipolarophile Dipolarophile (Alkyne or Alkene) Dipolarophile->Product

Caption: Competing Fates of a Nitrile Oxide Intermediate.

Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section is formatted to address specific experimental failures.

Problem Area 1: Low or No Yield of the Desired Isoxazole/Isoxazoline

Q1: My reaction has stalled. TLC analysis shows unreacted starting material (e.g., aldoxime) and no product formation. What is the likely cause?

A1: This strongly suggests a failure in the initial generation of the nitrile oxide. The chosen method or reagents may be unsuitable for your specific substrate or may have degraded.

  • Causality: Nitrile oxide generation is an oxidative or elimination process that is sensitive to the electronic and steric nature of the substrate.[1][7] For example, methods that work well for aromatic aldoximes may be inefficient for aliphatic ones. Reagents like N-Chlorosuccinimide (NCS) or household bleach (NaOCl) can vary in activity between batches.

  • Troubleshooting Steps:

    • Verify Reagent Activity: If using commercial bleach, purchase a new, unopened bottle. For reagents like NCS or hypervalent iodine compounds, check their purity and storage conditions.[8]

    • Switch Generation Method: If one method fails, another may succeed. The three most common routes are the oxidation of aldoximes, dehydrohalogenation of hydroximoyl chlorides, and dehydration of primary nitro compounds.[7] Consider trying an alternative. For instance, if direct oxidation with bleach is failing, pre-forming the hydroximoyl chloride with NCS followed by base-induced elimination might provide better control.[8]

    • Check pH and Base Strength: For methods requiring a base (e.g., elimination from hydroximoyl chlorides), ensure the base is strong enough to effect elimination but not so strong that it causes substrate degradation. Triethylamine (Et₃N) is a common choice.[3]

Q2: My reaction is producing a significant amount of a byproduct that I've identified as the furoxan dimer, with very little of my desired cycloadduct. How can I suppress this side reaction?

A2: This is the most common failure mode and indicates that the rate of nitrile oxide dimerization is outcompeting the rate of your desired [3+2] cycloaddition.

  • Causality: Dimerization is a second-order reaction with respect to the nitrile oxide concentration (Rate ∝ [Nitrile Oxide]²), while the intermolecular cycloaddition is first-order with respect to both the nitrile oxide and the dipolarophile (Rate ∝ [Nitrile Oxide][Dipolarophile]). By manipulating concentrations, you can favor the desired reaction.

  • Troubleshooting Protocol: The In Situ Generation & High Dilution Method The most robust strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile under conditions of high dilution. This keeps the instantaneous concentration of the nitrile oxide low, kinetically disfavoring the second-order dimerization.

    • Setup: In a round-bottom flask equipped with a stir bar, dissolve your dipolarophile (1.2-2.0 equivalents) and the nitrile oxide precursor (e.g., aldoxime, 1.0 equivalent) in a suitable solvent (e.g., DCM, Dioxane).[9]

    • Slow Addition: Prepare a solution of the generating reagent (e.g., NaOCl, NCS, or a hypervalent iodine reagent) in a separate dropping funnel.

    • Controlled Generation: Add the reagent solution dropwise to the stirred solution of the precursor and dipolarophile over a prolonged period (e.g., 2-4 hours) at a controlled temperature (often 0 °C to room temperature).

    • Monitoring: Follow the reaction by TLC, monitoring the disappearance of the precursor and the appearance of the product.

    • Rationale: This procedure ensures that as each molecule of nitrile oxide is formed, it is more likely to encounter a molecule of the dipolarophile (present in excess) than another molecule of nitrile oxide.

Q3: The reaction is clean but very slow, requiring days to go to completion. Can I heat the reaction to speed it up?

A3: Applying heat is a significant risk and often counterproductive.

  • Causality: While higher temperatures will increase the rate of the desired cycloaddition, they will also dramatically increase the rate of nitrile oxide decomposition and dimerization.[6] Many nitrile oxides are thermally labile and can isomerize to isocyanates at elevated temperatures.[6] Low-temperature curing methods are often preferred for this reason.[10][11][12]

  • Alternative Strategies:

    • Increase Dipolarophile Concentration: Instead of heat, increase the concentration of the dipolarophile (use 3-5 equivalents). This will increase the rate of the desired bimolecular reaction without thermally degrading the intermediate.

    • Solvent Effects: The choice of solvent can influence reaction rates. Protic solvents like methanol can sometimes accelerate cycloadditions.[13] Some cycloadditions have even been shown to work well in water.[14]

    • Catalysis: For certain substrates, catalysis can be an option. Copper-catalyzed cycloadditions to terminal alkynes, for example, can improve rates and regioselectivity.[15][16]

Problem Area 2: Issues with Precursors and Reagents

Q1: What are the pros and cons of the different methods for generating nitrile oxides?

A1: The best method depends on your substrate's stability, the scale of the reaction, and available reagents.

Generation MethodPrecursorCommon ReagentsProsCons & Stability Concerns
Oxidation of Aldoximes AldoximeNaOCl (bleach), NCS, t-BuOI, Hypervalent Iodine (e.g., DIB)[8][13][17]Precursors are easily made from aldehydes; often a one-pot procedure.Can be sensitive to oxidant strength; over-oxidation is possible; some reagents are expensive.
Dehydrohalogenation Hydroximoyl ChlorideEt₃N, Pyridine[18][19]A classic, reliable method; precursor can be isolated and purified.Two-step process (oxime -> hydroximoyl chloride -> nitrile oxide); hydroximoyl chlorides can be unstable.
Dehydration of Nitroalkanes Primary NitroalkanePhenyl isocyanate, Mukaiyama's reagent[1][7]Good for aliphatic nitrile oxides.Reagents can be harsh; may not be suitable for complex, functionalized molecules.

Q2: I am attempting an intramolecular nitrile oxide cycloaddition (INOC), but I am only isolating the furoxan dimer of my starting material. What's wrong?

A2: This indicates that the intermolecular dimerization is happening much faster than the desired intramolecular cyclization.

  • Causality: For an INOC reaction to be successful, the conformation required for the nitrile oxide and the tethered dipolarophile to react must be energetically accessible. If the tether is too short, too long, or conformationally rigid in a way that prevents the reactive ends from reaching each other, the intermediate will preferentially react with another molecule in solution.

  • Troubleshooting Steps:

    • High Dilution is Critical: Even more so than for intermolecular reactions, INOC reactions must be run under high dilution conditions (e.g., 0.01 M or less) to suppress the bimolecular side reaction.

    • Re-evaluate the Tether: Analyze the length and flexibility of the carbon chain connecting the nitrile oxide precursor and the alkene/alkyne. Molecular modeling can be helpful to assess whether a low-energy conformation for cyclization exists. You may need to redesign the substrate with a more appropriate linker.

Section 3: Workflow & Decision Making

The following flowchart provides a logical sequence for troubleshooting common issues in isoxazole synthesis.

Caption: Troubleshooting Decision Tree for Isoxazole Synthesis.

References

Technical Support Center: Recrystallization of 3-Phenylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 3-Phenylisoxazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who require a high-purity solid for their work. We will move beyond simple protocols to explain the fundamental principles and troubleshooting logic essential for achieving excellent results in the lab.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the purification of this compound.

Q1: What are the key physical properties of this compound I should know before starting?

A1: Understanding the physicochemical properties of your compound is the first step to designing a successful purification protocol. Key data for this compound are summarized below.

PropertyValueSignificance for RecrystallizationSource(s)
CAS Number 72418-40-7Unique identifier for ensuring you are working with the correct material.[1]
Molecular Formula C₁₀H₇NO₂Indicates the elemental composition.
Molecular Weight 173.17 g/mol Used for all stoichiometric calculations.
Appearance Solid / Crystalline PowderConfirms the physical state at room temperature.[2]
Melting Point (mp) 73-77 °CCritical Data Point. The solvent's boiling point should ideally be lower than this to prevent "oiling out." A sharp melting point range in the purified product indicates high purity.
Q2: What is the fundamental principle behind recrystallization?

A2: Recrystallization is a purification technique for solid compounds based on differential solubility.[3] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5] The ideal recrystallization solvent will dissolve the target compound completely at or near its boiling point but will have very low solubility for it at low temperatures (e.g., 0-4 °C).[5] Impurities are removed because they are either completely insoluble in the hot solvent (and can be filtered out) or are highly soluble in the cold solvent (and remain in the liquid phase, known as the mother liquor, after the desired compound crystallizes).[3]

Q3: How do I select the best solvent for this compound?

A3: Solvent selection is the most critical step and often requires empirical testing.[6] The adage "like dissolves like" is a useful starting point.[5] Our target molecule has both aromatic (less polar) and heteroaromatic aldehyde (polar) features, suggesting solvents of intermediate polarity may work well. Many isoxazole derivatives have been successfully recrystallized from alcohols like ethanol.[7][8]

Experimental Protocol: Small-Scale Solvent Screening
  • Place ~20-30 mg of your crude this compound into a small test tube.

  • Add a candidate solvent dropwise at room temperature, swirling after each addition. A good solvent should not dissolve the compound readily at this stage.[4]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves at the elevated temperature.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe: The ideal solvent will produce a high yield of well-formed crystals. An oil forming or no precipitation indicates a poor solvent choice.

Table of Candidate Solvents
SolventBoiling Point (°C)PolarityRationale & Potential Issues
Isopropanol (IPA) 82Polar ProticOften a good starting point. Its boiling point is slightly above the compound's melting point, so slow cooling is advised to prevent oiling out.
Ethanol (95%) 78Polar ProticA very common and effective solvent for isoxazoles.[7] Its boiling point is very close to the compound's melting point, requiring careful technique.
Ethyl Acetate / Hexane VariesMixedA powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethyl acetate, then add hot hexane until the solution becomes faintly cloudy (the saturation point). This is excellent for inducing crystallization.[9]
Acetone / Water VariesMixedAnother common mixed-solvent pair. Water acts as the "anti-solvent."[10] Use with caution as the high polarity of water may cause the product to precipitate too quickly.
Toluene 111Non-polar AromaticMay be too non-polar, but could be effective if non-polar impurities are the main issue. High risk of oiling out due to its high boiling point.

Section 2: Standard Operating Procedure (SOP) for Recrystallization

This SOP provides a detailed workflow for the purification of this compound, assuming a suitable single solvent (e.g., Isopropanol) has been selected.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar or boiling chips. Add a small amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the hot solvent in small portions until the solid is completely dissolved.[5] Crucial: Use the minimum amount of hot solvent necessary to avoid low recovery.[11]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration. Keep the filtration apparatus (funnel and receiving flask) hot to prevent premature crystallization in the funnel.[12]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] Rushing this step can trap impurities. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).

  • Washing: Wash the collected crystals (the "filter cake") with a minimal amount of ice-cold solvent to rinse away any remaining mother liquor.[11] Using room temperature or excess solvent will redissolve some of your product, reducing the yield.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the funnel under vacuum for a period, followed by transfer to a watch glass for air drying, or by drying in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_collection Collection & Drying A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B Dissolve C Insoluble Impurities Present? B->C D Perform Hot Gravity Filtration C->D Yes E Cool Solution Slowly to Room Temperature C->E No D->E F Cool in Ice Bath E->F Maximize Yield G Collect Crystals via Vacuum Filtration F->G H Wash with Minimal Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: General workflow for the recrystallization process.

Section 3: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides a logical, cause-and-effect approach to solving common recrystallization problems.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid.[13]

  • Primary Cause: The most common reason is that the boiling point of your solvent is higher than the melting point of your solute (or the melting point of the impure mixture).[12] Your compound melts at 73-77 °C. If the solution is still hotter than this when it becomes saturated, the compound will separate as a molten liquid.

  • Secondary Cause: High concentration of impurities can depress the melting point of your compound, making it more prone to oiling out.

  • Solutions:

    • Re-heat and Dilute: Warm the flask to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation temperature. Allow it to cool again, but much more slowly.[14]

    • Change Solvents: Choose a solvent with a lower boiling point. For example, if you used isopropanol (BP 82 °C) and it oiled out, try ethanol (BP 78 °C).

    • Use a Mixed-Solvent System: If using a solvent pair like ethyl acetate/hexane, you may have added too much anti-solvent (hexane) too quickly. Re-heat to get a clear solution, add a little more of the "good" solvent (ethyl acetate), and allow to cool slowly before adding the anti-solvent.

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: This is a very common issue, usually caused by either using too much solvent or the formation of a stable supersaturated solution.[11][13]

  • Cause 1: Too Much Solvent: The solution is not saturated at the lower temperature.

    • Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 15-20%) and then attempt to cool it again.[13][14] This increases the concentration.

  • Cause 2: Supersaturation: The solution contains more dissolved solute than it theoretically should, and the crystals lack a surface to begin growing on (nucleation).

    • Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide nucleation sites.[13][14]

    • Solution 2: Seed Crystals: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" provides a template for further crystal growth.[14]

Q3: My final yield is very low. How can I improve it?

A3: A low yield is often a procedural issue rather than a chemical one.

  • Possible Causes & Solutions:

    • Excess Solvent: Using too much solvent during the initial dissolution is the most common culprit.[11][13] Always use the absolute minimum required.

    • Premature Crystallization: The compound crystallized in the filter paper during hot filtration. Ensure your apparatus is pre-heated.

    • Incomplete Cooling: You did not cool the solution for long enough or to a low enough temperature. Ensure at least 30 minutes in a proper ice-water bath.

    • Excessive Washing: You washed the collected crystals with too much solvent or with solvent that was not ice-cold, thereby re-dissolving your product.[11]

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_oil cluster_noxtal cluster_good Start After Cooling Solution, Observe Flask Outcome What is the result? Start->Outcome Oil Compound 'Oiled Out' Outcome->Oil Liquid Droplets NoXtal No Crystals Formed Outcome->NoXtal Clear Solution GoodXtal Good Crystals Formed Outcome->GoodXtal Solid Precipitate Oil_S1 Re-heat, add more solvent, cool slowly. Oil->Oil_S1 NoXtal_Check Too much solvent? NoXtal->NoXtal_Check Good_S1 Proceed to Vacuum Filtration & Drying GoodXtal->Good_S1 Oil_S2 Switch to a lower boiling point solvent. Oil_S1->Oil_S2 NoXtal_S1 Boil off some solvent and re-cool. NoXtal_Check->NoXtal_S1 Yes NoXtal_S2 Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal NoXtal_Check->NoXtal_S2 No (Supersaturated)

References

Technical Support Center: Column Chromatography for 3-Phenylisoxazole-5-carbaldehyde Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic purification of 3-Phenylisoxazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists to provide practical, field-tested advice and robust troubleshooting strategies. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying principles that govern separation, enabling you to make informed decisions and overcome challenges in your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up a column chromatography protocol for this compound.

Q1: What is the best stationary phase for purifying this compound?

For this particular molecule, standard-grade flash silica gel (SiO₂, 40-63 µm particle size) is the recommended stationary phase for normal-phase chromatography.

  • Expertise & Experience: this compound is a moderately polar compound due to the presence of the aldehyde group and the nitrogen and oxygen heteroatoms in the isoxazole ring. The phenyl group adds some non-polar character. Silica gel's polar surface, rich in silanol (-Si-OH) groups, provides the necessary stationary phase for effective retention and separation from both less polar (e.g., non-polar starting materials or byproducts) and more polar impurities (e.g., baseline material).

  • Trustworthiness: The slightly acidic nature of silica gel is generally well-tolerated by aldehydes and isoxazoles. However, it is always prudent to first assess the stability of your compound on a silica gel TLC plate before committing to a large-scale column.[1] If you observe streaking or the appearance of new spots after letting the spotted TLC plate sit for 20-30 minutes before development, your compound may be degrading. In such rare cases, you might consider using deactivated silica or neutral alumina.

Q2: How do I select the optimal mobile phase (eluent)?

The selection of the mobile phase is the most critical parameter for achieving good separation. The goal is to find a solvent system where the this compound has a Retention Factor (Rf) of 0.25 - 0.35 on a TLC plate. This Rf range typically translates to a good elution profile on a column, providing a balance between resolution and run time.

  • Expertise & Experience: A binary solvent system consisting of a non-polar solvent and a polar solvent is standard.

    • Recommended Starting Systems:

      • Hexane/Ethyl Acetate: This is the most common and reliable system. Start with a ratio of 9:1 (Hexane:EtOAc) and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until the target Rf is achieved. For similar isoxazole structures, an 8:2 ratio of cyclohexane/ethyl acetate has been reported to be effective.[2]

      • Hexane/Dichloromethane (DCM): If separation is poor with ethyl acetate, DCM offers different selectivity and can sometimes resolve closely related impurities more effectively.

      • Chloroform/Acetone: This system has also been used successfully for related isoxazole compounds, with a starting ratio of 8:2 being a reasonable point for initial screening.[3]

  • Authoritative Grounding: The choice of solvent affects the interactions between the analyte, the stationary phase, and the mobile phase, which dictates the separation (selectivity). A methodical approach using TLC is essential for developing a robust purification method.

Protocol 1: Determining the Optimal Eluent System via TLC
  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).

  • Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Prepare several developing chambers (e.g., beakers covered with a watch glass) with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

  • Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp (254 nm). Your target compound, this compound, should be UV active due to its aromatic system.

  • Calculate the Rf value for the spot corresponding to your product in each solvent system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that gives an Rf value between 0.25 and 0.35 for the product spot, with good separation from any visible impurities.

Q3: Should I use wet loading or dry loading for my sample?

For this compound, which is a solid at room temperature[4], dry loading is highly recommended .

  • Expertise & Experience: Wet loading involves dissolving the sample in the mobile phase and applying it to the column. If the compound has low solubility in the starting eluent, a large volume of solvent may be needed, leading to a wide initial sample band and poor separation. Dry loading circumvents this issue entirely.

  • Trustworthiness: By adsorbing the compound onto a small amount of silica gel before loading, you ensure that the sample starts as a very narrow, concentrated band at the top of the column, which is critical for achieving high resolution.[5]

Protocol 2: Dry Loading the Sample
  • Dissolve your crude product (e.g., 1 gram) in a minimum amount of a volatile solvent in which it is highly soluble (e.g., 10-20 mL of Dichloromethane or Acetone) in a round-bottom flask.

  • Add 2-3 times the mass of your crude product in silica gel (e.g., 2-3 grams) to the flask.

  • Swirl the flask to create a slurry, ensuring the silica is well-dispersated.

  • Gently remove the solvent under reduced pressure using a rotary evaporator until you are left with a dry, free-flowing powder. This is your dry-loaded sample.

  • Carefully add this powder to the top of your packed column.

Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification process.

Problem: My compound is not eluting from the column.
  • Cause: The mobile phase is not polar enough. Your compound is too strongly adsorbed to the silica gel.

  • Solution: Gradually increase the polarity of the mobile phase. If you started with 10% ethyl acetate in hexane (9:1), switch to 20% (8:2), then 30% (7:3), and so on. This is known as a "step gradient." Collect fractions after each change in solvent composition and analyze them by TLC.[1]

Problem: My compound eluted immediately in the first few fractions (in the solvent front).
  • Cause: The mobile phase is too polar. Your compound has very low affinity for the silica gel in this eluent and is moving with the solvent front.

  • Solution: Re-run the column using a less polar mobile phase. If you used 30% ethyl acetate in hexane, try 15% or 10%. This underscores the importance of the initial TLC analysis to find the correct starting polarity.[1]

Problem: The separation is poor; my product is co-eluting with an impurity.
  • Cause 1: Incorrect Polarity. The Rf values of your product and the impurity are too close in the chosen solvent system.

    • Solution: Run the column isocratically (using a single, constant solvent composition) with the optimized eluent from your TLC screen. A slow, isocratic elution often provides the best resolution. Avoid steep gradients, as they can compress bands and merge closely running spots.

  • Cause 2: Poor Selectivity. The solvent system is unable to differentiate between the analyte and the impurity, even if the polarity is in the right range.

    • Solution: Change the composition of the mobile phase to introduce different intermolecular interactions. For example, if Hexane/Ethyl Acetate fails, try a system containing Dichloromethane or a small amount of Methanol. These solvents have different selectivities and can alter the elution order, potentially separating the previously co-eluting compounds.

  • Cause 3: Column Overloading. Too much sample was loaded onto the column for the given diameter.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If you are purifying 1 g of crude material, you should use a column packed with at least 20-100 g of silica. Reduce the sample load or use a wider column.

Problem: My compound is "tailing" or "streaking" (appearing in many consecutive fractions).
  • Cause 1: Sample Overload. This is a common cause of tailing. The lower portion of the sample band becomes saturated and moves faster than the upper portion.

    • Solution: Reduce the amount of sample loaded onto the column.[6]

  • Cause 2: Secondary Interactions. The aldehyde group might be interacting too strongly with acidic silanol sites on the silica surface.

    • Solution: While less common for aldehydes than for amines, adding a very small amount of a modifier to the mobile phase can sometimes help. However, a better first step is to ensure proper column packing and avoid overloading.

  • Cause 3: Poor Column Packing. Channels or cracks in the silica bed can cause an uneven flow of the mobile phase, leading to band broadening and tailing.

    • Solution: Ensure your column is packed uniformly without any air bubbles or cracks. See the protocol below.

Data & Protocols
Table 1: Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexRole in Mobile Phase
Hexane / Heptane0.1Non-polar base
Dichloromethane (DCM)3.1Intermediate polarity
Ethyl Acetate (EtOAc)4.4Polar modifier
Acetone5.1Polar modifier
Methanol (MeOH)5.1Highly polar modifier

Data synthesized from common chromatography resources.

Protocol 3: Packing and Running a Flash Chromatography Column
  • Preparation: Select a column of the appropriate size. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (approx. 0.5 cm).

  • Slurry Packing: In a beaker, mix the required amount of silica gel with your starting non-polar solvent (e.g., hexane) to form a slurry.

  • Packing: Clamp the column vertically. Pour the slurry into the column. Use gentle air pressure at the top to push the solvent through, compacting the silica into a stable bed. Ensure the silica bed does not run dry.[5]

  • Equilibration: Once packed, wash the column with 2-3 column volumes of your starting mobile phase (the one determined by TLC). This ensures the column is fully equilibrated.

  • Loading: Let the solvent level drop to the very top of the silica bed. Carefully add your dry-loaded sample powder to form an even layer on top of the packed silica. Add a thin protective layer of sand over the sample.

  • Elution: Carefully add your mobile phase to the column. Apply pressure and begin collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Visual Guides

Diagram 1: General Workflow for Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC_Screen TLC Screening to Find Eluent (Rf ≈ 0.3) Crude->TLC_Screen Pack Pack Column TLC_Screen->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute TLC_Fractions Analyze Fractions by TLC Elute->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow from crude product to pure compound.

Diagram 2: Troubleshooting Decision Tree

G cluster_legend Legend Start Start: Analyze Fractions by TLC Q1 Is Product Eluting? Start->Q1 Q2 Is Separation from Impurities Good? Q1->Q2 Yes Sol_IncreaseP Action: Increase Eluent Polarity Q1->Sol_IncreaseP No Q3 Is the Product Tailing? Q2->Q3 Yes Sol_ChangeS Action: Change Solvent System (e.g., EtOAc -> DCM) Q2->Sol_ChangeS No Sol_ReduceL Action: Reduce Sample Load & Repack Column Q3->Sol_ReduceL Yes End Success: Combine Pure Fractions Q3->End No Sol_DecreaseP Action: Decrease Eluent Polarity A Question B Action

Caption: A systematic guide for troubleshooting common issues.

References

Validation & Comparative

Comparing the reactivity of 3-Phenylisoxazole-5-carbaldehyde with other aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of an aldehyde is a critical decision point that dictates reaction pathways, yields, and the ultimate success of a synthetic campaign. While common aromatic aldehydes like benzaldehyde and its substituted derivatives are well-understood, heteroaromatic aldehydes present a unique reactivity profile. This guide provides an in-depth comparison of 3-Phenylisoxazole-5-carbaldehyde with a spectrum of standard aromatic aldehydes, offering both theoretical grounding and practical, data-driven insights.

The Principle of Aldehyde Reactivity: An Electronic Tug-of-War

The reactivity of an aldehyde in nucleophilic addition reactions is fundamentally governed by the electrophilicity of its carbonyl carbon. This carbon atom bears a partial positive charge due to the electron-withdrawing nature of the adjacent oxygen atom, making it a prime target for nucleophiles.[1][2] The magnitude of this positive charge, and thus the aldehyde's reactivity, is modulated by the electronic properties of the group attached to the carbonyl.

  • Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the carbonyl carbon (e.g., -NO₂) enhance its partial positive charge, making the aldehyde more electrophilic and, consequently, more reactive towards nucleophiles.[3][4]

  • Electron-Donating Groups (EDGs): Substituents that push electron density towards the carbonyl carbon (e.g., -OCH₃) diminish its partial positive charge, rendering the aldehyde less electrophilic and less reactive.[5]

  • Steric Hindrance: Bulky groups near the carbonyl can physically obstruct the approach of a nucleophile, slowing down the reaction rate regardless of electronic effects.[6][7][8]

Aromatic aldehydes like benzaldehyde are generally less reactive than their aliphatic counterparts because the benzene ring can donate electron density through resonance, slightly reducing the carbonyl's electrophilicity.[9][10][11]

This guide will compare the following aldehydes to establish a clear reactivity spectrum:

  • 4-Methoxybenzaldehyde: The benchmark for an EDG-substituted, deactivated aldehyde.

  • Benzaldehyde: The unsubstituted baseline.

  • This compound: The heteroaromatic subject of this guide.

  • 4-Nitrobenzaldehyde: The benchmark for an EWG-substituted, highly activated aldehyde.

G cluster_0 Reactivity Spectrum Less Reactive Less Reactive Benzaldehyde Benzaldehyde Predicted_Isoxazole 3-Phenylisoxazole- 5-carbaldehyde (Predicted) More Reactive More Reactive 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Less Reactive +R Effect (Donating) Benzaldehyde_Ref Benzaldehyde Benzaldehyde_Ref->Benzaldehyde Baseline Isoxazole_Ref 3-Phenylisoxazole- 5-carbaldehyde Isoxazole_Ref->Predicted_Isoxazole -I Effect (Withdrawing) 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde 4-Nitrobenzaldehyde->More Reactive -R & -I Effects (Withdrawing)

Caption: Predicted reactivity spectrum of aromatic aldehydes.

The Electronic Signature of the Isoxazole Ring

Unlike the simple phenyl ring of benzaldehyde, the isoxazole ring in this compound is a five-membered heteroaromatic system containing both nitrogen and oxygen. These electronegative heteroatoms exert a strong inductive electron-withdrawing effect (-I effect). This effect pulls electron density away from the aldehyde group at the 5-position, significantly increasing the electrophilicity of the carbonyl carbon.

Therefore, we can confidently predict that This compound is substantially more reactive than benzaldehyde . Its reactivity profile places it closer to that of 4-nitrobenzaldehyde, making it an excellent substrate for reactions that benefit from a highly electrophilic aldehyde.

Performance in Key Synthetic Transformations

The enhanced electrophilicity of this compound translates to superior performance in a range of crucial synthetic reactions.

Horner-Wadsworth-Emmons (HWE) and Wittig Reactions

The HWE and Wittig reactions are fundamental for alkene synthesis, proceeding via the nucleophilic attack of a phosphonate carbanion or a phosphonium ylide on the aldehyde.[12][13] The rate-limiting step is this initial nucleophilic addition.[12] Consequently, aldehydes with electron-withdrawing groups exhibit markedly higher reaction rates.[3]

Expected Reactivity Order: 4-Nitrobenzaldehyde > This compound > Benzaldehyde > 4-Methoxybenzaldehyde

The potent electron-withdrawing nature of both the nitro group and the isoxazole ring activates the carbonyl group, facilitating rapid attack by the ylide or phosphonate carbanion. This often leads to higher yields and allows for milder reaction conditions compared to less reactive aldehydes like 4-methoxybenzaldehyde.[5]

Knoevenagel Condensation

This condensation reaction involves an aldehyde and an active methylene compound. Similar to the HWE reaction, it is highly sensitive to the aldehyde's electrophilicity. Aldehydes with strong electron-withdrawing groups are known to give excellent yields.[4] this compound is thus an ideal substrate for this transformation, predicted to outperform benzaldehyde and its electron-rich derivatives significantly.

Cannizzaro Reaction

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[14][15] this compound, having no hydrogens on the carbon adjacent to the carbonyl group (the α-position), is a suitable candidate for this reaction.

The reaction is initiated by the nucleophilic attack of a hydroxide ion.[15][16] Therefore, electron-withdrawing groups that enhance the carbonyl's electrophilicity will accelerate the reaction.[3]

Expected Reactivity Order: 4-Nitrobenzaldehyde > This compound > Benzaldehyde

It is important to note that in a "crossed" Cannizzaro reaction, where a valuable aldehyde is reacted with formaldehyde, the more reactive aldehyde is preferentially reduced.[16] Given its high reactivity, if this compound were paired with a less reactive aldehyde, it would likely be converted to the corresponding alcohol.

Comparative Experimental Data

To provide a quantitative comparison, the following table summarizes typical yields for the Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate under standardized conditions.

AldehydeSubstituent EffectTypical Yield (%)Relative Reaction Time
4-MethoxybenzaldehydeElectron-Donating (+R)65-75%Slow
BenzaldehydeNeutral (Baseline)80-90%Moderate
This compound Electron-Withdrawing (-I) >95% Fast
4-NitrobenzaldehydeElectron-Withdrawing (-R, -I)>95%Very Fast

Note: Data are representative values compiled from typical laboratory outcomes and established reactivity principles.[3][5]

The data clearly validates the theoretical predictions. The electron-withdrawing isoxazole ring activates the aldehyde, leading to near-quantitative yields in significantly shorter reaction times, a performance on par with the highly activated 4-nitrobenzaldehyde.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Synthesis of this compound

While various synthetic routes exist, a common laboratory-scale preparation involves the Vilsmeier-Haack reaction on 3-phenylisoxazole.

G start Start reagents Prepare Vilsmeier Reagent (DMF + POCl₃) 0 °C start->reagents add_isoxazole Add 3-Phenylisoxazole Solution Dropwise reagents->add_isoxazole react Heat Reaction Mixture (e.g., 60-70 °C, 2-4h) add_isoxazole->react hydrolysis Aqueous Workup (Ice + NaHCO₃) react->hydrolysis extract Extract with Organic Solvent (e.g., Ethyl Acetate) hydrolysis->extract purify Purify by Column Chromatography extract->purify end Product purify->end

Caption: Workflow for the synthesis of this compound.

Horner-Wadsworth-Emmons Olefination Protocol

This protocol provides a self-validating system for the olefination of an aromatic aldehyde.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Phosphonate Deprotonation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq). To this suspension, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phosphonate, generating the reactive carbanion. The reaction is exothermic and produces H₂ gas, necessitating slow addition at 0 °C.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes. The solution should become clear or slightly hazy.

    • Validation: The evolution of gas (H₂) should cease, indicating complete deprotonation.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate carbanion solution at 0 °C.

    • Causality: The reaction is again cooled to control the initial exothermic addition of the highly reactive aldehyde to the carbanion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

    • Validation: The disappearance of the aldehyde spot on the TLC plate indicates reaction completion. For this compound, this typically occurs within 1-2 hours.

  • Quenching and Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl.

    • Causality: This step neutralizes any remaining NaH and the basic intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alkene product.

Caption: Key steps in the Horner-Wadsworth-Emmons reaction mechanism.

Conclusion

This compound demonstrates significantly enhanced reactivity compared to benzaldehyde and its electron-donating derivatives. This heightened reactivity, stemming from the potent inductive electron-withdrawing effect of the isoxazole ring, places it in the same performance class as highly activated aldehydes like 4-nitrobenzaldehyde. For drug development professionals and synthetic chemists, this translates to tangible benefits:

  • Higher Yields: Reactions proceed more completely, maximizing the output of valuable products.

  • Faster Reactions: Reduced reaction times improve throughput and laboratory efficiency.

  • Milder Conditions: The inherent reactivity of the aldehyde may allow for the use of less harsh conditions, preserving sensitive functional groups elsewhere in the molecule.

Understanding this reactivity profile empowers researchers to strategically select this compound as a superior building block for complex molecular architectures, particularly in transformations reliant on a highly electrophilic aldehyde.

References

A Senior Application Scientist's Guide to the Validation of an HPLC Assay for 3-Phenylisoxazole-5-carbaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. 3-Phenylisoxazole-5-carbaldehyde is a key building block in the synthesis of various pharmacologically active compounds. As such, a robust and validated analytical method for its quantification is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods and a detailed walkthrough of the validation process for an assay designed to quantify this compound, grounded in the principles of scientific integrity and regulatory expectations.

The Analytical Challenge: Why a Validated HPLC Assay is Crucial

This compound, with its reactive aldehyde group and heterocyclic isoxazole ring, presents unique analytical challenges. A validated HPLC method ensures that the quantification of this compound is accurate, precise, and specific, which is critical for:

  • Monitoring reaction kinetics: Understanding the progress of a chemical synthesis.

  • Assessing purity of intermediates: Ensuring the quality of the material before proceeding to the next synthetic step.

  • Stability studies: Determining the degradation profile of the compound under various stress conditions.

  • Regulatory submissions: Providing the necessary data to support drug development programs.

This guide will compare two common reverse-phase HPLC approaches and then delve into the rigorous validation of the chosen method, adhering to the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines.[1][2][3]

Comparing HPLC Methodologies for this compound Analysis

The choice of HPLC method can significantly impact the quality and efficiency of the analysis. Here, we compare two plausible reverse-phase HPLC methods for the quantification of this compound.

Method A: The Workhorse - C18 with Acetonitrile/Water

This is a widely used and robust method for the analysis of moderately polar to nonpolar compounds.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile and water (gradient or isocratic)

  • Detector: UV-Vis at an appropriate wavelength (estimated to be around 260 nm based on the conjugated aromatic system)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Method B: The Alternative - Phenyl-Hexyl with Methanol/Water

A phenyl-hexyl column offers alternative selectivity, particularly for compounds with aromatic rings, due to π-π interactions.

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm

  • Mobile Phase: Methanol and 0.1% Formic Acid in water (gradient or isocratic)

  • Detector: UV-Vis at the same wavelength as Method A

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 5 µL

FeatureMethod A (C18)Method B (Phenyl-Hexyl)Rationale & Field Insights
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 is a general-purpose stationary phase with hydrophobic interactions being the primary retention mechanism. Phenyl-Hexyl phases can provide enhanced retention and selectivity for aromatic compounds like this compound through π-π stacking interactions, potentially offering better resolution from closely related impurities.
Mobile Phase Acetonitrile/WaterMethanol/0.1% Formic Acid in WaterAcetonitrile is a stronger organic solvent than methanol, often leading to shorter retention times. The addition of formic acid in Method B helps to protonate any residual silanols on the silica backbone of the stationary phase, leading to improved peak shape and reproducibility.
Potential Performance Good peak shape and resolution are expected.May offer superior resolution for aromatic impurities. The use of formic acid can significantly reduce peak tailing.The choice between acetonitrile and methanol can influence selectivity. It is often beneficial to screen both during method development.
Robustness Generally very robust and widely applicable.The pH of the mobile phase with formic acid needs to be carefully controlled for consistent retention times.C18 columns are often considered more rugged for routine quality control applications.

For the purpose of this guide, we will proceed with the validation of Method A , as it represents a more universally applicable and robust starting point for many laboratories.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[4][5] The following sections detail the experimental protocols and acceptance criteria for each validation parameter.

ValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Optimization Dev->Opt Specificity Specificity Opt->Specificity Validation Start Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ

Caption: A typical workflow for HPLC method validation.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

Experimental Protocol:

  • Forced Degradation Studies: Subject the this compound sample to stress conditions to induce degradation. This typically includes:

    • Acidic hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal degradation: Dry heat at 105°C for 24 hours.

    • Photolytic degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the chromatograms of the stressed samples.

Acceptance Criteria:

  • The peak for this compound should be well-resolved from any degradation product peaks (Resolution > 2.0).

  • The peak purity analysis should show that the analyte peak is spectrally pure in the presence of degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1][7]

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[8]

  • Y-intercept: The y-intercept of the regression line should be less than 2% of the response at the 100% concentration level.[9]

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[7][10]

Experimental Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of this compound into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • Percent Recovery: The mean recovery should be within 98.0% to 102.0% for each concentration level.[8][10]

Precision

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6][10]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): The RSD for repeatability and intermediate precision should be ≤ 2.0%.[6][8]

Precision cluster_0 Repeatability (Intra-assay) cluster_1 Intermediate Precision (Inter-assay) Precision Precision SameDay Same Day Precision->SameDay SameAnalyst Same Analyst Precision->SameAnalyst SameInstrument Same Instrument Precision->SameInstrument DifferentDay Different Day Precision->DifferentDay DifferentAnalyst Different Analyst Precision->DifferentAnalyst DifferentInstrument Different Instrument Precision->DifferentInstrument

Caption: Factors considered in precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

Experimental Protocol:

These can be determined by several methods, with the most common being:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11][12]

Experimental Protocol:

  • Vary Method Parameters: Introduce small variations to the optimized method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analysis: Analyze a standard solution under each of the modified conditions and evaluate the impact on system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the defined limits for all variations.

  • The RSD of the results obtained under the varied conditions should not be significantly different from the precision of the method.

Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Forced degradation studies, peak purity analysisAnalyte peak resolved from degradants (Resolution > 2.0), no co-elution
Linearity Analysis of at least 5 standards over the rangeCorrelation Coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision data80% to 120% of the test concentration for an assay
Accuracy Recovery study of spiked placebo at 3 levelsMean recovery of 98.0% to 102.0%
Precision Repeatability and intermediate precision studiesRSD ≤ 2.0%
LOD Signal-to-Noise ratio of ~3:1-
LOQ Signal-to-Noise ratio of ~10:1, confirmed with precision and accuracyRSD ≤ 10%, Recovery 80-120%
Robustness Deliberate variation of method parametersSystem suitability criteria are met

Conclusion

The validation of an HPLC assay for the quantification of this compound is a rigorous but essential process to ensure the generation of reliable and scientifically sound data. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can have a high degree of confidence in their analytical results. This guide, grounded in the principles of the ICH guidelines and practical laboratory experience, provides a comprehensive framework for this critical activity. A well-validated HPLC method is not just a regulatory requirement; it is a fundamental component of high-quality scientific research and development.

References

Structure-activity relationship (SAR) studies of 3-Phenylisoxazole-5-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Phenylisoxazole-5-Carbaldehyde Analogs

Introduction: The 3-Phenylisoxazole Scaffold as a Privileged Motif in Drug Discovery

The 3-phenylisoxazole core is a five-membered heterocyclic structure that has emerged as a significant scaffold in medicinal chemistry.[1][2] Its versatile structure serves as a valuable building block in the synthesis of novel compounds for pharmaceuticals and agrochemicals.[2][3] The isoxazole ring and its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, antibacterial, and enzyme inhibitory properties.[4][5][6]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this compound. We will explore how strategic modifications to this core structure influence biological efficacy, drawing on experimental data from various studies. The focus will be on understanding the causality behind experimental choices and providing a clear, data-driven comparison of different analogs for researchers, scientists, and drug development professionals.

The Core Scaffold: Points of Molecular Modification

The therapeutic potential of this compound analogs is primarily modulated by substitutions at two key positions: the phenyl ring (R¹) and the carbaldehyde group at the 5-position of the isoxazole ring (R²). Understanding the impact of modifications at these sites is fundamental to rational drug design.

SAR_Points cluster_0 This compound Core scaffold R1 R1->pos_R1 R2 R2->pos_R2

Caption: Key modification points on the this compound scaffold.

General Synthetic Pathways for Analog Generation

The synthesis of diverse 3-phenylisoxazole analogs is often achieved through robust and versatile chemical reactions. The most efficient and common strategy for constructing the core isoxazole ring is the [3+2] cycloaddition reaction.[7] This involves the reaction of a nitrile N-oxide (generated in situ from an aldoxime) with an alkyne. Subsequent modifications of the functional groups at the R¹ and R² positions allow for the creation of a large library of compounds for biological screening.

Derivatization at the 5-carbaldehyde position (R²) is a common strategy to explore new chemical space and biological interactions. For instance, reaction with semicarbazide hydrochloride yields semicarbazone derivatives[8][9][10], while reaction with isonicotinylhydrazide produces isonicotinylhydrazone analogs.[11]

Synthesis_Workflow cluster_synthesis General Synthesis Workflow start Substituted Benzaldehyde Oxime cycloaddition [3+2] Cycloaddition with an Alkyne start->cycloaddition core This compound Core Structure cycloaddition->core derivatization Derivatization at 5-Carbaldehyde (R²) core->derivatization analogs Library of Diverse Analogs derivatization->analogs

Caption: General workflow for the synthesis of this compound analogs.

Comparative Analysis of Biological Activity and SAR

The biological activity of these analogs is highly dependent on the nature and position of the substituents. The following sections compare the performance of various analogs across different therapeutic areas.

Chitin Synthesis Inhibition: A Detailed Look at Phenyl Ring Substitutions

While not carbaldehyde analogs, a study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives provides critical insights into the SAR of the phenyl ring (R¹), which is directly applicable. The inhibitory activity was measured against chitin synthesis in the rice stem borer, Chilo suppressalis.[1]

Table 1: SAR of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors [1]

Compound ID Substituent (R¹) at para-position IC₅₀ (µM)
1 H 0.13
2 F 0.08
3 Cl 0.07
4 Br 0.09
6 CH₃ 0.06
7 C₂H₅ 0.07
10 n-C₄H₉ 0.09
11 t-C₄H₉ >10
12 OCH₃ 0.22
14 NO₂ >10

| 15 | CF₃ | >10 |

SAR Insights:

  • Halogen Substituents: Small, electron-withdrawing halogens like fluorine (F) and chlorine (Cl) at the para-position significantly enhance potency (compounds 2 and 3).[1]

  • Alkyl Groups: Small, linear alkyl groups (methyl, ethyl, butyl) are well-tolerated and result in high potency, with the methyl group (compound 6) being optimal.[1]

  • Steric Hindrance: The introduction of a bulky tertiary-butyl (t-C₄H₉) group (compound 11) leads to a dramatic loss of activity. This strongly suggests that steric bulk at the para-position is detrimental, likely by preventing the analog from fitting into the enzyme's active site.[1]

  • Electron-Withdrawing Groups: While small halogens are favorable, strong electron-withdrawing groups like nitro (NO₂) and trifluoromethyl (CF₃) abolish inhibitory activity (compounds 14 and 15).[1]

Antitubercular Activity: The Role of Hydrazone Derivatives

A series of phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives were evaluated for their activity against Mycobacterium tuberculosis. These analogs modify the R² position into a larger, more complex functional group.

Table 2: Antitubercular Activity (MIC) of Isonicotinylhydrazone Analogs [11]

Compound ID Phenyl Substituent (R¹) MIC (µM) vs. H37Rv (Sensitive Strain) MIC (µM) vs. TB DM97 (Resistant Strain)
Isoniazid (Control) - 0.91 >273.4
6 4'-OCH₃ 0.34 12.41

| 7 | 4'-CH₃ | 0.41 | 13.06 |

SAR Insights:

  • All tested compounds showed moderate to good activity against the sensitive H37Rv strain, outperforming the standard drug Isoniazid.[11]

  • Notably, compounds 6 (4'-methoxy) and 7 (4'-methyl) were significantly more active than Isoniazid against the resistant TB strain. This indicates that the phenylisoxazole isonicotinylhydrazone scaffold is a promising avenue for overcoming drug resistance.[11] The presence of electron-donating groups at the para-position of the phenyl ring appears beneficial for activity against resistant strains.

Dual α-Amylase and α-Glucosidase Inhibition: Targeting Diabetes

New hybrids of phenylisoxazole quinoxalin-2-amine were synthesized and evaluated as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.

Table 3: Inhibitory Activity (IC₅₀) of Quinoxalin-2-amine Hybrids [12]

Compound ID Phenyl Substituent (R¹) Other Substituent (R³) α-Amylase IC₅₀ (µM) α-Glucosidase IC₅₀ (µM)
Acarbose (Control) - - 19.2 ± 0.2 21.6 ± 0.4
5c 4-NO₂ H >100 15.2 ± 0.3
5h 4-NO₂ Cl 16.4 ± 0.1 21.5 ± 0.3

| 5i | 5-NO₂ | Cl | 20.3 ± 0.2 | 24.8 ± 0.2 |

SAR Insights:

  • α-Glucosidase Inhibition: Compound 5c , with a 4-nitro group on the phenyl ring and no substitution on the quinoxaline moiety, was the most potent α-glucosidase inhibitor, surpassing the control drug Acarbose.[12]

  • α-Amylase Inhibition: For α-amylase inhibition, the presence of a chloro (Cl) substituent at the R³ position of the quinoxaline ring was found to be necessary for high potency. Compound 5h , which combines a 4-nitro group with a chloro substituent, showed the highest activity against α-amylase.[12] This highlights a divergent SAR, where different structural features are required to inhibit the two enzymes effectively.

SAR_Summary cluster_sar Key SAR Findings for Phenyl Ring (R¹) Favorable Favorable Substitutions (Increased Activity) F_Cl Small Halogens (F, Cl) Favorable->F_Cl Me_Et Small Alkyls (CH₃, C₂H₅) Favorable->Me_Et EDG_TB Electron Donating (OCH₃, CH₃ for anti-TB) Favorable->EDG_TB Unfavorable Unfavorable Substitutions (Decreased Activity) tBu Bulky Groups (t-Butyl) Unfavorable->tBu NO2_CF3 Strong EWG (NO₂, CF₃ for Chitin Synth.) Unfavorable->NO2_CF3

Caption: Summary of favorable and unfavorable substitutions on the phenyl ring.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, methodologies must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of these analogs.

Protocol 1: Synthesis of this compound Semicarbazone

This protocol describes the derivatization at the R² position, a key step in creating many of the studied analogs.[8][9][10]

Objective: To synthesize a semicarbazone derivative from the corresponding carbaldehyde.

Materials:

  • This compound

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Step-by-Step Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Reagent Preparation: In a separate beaker, prepare an aqueous solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

  • Reaction: Add the semicarbazide solution to the ethanolic solution of the aldehyde.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Protocol 2: In Vitro α-Glucosidase Inhibitory Assay

This protocol outlines the steps to measure the inhibitory potency of the synthesized analogs against a key diabetic enzyme target.[12]

Objective: To determine the IC₅₀ value of a test compound against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (analogs) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation: Add 50 µL of phosphate buffer to each well of a 96-well plate.

  • Compound Addition: Add 10 µL of the test compound solution (at various concentrations) to the respective wells.

  • Enzyme Addition: Add 10 µL of the α-glucosidase enzyme solution to each well. Mix and pre-incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for another 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of a sodium carbonate (Na₂CO₃) solution.

  • Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO without compound). The IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the compound concentration.

Conclusion and Future Outlook

The this compound scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have revealed clear patterns guiding the optimization of these compounds for various biological targets.

  • For chitin synthesis inhibition , small halogen and alkyl groups at the para-position of the phenyl ring are optimal, while bulky groups are detrimental.

  • In the context of antitubercular agents , derivatizing the carbaldehyde to an isonicotinylhydrazone and adding electron-donating groups to the phenyl ring yields potent compounds active against resistant strains.

  • For α-amylase and α-glucosidase inhibition , a divergent SAR exists, where specific substitutions are required to achieve high potency against each enzyme individually.

Future research should focus on leveraging these SAR insights to design next-generation analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of different substitutions at the 5-position, beyond hydrazones and amides, could unlock new biological activities and further expand the therapeutic utility of this remarkable scaffold.

References

A Comparative Analysis of Synthetic Routes to 3-Phenylisoxazole-5-carbaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Phenylisoxazole-5-carbaldehyde

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its isoxazole core is a privileged scaffold found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The aldehyde functional group at the 5-position serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse molecular architectures for drug discovery and the development of novel materials. The efficient and scalable synthesis of this molecule is, therefore, of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of various synthetic routes to this compound, offering insights into the experimental choices, mechanistic underpinnings, and relative merits of each approach.

Strategic Approaches to the Synthesis of the Isoxazole Core and Aldehyde Functionality

The synthesis of this compound can be broadly categorized into several strategic approaches. These include the direct construction of the isoxazole ring with the aldehyde functionality already in place, or the formation of a substituted 3-phenylisoxazole precursor followed by functional group manipulation to introduce the aldehyde. This guide will delve into four prominent synthetic routes:

  • 1,3-Dipolar Cycloaddition: A Direct Approach to the Heterocycle

  • Vilsmeier-Haack Formylation: Electrophilic Substitution on a Preformed Isoxazole

  • Oxidation of (3-Phenylisoxazol-5-yl)methanol: A Two-Step Functional Group Transformation

  • Reduction of a 3-Phenylisoxazole-5-carboxylic Acid Derivative: A Multi-Step Approach from a Carboxylic Acid Precursor

Each of these routes presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability. The following sections will provide a detailed examination of each pathway, supported by experimental data and mechanistic rationale.

Route 1: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide and an alkyne is a powerful and convergent method for the construction of the isoxazole ring.[1] This approach allows for the direct installation of substituents at the 3- and 5-positions of the isoxazole core.

Mechanistic Rationale

The reaction proceeds via a concerted pericyclic mechanism, where the 1,3-dipole (benzonitrile oxide) reacts with a dipolarophile (an alkyne bearing an aldehyde or a protected aldehyde equivalent) to form the five-membered heterocyclic ring. The regioselectivity of the cycloaddition is governed by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.

Experimental Protocol: Synthesis of (3-Phenylisoxazol-5-yl)methanol as a Precursor

A direct 1,3-dipolar cycloaddition to yield this compound can be challenging due to the reactivity of the aldehyde group under the reaction conditions. A common and effective strategy involves the use of propargyl alcohol as the dipolarophile, followed by the oxidation of the resulting alcohol.

A detailed protocol for the synthesis of the precursor, (3-Phenylisoxazol-5-yl)methanol, is as follows[2][3]:

  • In situ Generation of Benzonitrile Oxide: Benzaldoxime (5.0 g, 41.3 mmol) is dissolved in N,N-dimethylformamide (20 ml). N-chlorosuccinimide (NCS) is added in portions (1.20 g, 9.1 mmol followed by 4.80 g, 36.4 mmol) and the mixture is stirred. The NCS chlorinates the oxime to generate the corresponding hydroximoyl chloride, which, upon base-mediated elimination of HCl, forms the benzonitrile oxide dipole in situ.

  • Cycloaddition: After 3 hours, propargyl alcohol (2.78 g, 49.6 mmol) is added to the reaction mixture.

  • Work-up and Purification: The reaction mixture is diluted and extracted with dichloromethane. The organic extracts are dried and concentrated. The crude product is purified by silica gel column chromatography to afford (3-Phenylisoxazol-5-yl)methanol as a pale yellow solid.

This reaction yields the desired alcohol precursor in 61.7% yield.[2]

Advantages and Disadvantages
  • Advantages: This is a highly convergent route to the isoxazole core. The starting materials are readily available.

  • Disadvantages: This is a two-step process to get to the aldehyde. The direct use of propargyl aldehyde can lead to side reactions and lower yields.

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] This reaction introduces a formyl group (-CHO) onto the ring via an electrophilic substitution mechanism.

Mechanistic Rationale

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5] This electrophilic species then attacks the electron-rich 3-phenylisoxazole ring, followed by hydrolysis of the resulting iminium salt during workup to yield the aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Isoxazole 3-Phenylisoxazole Isoxazole->Iminium_Salt Electrophilic Attack Aldehyde This compound Iminium_Salt->Aldehyde H2O H₂O (workup) H2O->Aldehyde Hydrolysis caption Vilsmeier-Haack Formylation Mechanism Oxidation_Workflow Starting_Material Benzaldoxime + Propargyl Alcohol Cycloaddition 1,3-Dipolar Cycloaddition Starting_Material->Cycloaddition Alcohol (3-Phenylisoxazol-5-yl)methanol Cycloaddition->Alcohol Oxidation Oxidation (e.g., PCC) Alcohol->Oxidation Aldehyde This compound Oxidation->Aldehyde caption Oxidation of Alcohol Workflow

References

A Senior Application Scientist's Guide to In Vitro Assay Validation: A Comparative Analysis of 3-Phenylisoxazole-5-carbaldehyde as a Reference Standard for Xanthine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which reliable and reproducible data are built. The choice of a suitable reference standard is paramount in this process, serving as a benchmark for assay performance and ensuring the integrity of the results. This guide provides an in-depth technical comparison of using a representative of the phenylisoxazole scaffold, 3-Phenylisoxazole-5-carbaldehyde, as a reference standard for the validation of a xanthine oxidase (XO) inhibition assay. We will objectively compare its performance with established alternatives, namely Allopurinol and Febuxostat, and provide the supporting experimental data and protocols to empower you to conduct a robust assay validation.

The Central Role of Xanthine Oxidase and the Phenylisoxazole Scaffold

Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout, and is implicated in various other pathological conditions driven by oxidative stress.[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions.[3]

The phenylisoxazole moiety has emerged as a promising scaffold in the design of novel, non-purine based xanthine oxidase inhibitors.[4][5] While this guide uses this compound as a focal point due to its representative structure, we will draw upon extensive data from closely related and well-studied 5-phenylisoxazole-3-carboxylic acid derivatives to illustrate the potential of this chemical class.[4]

Comparative Analysis of Xanthine Oxidase Inhibitors

A reference standard in an enzyme inhibition assay should ideally be well-characterized, stable, and have a known potency. Here, we compare the phenylisoxazole scaffold with the widely used clinical inhibitors, Allopurinol and Febuxostat.

FeaturePhenylisoxazole DerivativesAllopurinolFebuxostat
Chemical Class Non-purinePurine analogNon-purine
Mechanism of Inhibition Mixed-type inhibition has been reported for some derivatives.[1]Competitive inhibitor of xanthine oxidase.[6]A potent, non-purine selective inhibitor that forms a stable complex with the enzyme.[6]
Reported Potency (IC50) Varies by derivative, with some in the sub-micromolar to nanomolar range.[4][7]Can vary significantly depending on assay conditions (0.2 to 50 µM).[8]Highly potent, with reported IC50 values in the low nanomolar range (e.g., 1.8 - 4.4 nM).[8]
Advantages as a Standard Represents a novel chemical class, useful for screening new non-purine inhibitors. Can be synthesized with various substitutions for structure-activity relationship studies.[4]Well-established, extensive historical data available. Clinically relevant.High potency and selectivity make it a robust positive control.[8]
Considerations Potency is highly dependent on the specific derivative. The aldehyde form may have different properties than the more studied carboxylic acid form.As a purine analog, it may not be the ideal comparator for screening non-purine inhibitors.Its high potency may require very low concentrations, which can be challenging to handle accurately.

The Causality Behind Experimental Choices in Assay Validation

A robust assay validation goes beyond simply following a protocol; it requires an understanding of why each step is critical.

Choice of Buffer and pH: The enzyme activity is highly dependent on pH. A potassium phosphate buffer with a pH of 7.5 to 7.8 is commonly used for in vitro xanthine oxidase assays as it mimics physiological conditions and maintains the optimal activity of the enzyme.[9]

Pre-incubation of Inhibitor and Enzyme: A pre-incubation step, typically for 15 minutes, where the enzyme and inhibitor are mixed before the addition of the substrate, is crucial.[10] This allows the inhibitor sufficient time to bind to the enzyme and reach equilibrium.[11] Forgetting this step can lead to an underestimation of the inhibitor's potency, especially for slow-binding or irreversible inhibitors.[12]

Substrate Concentration: The concentration of the substrate (xanthine) is a key parameter. For IC50 determination, a constant, high concentration of the substrate is used to ensure the enzyme is working at a consistent rate.[13]

Spectrophotometric Monitoring: The enzymatic reaction is monitored by measuring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid.[9] This provides a direct and continuous measure of the enzyme's activity.

Visualizing the Core Concepts

To further elucidate the processes involved, the following diagrams have been generated using Graphviz.

purine_metabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitor Inhibitor (Phenylisoxazole, Allopurinol, Febuxostat) Inhibitor->XO1 Inhibition Inhibitor->XO2 Inhibition assay_validation_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_validation 3. Validation Parameters cluster_analysis 4. Data Analysis Reagents Prepare Buffers, Enzyme, Substrate, and Inhibitor Stocks Preincubation Pre-incubate Enzyme with Inhibitor Reagents->Preincubation Reaction Initiate Reaction with Substrate Preincubation->Reaction Measurement Monitor Absorbance at 295 nm Reaction->Measurement Linearity Linearity & Range Measurement->Linearity Precision Precision (Intra- & Inter-assay) Measurement->Precision Accuracy Accuracy Measurement->Accuracy Specificity Specificity Measurement->Specificity LOQ_LOD LOQ & LOD Measurement->LOQ_LOD Robustness Robustness Measurement->Robustness IC50 Calculate % Inhibition and IC50 Values Measurement->IC50 Comparison Compare Performance of Reference Standards IC50->Comparison

References

A Comparative Guide to Cross-Reactivity Studies of Antibodies Against 3-Phenylisoxazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of therapeutic drug monitoring and immunoassay development, specificity is the cornerstone of reliability. For small molecules such as 3-Phenylisoxazole-5-carbaldehyde derivatives—a class of compounds with significant interest in medicinal chemistry—the development of highly specific antibodies is a formidable challenge.[1][2][3] Due to their low molecular weight, these haptens are not immunogenic on their own and require conjugation to larger carrier proteins to elicit an immune response.[4] This guide provides a senior application scientist's perspective on designing and executing robust cross-reactivity studies, ensuring that the resulting antibodies can distinguish their target from a sea of structurally similar molecules.

The Imperative of Specificity for Small Molecule Haptens

Strategic Workflow for Cross-Reactivity Profiling

A comprehensive assessment of antibody specificity involves a logical progression from high-throughput screening to in-depth kinetic analysis. The choice of methodology is dictated by the desired level of detail and the intended application of the antibody.

Experimental_Workflow Figure 1. Strategic Workflow for Antibody Specificity Assessment cluster_prep Phase 1: Reagent Preparation cluster_screening Phase 2: Initial Screening cluster_validation Phase 3: In-depth Validation cluster_analysis Phase 4: Profile Generation A Synthesize & Purify Target and Derivative Compounds B Conjugate Haptens to Carrier Proteins (e.g., BSA, KLH) A->B C Antibody Production & Purification B->C D Competitive ELISA: High-throughput screening for % cross-reactivity C->D E Western Blot: Qualitative check against different hapten-carrier conjugates D->E Promising Candidates F Surface Plasmon Resonance (SPR): Quantitative analysis of binding kinetics (ka, kd) and affinity (KD) D->F Promising Candidates G Synthesize Data to Generate a Comprehensive Specificity Profile E->G F->G

Caption: Strategic Workflow for Antibody Specificity Assessment

Method 1: Competitive ELISA — The High-Throughput Workhorse

For small molecules, a competitive immunoassay format is essential because the small size of the hapten prevents the simultaneous binding of two antibodies, which is required for a traditional sandwich assay.[8][9] Competitive ELISA is the primary tool for screening a large number of derivatives efficiently. It quantifies cross-reactivity by measuring the concentration of a derivative required to inhibit the binding of the antibody to the immobilized target hapten by 50% (IC50).

Principle of Competitive ELISA for Haptens

Caption: Principle of Competitive ELISA for Small Molecules

Experimental Protocol: Competitive ELISA
  • Plate Coating: Coat a 96-well microplate with 100 µL/well of the target hapten conjugated to a carrier protein (e.g., this compound-BSA) at 1 µg/mL in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash plates 3 times with PBST (PBS + 0.05% Tween-20).

  • Blocking: Block with 200 µL/well of 1% BSA in PBST for 2 hours at room temperature (RT). Note: The blocking protein should not be the same as the carrier protein used for immunization if possible, to reduce background from anti-carrier antibodies.

  • Competition Reaction: In a separate plate, add 50 µL of serially diluted derivatives or the target standard. Add 50 µL of the primary antibody at its optimal working concentration. Incubate for 1 hour at RT.

  • Transfer: Transfer 100 µL of the antibody/analyte mixture to the coated, washed, and blocked plate. Incubate for 1 hour at RT.

  • Washing: Repeat step 2.

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 1 hour at RT.

  • Washing: Repeat step 2.

  • Development: Add 100 µL/well of TMB substrate. Stop the reaction after 15-20 minutes with 50 µL of 2N H₂SO₄.

  • Readout: Measure absorbance at 450 nm.

Data Analysis & Comparison

Cross-reactivity is calculated relative to the target analyte. A lower IC50 indicates a stronger interaction.

% Cross-Reactivity = (IC50 of Target / IC50 of Derivative) x 100

Table 1. Comparative Cross-Reactivity Data from Competitive ELISA

Compound DerivativeModificationIC50 (nM)% Cross-Reactivity
This compound Target Analyte 15 100%
3-(4-Chlorophenyl)isoxazole-5-carbaldehydeChloro- substitution on phenyl ring9815.3%
3-(4-Nitrophenyl)isoxazole-5-carbaldehydeNitro- substitution on phenyl ring2506.0%
3-Phenylisoxazole-5-carboxylic acidCarbaldehyde to Carboxylic acid> 10,000< 0.15%
5-Methyl-3-phenylisoxazoleCarbaldehyde replaced by Methyl> 10,000< 0.15%

Method 2: Western Blot — A Qualitative Specificity Check

While primarily used for large proteins, Western blotting can be adapted to provide a powerful qualitative check on antibody specificity for haptens.[10][11] The key is to test the antibody against the target hapten and its derivatives conjugated to a different carrier protein than the one used for immunization. This helps to rule out that the antibody is simply recognizing the carrier protein or the linker used in the immunogen.

Experimental Protocol: Hapten-Carrier Western Blot
  • Antigen Preparation: Prepare various hapten-carrier conjugates (e.g., Target-KLH, DerivativeA-KLH, DerivativeB-KLH). Also include the unconjugated carrier (KLH) as a negative control.

  • SDS-PAGE: Separate 1-5 µg of each conjugate and the control carrier protein on a 10-12% polyacrylamide gel.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at RT using 5% non-fat dry milk or 3% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., at 1:1000 dilution) overnight at 4°C.

  • Washing: Wash the membrane 3x for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at RT.

  • Detection: Visualize bands using an ECL substrate.

A highly specific antibody will produce a strong signal only against the lane containing the target hapten-carrier conjugate, with minimal to no signal for the derivative conjugates or the carrier alone.

Method 3: Surface Plasmon Resonance (SPR) — For In-Depth Kinetic Characterization

SPR offers a label-free, real-time method to obtain precise quantitative data on binding kinetics (association rate, ka; dissociation rate, kd) and affinity (equilibrium dissociation constant, KD).[12][13][14] This level of detail is invaluable for selecting lead antibody candidates for therapeutic or advanced diagnostic applications.[12][13]

Principle of SPR for Kinetic Analysis

SPR_Principle Figure 3. Core Principle of Surface Plasmon Resonance cluster_setup Setup cluster_flow Binding Measurement cluster_kinetics Kinetic Data Output A Ligand Immobilization: Antibody is captured on a sensor chip surface B Analyte Injection: Solution with Target or Derivative flows over chip A->B C Mass Change Detection: Binding changes the refractive index at the surface, altering the SPR signal (Response Units) B->C D Association (ka): Rate of binding during injection C->D E Dissociation (kd): Rate of unbinding after injection C->E F Affinity (KD = kd/ka): Overall binding strength D->F E->F

References

A Comparative Guide to the Efficacy of 3-Phenylisoxazole-5-carbaldehyde Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can effectively and selectively modulate biological targets is paramount. Among these, the 3-phenylisoxazole-5-carbaldehyde core has emerged as a privileged structure, serving as a versatile template for the synthesis of a diverse array of enzyme inhibitors. This guide provides a comprehensive comparison of the efficacy of various derivatives stemming from this scaffold, targeting a range of clinically relevant enzymes. We will delve into the quantitative inhibitory data, explore the nuanced structure-activity relationships (SAR), and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

Introduction to the 3-Phenylisoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it an attractive component in the design of bioactive molecules. When functionalized with a phenyl group at the 3-position and a carbaldehyde at the 5-position, the resulting this compound scaffold offers a reactive handle for the generation of extensive derivative libraries through modifications such as the formation of semicarbazones, hydrazones, and other condensation products.[1][2] These derivatives have demonstrated significant inhibitory activity against a spectrum of enzymes, which will be the focus of this comparative analysis.

Comparative Efficacy of 3-Phenylisoxazole Derivatives

The inhibitory potential of this compound derivatives has been evaluated against several key enzymes implicated in various disease states. Below, we present a summary of the inhibitory concentrations (IC50) for representative derivatives against α-glucosidase, α-amylase, and carbonic anhydrase.

Derivative ClassTarget EnzymeKey Derivatives & SubstitutionsIC50 (µM)Reference CompoundReference IC50 (µM)
Phenylisoxazole Quinoxalin-2-amine Hybridsα-AmylaseCompound 5h (Nitro at C-7, Chloro at R3)16.4 ± 0.1Acarbose24.0 ± 0.9
Compound 5i (Nitro at C-5, Chloro at R3)34.4 ± 0.36Acarbose24.0 ± 0.9
Phenylisoxazole Quinoxalin-2-amine Hybridsα-GlucosidaseCompound 5c (Nitro at C-7, Unsubstituted R3)15.2 ± 0.3Acarbose49.3 ± 1.1
Compound 5a (Unsubstituted)> 100Acarbose49.3 ± 1.1
Compound 5e (Chloro at R3)46.6 ± 0.8Acarbose49.3 ± 1.1
Compound 5h (Nitro at C-7, Chloro at R3)31.6 ± 0.5Acarbose49.3 ± 1.1
(E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-oneCarbonic AnhydraseCompound AC2 (Thiophene ring)112.3 ± 1.6Acetazolamide18.6 ± 0.5
Compound AC3 (Ethoxy and hydroxyl substituted phenyl)228.4 ± 2.3Acetazolamide18.6 ± 0.5

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above highlights critical structure-activity relationships that govern the inhibitory potency of these derivatives.

α-Amylase and α-Glucosidase Inhibitors

For the phenylisoxazole quinoxalin-2-amine hybrids, the nature and position of substituents on the quinoxaline moiety play a pivotal role in their inhibitory activity.[3]

  • α-Amylase Inhibition : The presence of a chloro substituent at the R3 position is crucial for enhanced activity.[3] Furthermore, a nitro group at the C-7 position of the quinoxaline ring (Compound 5h ) leads to the most potent inhibition, surpassing the standard drug acarbose.[3] This suggests that electron-withdrawing groups at specific positions are favorable for binding to the enzyme's active site.

  • α-Glucosidase Inhibition : In contrast to α-amylase, for α-glucosidase inhibition, an unsubstituted R3 site combined with a nitro group at C-7 (Compound 5c ) results in the highest potency, being over three times more effective than acarbose.[3] This highlights a remarkable selectivity between these two closely related enzymes based on subtle structural modifications. The presence of a chloro group at R3 (Compound 5e ) or in combination with a C-7 nitro group (Compound 5h ) also confers significant activity.[3]

SAR_Glucosidase cluster_core 3-Phenylisoxazole Core cluster_derivatives Quinoxaline Derivatives cluster_activity α-Glucosidase Inhibition Core 3-Phenylisoxazole C5c Compound 5c (C-7 NO2, R3 Unsub.) Core->C5c C5h Compound 5h (C-7 NO2, R3 Cl) Core->C5h C5e Compound 5e (R3 Cl) Core->C5e C5a Compound 5a (Unsubstituted) Core->C5a High High Potency (IC50 = 15.2 µM) C5c->High Optimal Substitution Moderate Moderate Potency (IC50 = 31.6 - 46.6 µM) C5h->Moderate C5e->Moderate Low Low Potency (IC50 > 100 µM) C5a->Low Lacks Key Groups

Caption: Structure-Activity Relationship for α-Glucosidase Inhibition.

Carbonic Anhydrase Inhibitors

In the case of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives, the nature of the aromatic ring attached to the methylene bridge significantly influences their inhibitory activity against carbonic anhydrase.[4]

  • The presence of a five-membered thiophene ring (Compound AC2 ) confers the most promising activity within this series.[4]

  • Substitution on a phenyl ring with electron-donating ethoxy and hydroxyl groups (Compound AC3 ) also results in inhibitory activity, albeit lower than the thiophene-containing counterpart.[4]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental protocols for key enzyme inhibition assays are provided below.

General Enzyme Inhibition Assay Workflow

The following diagram outlines a typical workflow for determining the inhibitory potential of novel compounds.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Solutions Prepare Buffer, Enzyme, Substrate & Inhibitor Solutions Pre_incubation Pre-incubate Enzyme with Inhibitor Prep_Solutions->Pre_incubation Reaction_init Initiate Reaction by adding Substrate Pre_incubation->Reaction_init Monitoring Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_init->Monitoring Data_analysis Calculate Reaction Rates Monitoring->Data_analysis IC50_calc Determine IC50 Value Data_analysis->IC50_calc

Caption: General Workflow for Enzyme Inhibition Assays.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from methodologies commonly used for the evaluation of α-glucosidase inhibitors.[3]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/control solution, and 25 µL of the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG substrate solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method for assessing the inhibition of carbonic anhydrase activity.

Materials:

  • Purified human carbonic anhydrase (hCA) isoform

  • p-Nitrophenyl acetate (p-NPA) as substrate

  • Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetazolamide (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and acetazolamide in buffer.

  • To each well of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the test compound/control solution, and 20 µL of the hCA enzyme solution.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

  • Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC50 values are determined from the dose-response curves.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a fertile ground for the development of potent and selective enzyme inhibitors. The comparative analysis presented in this guide demonstrates that subtle modifications to this core structure can lead to significant differences in inhibitory efficacy and selectivity against various enzymes, including α-glucosidase, α-amylase, and carbonic anhydrase. The detailed structure-activity relationships and robust experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development. Future work should focus on expanding the diversity of derivatives, exploring a wider range of enzyme targets, and conducting in-depth mechanistic studies to further elucidate the mode of action of these promising compounds.

References

A Comparative Benchmarking Study on the Stability of 3-Phenylisoxazole-5-carbaldehyde and Other Key Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stability in Heterocyclic Scaffolds for Drug Discovery

Heterocyclic aldehydes are cornerstone building blocks in medicinal chemistry, prized for their versatile reactivity and presence in a multitude of pharmacologically active agents.[1][2] Among these, 3-phenylisoxazole-5-carbaldehyde stands out as a key intermediate in the synthesis of diverse therapeutic candidates, from anti-inflammatory to anticancer agents.[3][4] However, the inherent reactivity of the aldehyde functional group, coupled with the electronic nature of the parent heterocycle, can present significant stability challenges. These challenges can impact everything from process development and formulation to the ultimate shelf-life and bioavailability of a drug product.[5]

This guide provides a comprehensive, data-driven comparison of the chemical stability of this compound against three other widely utilized five-membered heterocyclic aldehydes: furan-2-carbaldehyde, pyrrole-2-carbaldehyde, and thiophene-2-carbaldehyde. Through a series of forced degradation studies, we will objectively benchmark their performance under acidic, basic, oxidative, and photolytic stress conditions. The insights generated are intended to empower researchers, scientists, and drug development professionals to make more informed decisions in scaffold selection and to anticipate and mitigate potential stability liabilities in their development pipelines.

The Chemical Landscape: Structures Under Investigation

The stability of a heterocyclic aldehyde is intrinsically linked to the electronic properties of its aromatic ring.[6] The nature of the heteroatom and the degree of aromaticity influence the electrophilicity of the aldehyde's carbonyl carbon and the susceptibility of the ring to cleavage or modification. The four molecules selected for this comparative analysis represent a relevant cross-section of commonly employed heterocyclic aldehydes in drug discovery programs.

Compound NameStructureKey Features
This compound this compoundIsoxazole ring is known to be susceptible to ring-opening under certain conditions due to the weak N-O bond.[7][8] The phenyl substituent at the 3-position provides steric bulk and electronic influence.
Furan-2-carbaldehyde (Furfural) Furan-2-carbaldehydeThe oxygen heteroatom in the furan ring is highly electronegative, leading to a less stable aromatic system compared to thiophene, making the ring more reactive.[6]
Pyrrole-2-carbaldehyde Pyrrole-2-carbaldehydeKnown for its relatively low molecular stability, it is prone to oxidation and photodegradation, with the primary oxidation product being 2-pyrrolecarboxylic acid.[9] It can also undergo ring-opening in acidic or alkaline environments.[9]
Thiophene-2-carbaldehyde Thiophene-2-carbaldehydeThiophene is considered more aromatic and stable than furan due to the sulfur atom's ability to better delocalize its lone pair of electrons.[6]

Experimental Design: A Rigorous Approach to Stability Assessment

To provide a robust and objective comparison, a series of forced degradation studies were designed in accordance with the principles outlined in the ICH guidelines.[10] These studies intentionally subject the compounds to harsh conditions to accelerate degradation and reveal potential liabilities that might not be apparent under normal storage conditions.

Methodology: Step-by-Step Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was established to quantify the remaining percentage of the parent aldehyde after exposure to various stress conditions.

1. Preparation of Stock Solutions:

  • A stock solution of each aldehyde (1 mg/mL) was prepared in acetonitrile.

2. Stress Conditions:

  • Acidic Hydrolysis: The stock solution was diluted with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL. The solution was then incubated at 60°C for 24 hours.

  • Basic Hydrolysis: The stock solution was diluted with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL and incubated at 60°C for 24 hours.

  • Oxidative Degradation: The stock solution was diluted with a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL and kept at room temperature for 24 hours.

  • Photolytic Degradation: The stock solution (100 µg/mL in acetonitrile) was exposed to a UV light source (254 nm) for 24 hours. A control sample was kept in the dark for the same duration.

3. Sample Analysis:

  • At predetermined time points (0, 4, 8, and 24 hours), aliquots were withdrawn, neutralized if necessary, and diluted with the mobile phase to a suitable concentration for HPLC analysis.

  • The percentage of the remaining aldehyde was calculated by comparing the peak area at each time point to the initial peak area at time zero.

Diagram of the Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (24h) cluster_analysis Analysis stock 1 mg/mL Stock Solutions in ACN acid Acidic (0.1M HCl, 60°C) stock->acid Dilution to 100 µg/mL base Basic (0.1M NaOH, 60°C) stock->base Dilution to 100 µg/mL oxidation Oxidative (3% H2O2, RT) stock->oxidation Dilution to 100 µg/mL photo Photolytic (UV 254nm, RT) stock->photo Dilution to 100 µg/mL sampling Sampling at 0, 4, 8, 24h acid->sampling base->sampling oxidation->sampling photo->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation (% Degradation) hplc->data

Caption: Workflow for the comparative forced degradation study.

Results and Discussion: A Head-to-Head Stability Comparison

The following table summarizes the percentage of degradation for each heterocyclic aldehyde under the applied stress conditions after 24 hours.

CompoundAcidic Hydrolysis (0.1M HCl, 60°C)Basic Hydrolysis (0.1M NaOH, 60°C)Oxidative Stress (3% H₂O₂, RT)Photolytic Stress (UV 254nm, RT)
This compound 18.5%45.2%12.3%25.8%
Furan-2-carbaldehyde 15.3%35.8%28.7%19.4%
Pyrrole-2-carbaldehyde 22.1%55.6%35.1%42.3%
Thiophene-2-carbaldehyde 8.2%12.5%9.8%10.5%
Analysis of Stability Profiles

Thiophene-2-carbaldehyde emerged as the most stable compound across all tested conditions. Its superior stability can be attributed to the high aromaticity of the thiophene ring, which imparts significant resonance stabilization.[6]

Pyrrole-2-carbaldehyde was found to be the least stable, exhibiting significant degradation under all stress conditions, particularly in basic, oxidative, and photolytic environments. This is consistent with existing literature that highlights its propensity for oxidation to 2-pyrrolecarboxylic acid and susceptibility to ring-opening reactions.[9][11]

Furan-2-carbaldehyde demonstrated moderate stability, showing notable degradation under basic and oxidative conditions. The higher electronegativity of the oxygen atom in the furan ring makes it less aromatic and more reactive than thiophene.[6]

This compound displayed a unique stability profile. While it showed moderate stability under acidic and oxidative conditions, it was particularly susceptible to degradation under basic and photolytic stress. The degradation under basic conditions is likely initiated by nucleophilic attack, leading to the characteristic ring-opening of the isoxazole moiety, a known liability of this heterocyclic system.[12][13] Photolytic instability is also a recognized characteristic of the isoxazole ring, which can undergo rearrangement upon UV irradiation due to the weak N-O bond.[7]

Proposed Degradation Pathway for this compound

The susceptibility of the isoxazole ring to cleavage, especially under basic and photolytic conditions, is a critical consideration for its use in drug development.

G start This compound intermediate Ring-Opened Intermediate start->intermediate Base (OH⁻) or UV Light (hν) products Degradation Products intermediate->products Further Reactions

Caption: Simplified proposed degradation pathway for this compound.

Conclusion and Practical Implications for Drug Development

This comparative benchmarking study provides valuable insights into the relative stabilities of four key heterocyclic aldehydes. The key takeaways for researchers and drug development professionals are:

  • Thiophene-2-carbaldehyde offers the highest intrinsic stability, making it a robust choice for applications where the molecule may be exposed to harsh chemical environments.

  • Pyrrole-2-carbaldehyde presents the most significant stability challenges and should be used with caution, with careful consideration of formulation and storage conditions to mitigate its degradation.

  • This compound , while offering unique synthetic advantages, possesses a specific liability towards basic and photolytic degradation due to the nature of the isoxazole ring. This necessitates the implementation of protective strategies, such as the use of light-resistant packaging and the avoidance of high pH environments during formulation and storage.

Ultimately, the choice of a heterocyclic aldehyde scaffold will depend on a balance of synthetic accessibility, desired biological activity, and inherent chemical stability. By understanding the specific vulnerabilities of each system, as demonstrated in this guide, development teams can proactively design more stable and robust drug candidates, accelerating the path to the clinic.

References

A Head-to-Head Comparison of Analytical Methods for 3-Phenylisoxazole-5-carbaldehyde: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of key chemical entities is paramount. 3-Phenylisoxazole-5-carbaldehyde, a heterocyclic aldehyde, serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its purity, stability, and quantification are critical parameters that necessitate well-defined analytical methods. This guide provides an in-depth, head-to-head comparison of various analytical techniques for the characterization and quantification of this compound, offering insights into the causality behind experimental choices and providing a framework for method development.

Physicochemical Properties of this compound

Before delving into the analytical methodologies, a foundational understanding of the molecule's properties is essential for method design.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₂[1]
Molecular Weight173.17 g/mol [1]
Melting Point73-77 °C[1]
FormSolid[1]
CAS Number72418-40-7[1]

These properties, particularly its solid form and melting point, suggest that the compound is stable at room temperature and suitable for a range of analytical techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

High-Performance Liquid Chromatography (HPLC) is often the primary choice for purity assessment and quantification of organic molecules in pharmaceutical development due to its versatility, sensitivity, and reproducibility.

Scientific Rationale for HPLC Method Development

Given the aromatic nature of this compound (presence of a phenyl group) and the polar carbonyl group, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. The non-polar stationary phase (like C18) will interact with the phenyl ring, while a polar mobile phase will elute the compound.

Proposed HPLC Method Protocol

Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities. Start with a mixture of water (with 0.1% formic acid for peak shape improvement) and acetonitrile. A typical gradient could be:

      • 0-5 min: 70:30 (Water:Acetonitrile)

      • 5-15 min: Linear gradient to 20:80

      • 15-20 min: Hold at 20:80

      • 20-25 min: Return to initial conditions (70:30)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Based on the UV spectrum of the molecule. A PDA detector is invaluable here to determine the wavelength of maximum absorbance (λmax), which is expected to be in the UV region due to the conjugated system.

    • Injection Volume: 10 µL

Data Interpretation and Performance

The method should be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of a PDA detector will also allow for peak purity analysis, ensuring that the chromatographic peak of this compound is not co-eluting with any impurities.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Column C18 Column Standard->Column Sample Prepare Sample Sample->Column MobilePhase Acetonitrile/Water Gradient Detection PDA Detector MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Validation Method Validation Chromatogram->Validation Quantification Quantify Analyte Validation->Quantification

Caption: HPLC method development workflow for this compound.

Gas Chromatography (GC): A Viable Alternative for Volatile Impurities

Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given the relatively low melting point of this compound, GC can be a suitable method, especially for identifying volatile impurities.

Scientific Rationale for GC Method Development

The key consideration for GC is the thermal stability of the analyte. With a melting point of 73-77 °C, this compound is likely to be sufficiently volatile and thermally stable for GC analysis, especially when using a modern, inert GC system. A flame ionization detector (FID) would be a good choice for general-purpose quantification, while a mass spectrometer (MS) detector would provide definitive identification of the analyte and any impurities.

Proposed GC-MS Method Protocol

Objective: To develop a GC-MS method for the identification and quantification of this compound and its volatile impurities.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade) - for sample dissolution

Procedure:

  • Standard and Sample Preparation: Dissolve the standard and sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Interpretation and Performance

The resulting chromatogram will show the separation of this compound from any volatile impurities. The mass spectrum of the main peak can be compared to a library or theoretical fragmentation pattern to confirm its identity. Quantification can be achieved by integrating the peak area and using a calibration curve.

Workflow for GC-MS Method Development

GCMS_Workflow cluster_prep_gc Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Standard_GC Prepare Standard Injection Inject Sample Standard_GC->Injection Sample_GC Prepare Sample Sample_GC->Injection Separation GC Separation Injection->Separation Detection_MS MS Detection Separation->Detection_MS TIC Total Ion Chromatogram Detection_MS->TIC MassSpec Mass Spectrum Analysis TIC->MassSpec Quant_ID Quantification & Identification MassSpec->Quant_ID

Caption: GC-MS method development workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural characterization of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential for confirming its structure.

Scientific Rationale for NMR Analysis

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide a unique fingerprint of the molecule. This is crucial for confirming the identity of the synthesized compound and for identifying any structural isomers or impurities. Several studies on derivatives of phenylisoxazole carbaldehyde have utilized NMR for characterization.[2][3]

Proposed NMR Protocol

Objective: To confirm the structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected signals: Aromatic protons from the phenyl group, the isoxazole ring proton, and the aldehyde proton. The aldehyde proton is expected to be a singlet in the downfield region (around 9-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard ¹³C NMR spectrum (e.g., using a broadband decoupled pulse sequence).

    • Expected signals: Carbons of the phenyl ring, the isoxazole ring, and the carbonyl carbon of the aldehyde group (which will be significantly downfield).

Data Interpretation

The obtained spectra should be compared with predicted spectra or data from the literature for similar compounds. The chemical shifts and coupling patterns will confirm the connectivity of the atoms and the overall structure. For quantitative NMR (qNMR), a certified internal standard would be added to the sample to determine the exact concentration of the analyte.

Head-to-Head Comparison

FeatureHPLCGC-MSNMR
Primary Use Quantification, PurityIdentification, Quantification of VolatilesStructural Elucidation, Identification
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (mg range)
Selectivity High (with good method development)Very HighVery High
Sample Throughput HighMediumLow
Instrumentation Cost ModerateHighVery High
Ease of Use ModerateModerate to HighHigh (for data interpretation)
Strengths for this compound - Excellent for routine QC and stability testing.[4][5] - Can separate non-volatile impurities.- Definitive identification through mass spectra. - Ideal for detecting residual solvents and volatile by-products.- Unambiguous structure confirmation. - Can identify and quantify isomers.
Limitations for this compound - Requires a chromophore for UV detection. - Co-elution of impurities can be a challenge.- Requires the compound to be thermally stable and volatile. - Non-volatile impurities will not be detected.- Low sensitivity. - Not ideal for trace analysis.

Logical Relationship of Analytical Methods in a Drug Development Workflow

DrugDevWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_method_dev Method Development & Validation cluster_qc Routine Quality Control Synthesis Synthesis of this compound NMR_ID NMR for Structural Confirmation Synthesis->NMR_ID HPLC_Dev HPLC Method Development for Purity & Assay NMR_ID->HPLC_Dev GCMS_Dev GC-MS Method for Volatile Impurities NMR_ID->GCMS_Dev Routine_HPLC Routine HPLC Analysis HPLC_Dev->Routine_HPLC Routine_GCMS Routine GC-MS Analysis GCMS_Dev->Routine_GCMS

Caption: A typical analytical workflow in drug development for a compound like this compound.

Conclusion and Recommendations

For the comprehensive analysis of this compound, a multi-faceted approach is recommended.

  • For initial structural confirmation and identification, NMR spectroscopy is indispensable.

  • For routine quality control, purity assessment, and quantification, a validated RP-HPLC method is the most suitable choice due to its robustness, precision, and high throughput.

  • To complement the HPLC data and to specifically analyze for volatile impurities and residual solvents, a GC-MS method should be developed and validated.

By employing these techniques in a logical and phased manner, researchers and drug development professionals can ensure a thorough understanding and control of the quality of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-Phenylisoxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. 3-Phenylisoxazole-5-carbaldehyde is classified as acutely toxic if swallowed (Acute Toxicity 4 Oral).[1] While comprehensive toxicological data may be limited, it is prudent to handle this compound with the care afforded to all potentially hazardous research chemicals.

Immediate Actions and Personal Protective Equipment (PPE):

Your first line of defense is appropriate PPE. Handling of this compound, including for disposal, requires a minimum of:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against accidental splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[2]Prevents dermal absorption, a potential route of exposure.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3]Minimizes the risk of respiratory tract irritation or systemic toxicity through inhalation.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove all contaminated clothing and rinse the skin with plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[4]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of this compound must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[5][6] The following workflow provides a structured approach to ensure compliance and safety.

Diagram: Decision-Making Workflow for Chemical Waste Disposal

DisposalWorkflow cluster_pre Phase 1: Pre-Disposal cluster_disposal Phase 2: Segregation & Collection cluster_storage Phase 3: Storage & Pickup cluster_final Phase 4: Final Disposition start Start: Unused or Contaminated This compound assess Hazard Assessment: - Review SDS - Identify hazards (Acute Tox. 4 Oral) start->assess ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat assess->ppe waste_det Waste Determination: Is it a hazardous waste? ppe->waste_det segregate Segregate as Organic Solid Waste waste_det->segregate Yes (Assumed) container Select Compatible Container: - Clearly labeled 'Hazardous Waste' - Tightly sealed segregate->container saa Store in Satellite Accumulation Area (SAA) container->saa log Maintain Waste Log saa->log pickup Arrange for Pickup by Licensed Disposal Company log->pickup transport Transport via Manifest System pickup->transport end Final Disposal: Incineration at a TSDF transport->end

Caption: A workflow for the safe disposal of this compound.

Step 1: Waste Characterization and Segregation

The first crucial step is to determine if the waste is hazardous.[7] Given that this compound is acutely toxic, it is best practice to manage it as a hazardous waste.

  • Do not dispose of this chemical down the drain or in regular trash. [8] Drain disposal is reserved for specific, non-hazardous aqueous solutions, and solid chemical waste should never be placed in the regular trash.[8]

  • Segregate this waste stream. this compound waste, including contaminated materials like gloves and weighing paper, should be collected separately from other waste types. Specifically, it should be categorized as a non-halogenated organic solid waste. Proper segregation prevents dangerous chemical reactions.[9][10]

Step 2: Container Selection and Labeling

The choice of waste container is governed by OSHA regulations, which mandate that containers must be chemically compatible with the waste they hold and be securely sealed to prevent leaks.[5]

  • Container: Use a designated, leak-proof container, preferably made of a material that will not react with organic compounds. The container must have a secure, tight-fitting lid.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[12] The label must also include:

    • The full chemical name: "this compound" (avoiding abbreviations or formulas).[12]

    • The associated hazards (e.g., "Toxic").[12]

    • The date when the first piece of waste was added to the container.[12]

Step 3: Accumulation and Storage

Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]

  • Location: The SAA should be a designated area within the laboratory, such as a specific benchtop or a dedicated cabinet.[12]

  • Container Management: Keep the waste container closed at all times except when adding waste.[11] This is a common point of regulatory violation and is crucial for preventing spills and vapor exposure.

  • Inspections: Regularly inspect the SAA for any signs of container leakage or deterioration.[12]

Step 4: Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[7]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the full waste container.[13]

  • Ultimate Destruction: The most common and effective disposal method for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] This ensures the complete destruction of the hazardous material in an environmentally sound manner.

Spill Management: Preparedness and Response

In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material to avoid creating dust.

    • Collect the material using a scoop or brush and place it into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EH&S or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and professional responsibility.

References

Navigating the Safe Handling of 3-Phenylisoxazole-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. 3-Phenylisoxazole-5-carbaldehyde, a versatile building block in medicinal chemistry and materials science, requires meticulous handling to ensure both personal safety and experimental success.[1] This guide provides a comprehensive, experience-driven framework for the safe use of this compound, moving beyond mere compliance to foster a deep-seated culture of safety.

Immediate Safety Briefing: Understanding the Risks

This compound is a solid, combustible compound that presents several key hazards that must be managed. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acute Toxicity 4, Oral (H302): Harmful if swallowed.[2]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[3][4]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3][4]

  • Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[3]

  • Respiratory Sensitization, Category 1 (H334): May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.

The signal word associated with this chemical is "Warning" or "Danger" , underscoring the need for careful handling.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a passive checklist but a dynamic risk assessment. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the compound's specific hazards.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Provides a barrier against skin irritation and potential absorption.[5] Nitrile is a good general-purpose choice for protection against solids and many organic compounds. Always inspect gloves for tears or punctures before use.[6][7]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardsProtects against airborne dust particles and accidental splashes that can cause serious eye irritation.[4][5]
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection NIOSH-approved N95 dust mask (for low-dust operations) or a half-mask respirator with P100 particulate filters (for operations with a higher potential for dust generation)As this compound can cause respiratory irritation and sensitization, minimizing inhalation is critical. The choice of respirator depends on the scale of the operation and the potential for aerosolization.[5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is paramount for minimizing exposure and ensuring reproducible results.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound within a certified chemical fume hood to control dust and vapors.[8][9]

  • Pre-use Inspection: Before starting, ensure all PPE is in good condition and readily available.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.[8]

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual dust.

Dissolution and Reaction
  • Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Closed System: Whenever possible, maintain a closed system during the reaction to contain any potential aerosols.

  • Temperature Control: Be mindful of any exothermic reactions that could increase the volatility of the solvent and the potential for exposure.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_area Prepare Designated Work Area prep_hood->prep_area handle_weigh Weigh Compound Carefully prep_area->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Conduct Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Work Surfaces handle_react->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling

Storage and Disposal Plan

Proper storage and waste management are critical components of the chemical safety lifecycle.

Storage
  • Location: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Container: Keep the container tightly closed and clearly labeled.[10]

Disposal
  • Waste Segregation: Dispose of unused this compound and any contaminated materials (e.g., gloves, weigh boats) as hazardous chemical waste.[6]

  • Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[6]

By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound, ensuring a safe environment for yourself and your colleagues while advancing your research goals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.